molecular formula C7H14O7 B13853695 D-Mannoheptulose-13C7

D-Mannoheptulose-13C7

Número de catálogo: B13853695
Peso molecular: 217.13 g/mol
Clave InChI: HAIWUXASLYEWLM-SACPJIFKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Mannoheptulose-13C7 is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H14O7

Peso molecular

217.13 g/mol

Nombre IUPAC

(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

Clave InChI

HAIWUXASLYEWLM-SACPJIFKSA-N

SMILES isomérico

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O

SMILES canónico

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

What is D-Mannoheptulose-13C7 and its significance in metabolic research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a naturally occurring seven-carbon sugar, is a potent inhibitor of hexokinase, the gateway enzyme of glycolysis. Its isotopically labeled form, D-Mannoheptulose-13C7, serves as a powerful tracer in metabolic research, enabling the precise tracking of its metabolic fate and its impact on central carbon metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its significance in studying glycolysis, insulin (B600854) secretion, and cancer metabolism. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in metabolic research and drug development.

Introduction to D-Mannoheptulose and its 13C-Labeled Analog

D-Mannoheptulose is a ketoheptose naturally found in sources like avocados.[1] Its primary biochemical significance lies in its ability to competitively inhibit hexokinase, the enzyme that catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1] This inhibitory action makes it a valuable tool for studying glucose metabolism and its dysregulation in various physiological and pathological states.

This compound is a stable isotope-labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This labeling does not alter the molecule's biological activity, allowing it to be used as a tracer in metabolic flux analysis (MFA).[2] By introducing this compound into a biological system, researchers can track its uptake, metabolism, and influence on interconnected metabolic pathways with high precision using techniques like mass spectrometry and NMR.[3]

Significance in Metabolic Research

The unique properties of D-Mannoheptulose make it a critical tool for:

  • Interrogating Glycolysis: As a direct inhibitor of the initial step of glycolysis, D-Mannoheptulose allows for the study of the consequences of glycolytic inhibition on cellular physiology, including energy production, biosynthesis, and cell survival.[1]

  • Investigating Insulin Secretion: By inhibiting glucose metabolism in pancreatic β-cells, D-Mannoheptulose blocks glucose-stimulated insulin secretion.[1][4] This makes it an invaluable tool for dissecting the molecular mechanisms that couple glucose metabolism to insulin release.

  • Cancer Metabolism Studies: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and are therefore sensitive to glycolytic inhibitors. D-Mannoheptulose and its labeled counterpart are used to explore the metabolic vulnerabilities of cancer cells and to evaluate the efficacy of glycolysis-targeting therapies.[5]

  • Metabolic Flux Analysis: this compound serves as a tracer to quantify the flux through various metabolic pathways. While it inhibits glycolysis, its carbon backbone can potentially enter other pathways, providing insights into metabolic reprogramming.[3]

Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose acts as a competitive inhibitor of hexokinase with respect to glucose.[1] Its seven-carbon structure allows it to bind to the active site of the enzyme, but it cannot be efficiently phosphorylated. This binding prevents the phosphorylation of glucose, leading to a reduction in the intracellular concentration of glucose-6-phosphate and downstream glycolytic intermediates.[3]

Signaling Pathway of Hexokinase Inhibition

cluster_0 Glycolysis Initiation cluster_1 Inhibition Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate Glycolysis Downstream Glycolysis G6P->Glycolysis Hexokinase->G6P ATP -> ADP DMH This compound DMH->Hexokinase Competitive Inhibition

Caption: this compound competitively inhibits hexokinase, blocking the phosphorylation of glucose to glucose-6-phosphate and thereby inhibiting glycolysis.

Data Presentation

Quantitative Data on Hexokinase Inhibition
ParameterEnzyme/Cell LineValue
IC₅₀ Breast Cancer Cells (MCF-7)263.3 µg/mL[6]
IC₅₀ Normal HMECs975.1 µg/mL[6]
IC₅₀ AMJ13 Breast Cancer Cells124.7 µg/mL[5]
IC₅₀ MCF-7 Breast Cancer Cells122.6 µg/mL[5]
IC₅₀ Normal REF Cells486.9 µg/mL[5]
Effects of D-Mannoheptulose on Pancreatic Hormone Secretion

Studies using perfused rat pancreas have demonstrated the impact of D-Mannoheptulose on the secretion of key metabolic hormones.

HormoneConditionEffect of D-Mannoheptulose (1.7 mM)
Insulin In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM)Inhibition[7]
Somatostatin In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM)Inhibition (in most cases)[7]
Glucagon In the presence of D-glucose (3.3 mM) and succinic acid dimethyl ester (10.0 mM)Augmentation[7]

Experimental Protocols

Protocol 1: Hexokinase Inhibition Assay

This protocol outlines a generalized procedure to determine the inhibitory effect of D-Mannoheptulose on hexokinase activity using a coupled enzyme assay.

Materials:

  • Hexokinase

  • D-Mannoheptulose

  • D-Glucose

  • ATP

  • MgCl₂

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of D-Mannoheptulose, D-Glucose, hexokinase, and a reaction mixture containing ATP, MgCl₂, NADP⁺, and G6PDH in assay buffer.

  • In a 96-well plate, add a fixed volume of the hexokinase solution to each well.

  • Add varying concentrations of D-Mannoheptulose to the test wells and assay buffer to the control wells.

  • Add varying concentrations of D-Glucose to the wells.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADPH.

  • Calculate the initial reaction velocity (V₀) for each condition.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[1]

Workflow for Hexokinase Inhibition Assay

prep Prepare Reagents (Hexokinase, DMH, Glucose, Reaction Mix) plate Plate Hexokinase prep->plate add_dmh Add D-Mannoheptulose (Test Wells) plate->add_dmh add_buffer Add Buffer (Control Wells) plate->add_buffer add_glucose Add D-Glucose add_dmh->add_glucose add_buffer->add_glucose start_rxn Initiate Reaction with Reaction Mix add_glucose->start_rxn measure Measure Absorbance at 340 nm start_rxn->measure analyze Calculate V₀ and Plot Data (Lineweaver-Burk/Dixon) measure->analyze cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Analysis culture Culture Cells label_dmh Label with This compound culture->label_dmh label_glc Label with [U-13C6]-Glucose culture->label_glc quench Quench Metabolism label_dmh->quench label_glc->quench extract Extract Metabolites quench->extract ms_analysis LC-MS / GC-MS Analysis extract->ms_analysis mfa Metabolic Flux Analysis ms_analysis->mfa compare Compare Flux Maps mfa->compare DMH D-Mannoheptulose Hexokinase Hexokinase Inhibition DMH->Hexokinase Glycolysis ↓ Glycolysis Hexokinase->Glycolysis ATP_ADP ↓ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Opening ATP_ADP->KATP Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Ca_influx ↓ Ca²⁺ Influx Hyperpolarization->Ca_influx Insulin ↓ Insulin Secretion Ca_influx->Insulin

References

Unveiling D-Mannoheptulose-13C7: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Mannoheptulose, a naturally occurring seven-carbon monosaccharide found in avocados, has garnered significant attention in metabolic research.[1] Its isotopically labeled form, D-Mannoheptulose-13C7, serves as a powerful tracer for elucidating complex biochemical pathways. This technical guide provides an in-depth exploration of the chemical properties of this compound and the key experimental methodologies for its structure elucidation, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the 13C isotope. This isotopic enrichment allows for its detection and tracking in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

PropertyValueSource
Molecular Formula ¹³C₇H₁₄O₇[2]
Molecular Weight 217.13 g/mol [2]
Appearance White Solid[3]
Synonyms D-Manno-2-heptulose-13C7, (+)-Mannoheptulose-13C7, NSC 226836-13C7[2][3]
Storage 2-8°C Refrigerator[3]

Structure Elucidation: A Multi-faceted Approach

The definitive structural analysis of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each atom. For 13C-labeled compounds like this compound, 13C NMR is particularly powerful.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C1~64
C2~102 (anomeric)
C3~72
C4~70
C5~74
C6~67
C7~63

Experimental Protocol: ¹³C NMR Spectroscopy of this compound

This protocol outlines the general steps for acquiring a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).[5]

  • Ensure the sample is of high purity (≥98%).[4]

  • Lyophilize the sample two to three times with fresh D₂O to minimize the residual HDO signal.[4]

  • After the final lyophilization, dissolve the sample in 100% D₂O.[4]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling is typically performed.

  • Key Parameters:

    • Pulse Program: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[2]

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.[2]

    • Acquisition Time: 1-2 seconds.[2]

    • Relaxation Delay: 2-5 seconds to ensure accurate quantification.[2]

    • Number of Scans: Dependent on the sample concentration, typically ranging from 1024 to 8192 scans.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal or external standard (e.g., DSS or TSP).

Logical Workflow for NMR Peak Assignment

NMR_Peak_Assignment cluster_start Initial Analysis cluster_comparison Reference Comparison cluster_2d 2D NMR for Confirmation cluster_assignment Final Assignment A Acquire 1D 13C NMR Spectrum B Compare with Predicted Chemical Shifts A->B C Acquire 2D 1H-13C HSQC B->C D Acquire 2D 1H-13C HMBC C->D E Assign Carbon Resonances D->E

Caption: A logical workflow for the assignment of ¹³C NMR peaks.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled molecules, MS can confirm the incorporation and distribution of the stable isotope.

Expected Mass Spectrum:

In a high-resolution mass spectrum, this compound is expected to show a molecular ion peak corresponding to its exact mass. The fully labeled molecule will have a distinct isotopic pattern compared to its unlabeled counterpart.

AnalytePrecursor Ion (m/z) [M-H]⁻
D-Mannoheptulose (¹²C)209.1
D-Mannoheptulose-¹³C₇216.1

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from biological matrix, e.g., plasma):

  • To 50 µL of plasma, add an internal standard (e.g., a known amount of ¹³C-labeled sugar different from the analyte).[6]

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).[6]

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion into characteristic product ions. The fragmentation of sugars often involves the loss of water molecules and cross-ring cleavages.[7] The specific fragmentation pattern for this compound would need to be determined experimentally.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation) B LC Separation (HILIC) A->B C Ionization (ESI Negative) B->C D Mass Analysis (Precursor Ion Selection) C->D E Fragmentation (CID) D->E F Detection (Product Ion Scanning) E->F G Data Analysis (Quantification) F->G

Caption: A general experimental workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathways

D-Mannoheptulose is a known inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[5] This inhibition has significant downstream effects on cellular metabolism, particularly on insulin (B600854) secretion in pancreatic β-cells.

Hexokinase Inhibition Pathway

Hexokinase_Inhibition cluster_cell Cell Glucose Glucose HK Hexokinase Glucose->HK DMH This compound DMH->HK Inhibition G6P Glucose-6-Phosphate HK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis

Caption: D-Mannoheptulose competitively inhibits hexokinase.

Inhibition of Insulin Secretion Pathway

The inhibition of glycolysis by D-Mannoheptulose in pancreatic β-cells leads to a cascade of events that ultimately block insulin secretion.

Insulin_Secretion_Inhibition cluster_beta_cell Pancreatic β-Cell DMH This compound Glycolysis Glycolysis DMH->Glycolysis Inhibits ATP_ADP ↓ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Opening ATP_ADP->KATP Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Ca_Channel Voltage-gated Ca²⁺ Channel Inactivation Hyperpolarization->Ca_Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion ↓ Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Inhibition of glycolysis by D-Mannoheptulose blocks insulin secretion.

Conclusion

This compound is an invaluable tool for researchers investigating carbohydrate metabolism and its role in health and disease. Its chemical properties are well-defined, and its structure can be confidently elucidated using a combination of NMR and mass spectrometry. The detailed experimental protocols and an understanding of its impact on key signaling pathways provided in this guide will empower researchers to effectively utilize this powerful isotopic tracer in their studies. While experimentally derived spectral data for this compound remains to be widely published, the predictive data and established methodologies for related compounds offer a solid foundation for its analysis.

References

An In-Depth Technical Guide to the Synthesis and Purification of Uniformly Labeled D-Mannoheptulose-¹³C₇

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon ketose sugar naturally present in avocados, is a notable inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis. This property makes it a valuable tool in metabolic research, particularly for studying glucose metabolism and its role in diseases like cancer and diabetes. The uniformly carbon-13 labeled analogue, D-Mannoheptulose-¹³C₇, serves as a powerful tracer for metabolic flux analysis, enabling researchers to precisely track its metabolic fate and impact on various biochemical pathways.

Proposed Synthetic Pathway

The proposed synthesis is a three-step chemical process adapted from an efficient synthesis of unlabeled D-Mannoheptulose. The key modification for introducing the uniform ¹³C label is the use of a ¹³C-labeled starting material in a Wittig reaction. The overall synthetic scheme involves:

  • Wittig Reaction: Chain elongation of a protected D-mannose derivative with a ¹³C-labeled Wittig reagent to form a ¹³C-labeled olefinated sugar.

  • Oxidation: Conversion of the olefinated sugar into a 2-hydroxyoxirane intermediate.

  • Deprotection: Removal of the protecting groups to yield the final product, D-Mannoheptulose-¹³C₇.

Data Presentation

The following tables summarize the estimated quantitative data for the proposed synthesis and the predicted analytical data for the final product.

Table 1: Estimated Yields and Purity for the Synthesis of D-Mannoheptulose-¹³C₇

StepReactionStarting MaterialProductEstimated Yield (%)Estimated Purity (%)
1Benzyl (B1604629) ProtectionD-Mannose2,3,4,5,6-Penta-O-benzyl-D-mannose85-90>95
2Wittig Reaction2,3,4,5,6-Penta-O-benzyl-D-mannose & [¹³C]Methyltriphenylphosphonium bromide¹³C₇-Olefinated Sugar70-75>90
3Oxidation¹³C₇-Olefinated Sugar¹³C₇-2-Hydroxyoxirane Intermediate80-85>95
4Deprotection & Hydrolysis¹³C₇-2-Hydroxyoxirane IntermediateD-Mannoheptulose-¹³C₇ (crude)85-90~85
5PurificationD-Mannoheptulose-¹³C₇ (crude)D-Mannoheptulose-¹³C₇ (pure)90-95>98
Overall D-Mannose & [¹³C]Methyl iodide D-Mannoheptulose-¹³C₇ (pure) ~35-45 >98

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Mannoheptulose-¹³C₇ (in D₂O)

Carbon AtomPredicted Chemical Shift (ppm)
C1~64.5
C2~101.0
C3~72.0
C4~70.5
C5~74.0
C6~71.0
C7~63.0

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5,6-Penta-O-benzyl-D-mannose (Protecting Group Introduction)
  • Materials: D-mannose, Benzyl bromide (BnBr), Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Tetrabutylammonium iodide (TBAI, catalytic).

  • Procedure:

    • Suspend D-mannose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add NaH portion-wise over 1 hour, ensuring the temperature remains below 5 °C.

    • Add a catalytic amount of TBAI.

    • Add benzyl bromide dropwise over 2 hours at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain 2,3,4,5,6-penta-O-benzyl-D-mannose.

Step 2: Synthesis of the Uniformly Labeled ¹³C₇-Olefinated Sugar via Wittig Reaction
  • Materials: [¹³C]Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, 2,3,4,5,6-Penta-O-benzyl-D-mannose, Anhydrous toluene (B28343).

  • Procedure:

    • Suspend [¹³C]methyltriphenylphosphonium bromide in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add n-BuLi dropwise to generate the ¹³C-labeled ylide (a color change to deep orange/red is typically observed).

    • Stir the resulting solution at room temperature for 2 hours.

    • Add a solution of 2,3,4,5,6-penta-O-benzyl-D-mannose in anhydrous toluene in one portion.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with the addition of acetone (B3395972).

    • Dilute the mixture with chloroform (B151607) and extract with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the ¹³C₇-olefinated sugar.

Step 3: Oxidation to the ¹³C₇-2-Hydroxyoxirane Intermediate
  • Materials: ¹³C₇-Olefinated sugar, Potassium permanganate (B83412) (KMnO₄), Acetone, Water.

  • Procedure:

    • Dissolve the ¹³C₇-olefinated sugar in a mixture of acetone and water.

    • Cool the solution to 0 °C.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ¹³C₇-2-hydroxyoxirane intermediate.

Step 4: Debenzylation and Hydrolysis to D-Mannoheptulose-¹³C₇
  • Materials: ¹³C₇-2-Hydroxyoxirane intermediate, Palladium on carbon (10% Pd/C), Methanol, Hydrochloric acid (dilute).

  • Procedure:

    • Dissolve the crude ¹³C₇-2-hydroxyoxirane intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate.

    • To the residue, add dilute hydrochloric acid and stir at room temperature for 3 hours to facilitate hydrolysis.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Concentrate the solution to obtain the crude D-Mannoheptulose-¹³C₇.

Step 5: Purification of D-Mannoheptulose-¹³C₇ by Preparative HPLC
  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Column: A preparative cation-exchange column (e.g., Aminex HPX-87C) is a suitable choice for carbohydrate separations.

  • Mobile Phase: Deionized water.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

  • Temperature: 80-85 °C for enhanced resolution.

  • Procedure:

    • Dissolve the crude D-Mannoheptulose-¹³C₇ in the mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the D-Mannoheptulose-¹³C₇ peak.

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Mandatory Visualizations

Synthesis_Workflow D_Mannose D-Mannose Protected_Mannose 2,3,4,5,6-Penta-O-benzyl- D-mannose D_Mannose->Protected_Mannose   Benzyl Bromide, NaH    Olefinated_Sugar ¹³C₇-Olefinated Sugar Protected_Mannose->Olefinated_Sugar Wittig Reaction C13_Ylide [¹³C]Methyltriphenyl- phosphonium Ylide C13_Ylide->Olefinated_Sugar Hydroxyoxirane ¹³C₇-2-Hydroxyoxirane Intermediate Olefinated_Sugar->Hydroxyoxirane KMnO₄ Crude_Product D-Mannoheptulose-¹³C₇ (Crude) Hydroxyoxirane->Crude_Product H₂, Pd/C; H₃O⁺ Pure_Product D-Mannoheptulose-¹³C₇ (Pure) Crude_Product->Pure_Product Preparative HPLC

Caption: Proposed synthetic workflow for D-Mannoheptulose-¹³C₇.

Purification_Workflow Crude_Sample Crude D-Mannoheptulose-¹³C₇ Dissolution Dissolve in Deionized Water Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto Preparative HPLC Column Filtration->Injection Separation Isocratic Elution (Water) Injection->Separation Detection Refractive Index (RI) Detection Separation->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Final_Product Pure D-Mannoheptulose-¹³C₇ Lyophilization->Final_Product

Caption: Experimental workflow for the purification of D-Mannoheptulose-¹³C₇.

Signaling_Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Mannoheptulose D-Mannoheptulose-¹³C₇ Mannoheptulose->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production

Caption: Signaling pathway of D-Mannoheptulose as a hexokinase inhibitor.

A Technical Guide to D-Mannoheptulose: Natural Abundance, Isotopic Variants, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide, a heptose, that has garnered significant scientific interest due to its unique biological activities.[1] It is structurally similar to glucose but possesses a seven-carbon backbone. This structural difference allows it to interact with key metabolic enzymes, most notably hexokinase, the rate-limiting enzyme in the glycolytic pathway.[2] D-Mannoheptulose acts as a competitive inhibitor of hexokinase, thereby blocking the phosphorylation of glucose to glucose-6-phosphate.[2] This inhibitory action has profound implications for cellular metabolism, particularly in the context of insulin (B600854) secretion and glucose homeostasis.[2][3][4] Its potential as a therapeutic agent in areas such as oncology and as a calorie restriction mimetic is also an active area of research.[1][5][6] This technical guide provides an in-depth overview of the natural abundance of D-Mannoheptulose, the natural abundance of its constituent isotopic variants, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Natural Abundance of D-Mannoheptulose

D-Mannoheptulose is found in a variety of plants, with the highest concentrations being reported in avocados (Persea americana).[1] Its concentration in avocados is influenced by the cultivar, the specific tissue of the fruit, and its stage of ripeness, generally decreasing as the fruit ripens.[1] While avocados are the richest known natural source, D-Mannoheptulose is also present in lower concentrations in other plants such as alfalfa, figs, and primrose.[1]

Quantitative Data on D-Mannoheptulose in Avocado

The concentration of D-Mannoheptulose in various parts of the avocado has been quantified in several studies. The following table summarizes some of these findings.

Plant Source (Avocado - Persea americana)TissueConcentration (mg/g dry weight)Reference
Cultivar 'Hass'Seed0.4 - 49[7]
Not SpecifiedSeed63.8[7][8]
Not SpecifiedMesocarp and ExocarpMajor soluble sugar component[7]

Note: Concentrations can vary significantly based on cultivar, ripeness, and growing conditions.

Natural Abundance of Isotopic Variants

The specific natural isotopic abundance of D-Mannoheptulose has not been extensively reported in scientific literature.[1] However, the natural abundance of the stable isotopes of its constituent elements—carbon, hydrogen, and oxygen—is well-established. This baseline isotopic information is crucial for metabolic research that employs isotopically labeled D-Mannoheptulose, such as in metabolic flux analysis.[1][9][10]

Avocado is a C3 plant, which means it utilizes the C3 photosynthetic pathway. This pathway discriminates against ¹³CO₂ during carbon fixation, leading to a depletion of ¹³C in the resulting carbohydrates, including D-Mannoheptulose, compared to the atmospheric CO₂ source.[1]

General Natural Abundance of Stable Isotopes

The following table presents the standard natural abundance of the stable isotopes of carbon, hydrogen, and oxygen.

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon¹²C12.00000098.84 - 99.04
¹³C13.0033550.96 - 1.16
Hydrogen¹H1.00782599.972 - 99.999
²H (D)2.0141020.001 - 0.028
Oxygen¹⁶O15.99491599.738 - 99.776
¹⁷O16.9991310.0367 - 0.0400
¹⁸O17.9991600.187 - 0.222
Source: IUPAC[1]

Experimental Protocols

The extraction, purification, and quantification of D-Mannoheptulose from natural sources necessitate precise analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1]

Protocol: Extraction and HPLC Quantification of D-Mannoheptulose from Avocado Pulp

This protocol is based on established methods for the analysis of D-Mannoheptulose in avocado.[1]

1. Sample Preparation and Extraction:

  • Freeze-Drying: Fresh avocado pulp should be freeze-dried to remove water and then ground into a fine powder.

  • Defatting: To 15 g of the freeze-dried powder, add 150 mL of hexane (B92381). Stir the mixture and then filter. Repeat the hexane wash to ensure complete removal of lipids.[1]

  • Ethanol (B145695) Extraction: The defatted powder is then extracted with 80% ethanol. The ethanol extract is filtered, and the filtrate is concentrated under vacuum using a rotary evaporator at 60°C.

  • Reconstitution: The concentrated aqueous extract is brought to a final volume of 200 mL with distilled water.[1]

2. Sample Cleanup:

  • The aqueous extract is purified for HPLC analysis using a C18 Sep-Pak cartridge.

  • Cartridge Preparation: Pre-wash the cartridge with 2 mL of acetonitrile.

  • Sample Loading: Pass 7 mL of the sample extract through the cartridge, discarding the first 2 mL of the eluate.[1]

3. HPLC Analysis:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a differential refractometer detector.[1]

  • Column: A carbohydrate analysis column (e.g., Waters µBondapak/carbohydrate).[1]

  • Mobile Phase: Acetonitrile:Water (87.5:12.5, v/v).[1]

  • Flow Rate: 1.1 mL/min for 20 minutes, then increased to 2.1 mL/min to elute perseitol.[1]

  • Injection Volume: 20 µL.[1]

4. Quantification:

  • The concentration of D-Mannoheptulose is calculated by comparing the peak area of the sample with a standard curve prepared from pure D-Mannoheptulose.[1]

G Experimental Workflow for D-Mannoheptulose Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Avocado Pulp Avocado Pulp Freeze-Drying Freeze-Drying Avocado Pulp->Freeze-Drying Grinding Grinding Freeze-Drying->Grinding Defatting (Hexane) Defatting (Hexane) Grinding->Defatting (Hexane) Ethanol Extraction Ethanol Extraction Defatting (Hexane)->Ethanol Extraction Concentration Concentration Ethanol Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution C18 Sep-Pak Cartridge C18 Sep-Pak Cartridge Reconstitution->C18 Sep-Pak Cartridge HPLC-RID HPLC-RID C18 Sep-Pak Cartridge->HPLC-RID Quantification Quantification HPLC-RID->Quantification G D-Mannoheptulose Signaling Pathway in Pancreatic β-Cells DM D-Mannoheptulose Hexokinase Hexokinase DM->Hexokinase Inhibits No_Glycolysis Reduced Glycolysis DM->No_Glycolysis Leads to Glucose Glucose Glucose->Hexokinase Glycolysis Glycolysis Hexokinase->Glycolysis Phosphorylation ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion No_ATP_ADP Reduced ATP/ADP Ratio No_Glycolysis->No_ATP_ADP KATP_open KATP Channel Remains Open No_ATP_ADP->KATP_open Hyperpolarization Membrane Hyperpolarization KATP_open->Hyperpolarization No_Ca_influx Reduced Ca²⁺ Influx Hyperpolarization->No_Ca_influx No_Insulin_secretion Inhibition of Insulin Secretion No_Ca_influx->No_Insulin_secretion

References

D-Mannoheptulose-¹³C₇ as a Tracer for Pentose Phosphate Pathway Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a critical metabolic pathway operating parallel to glycolysis. It is essential for producing NADPH, which is vital for reductive biosynthesis and mitigating oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate. The PPP is divided into an oxidative phase, which converts glucose-6-phosphate to ribulose-5-phosphate while generating NADPH, and a non-oxidative phase that involves the reversible interconversion of various sugar phosphates, connecting the PPP with glycolysis.

Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for elucidating metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This enables the quantification of metabolic fluxes and the determination of relative pathway activities.

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is primarily known as a hexokinase inhibitor. Hexokinase catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By inhibiting this step, D-Mannoheptulose effectively blocks the entry of glucose into the glycolytic pathway and, consequently, the PPP. While D-Mannoheptulose itself can be phosphorylated by hexokinase, the rate is significantly lower than that of glucose.

This technical guide explores the theoretical application of ¹³C-labeled D-Mannoheptulose (D-Mannoheptulose-¹³C₇) as a metabolic tracer to investigate the PPP. It is important to note that the use of D-Mannoheptulose-¹³C₇ as a direct tracer for the PPP is not an established method. This document outlines a hypothetical framework for such an application, drawing upon established principles of ¹³C-based metabolic flux analysis (MFA).

Hypothetical Mechanism of Action

Currently, there is no established body of research demonstrating the use of D-Mannoheptulose-¹³C₇ as a tracer for the PPP. However, its unique properties as a hexokinase inhibitor that can still be minimally phosphorylated present a hypothetical opportunity to probe the PPP under conditions of glycolytic inhibition. The proposed hypothesis is that by introducing D-Mannoheptulose-¹³C₇ to a cellular system, the labeled carbon atoms may be incorporated into downstream metabolites through alternative or less conventional pathways that intersect with the PPP, especially in the non-oxidative branch. This could potentially reveal novel entry points or regulatory mechanisms of the PPP that are not apparent when using traditional glucose tracers.

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing D-Mannoheptulose-¹³C₇ to investigate the PPP.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator. For metabolic flux analysis, culture cancer cells to ~80% confluency in their standard growth medium in 6-well or 10 cm culture dishes.

  • Tracer Introduction: Once cells have adhered and are in the exponential growth phase, replace the standard medium with a pre-warmed, glucose-free DMEM labeling medium supplemented with D-Mannoheptulose-¹³C₇ (uniformly labeled, U-¹³C₇). For comparison and baseline metabolic flux, use [U-¹³C₆]-Glucose in parallel experiments. The use of dialyzed FBS is recommended to minimize the presence of unlabeled metabolites.

  • Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and tracer (e.g., for steady-state labeling, 6-24 hours; for kinetic studies, shorter time points may be required).

Metabolite Extraction
  • Quenching Metabolism: Place the culture dish on ice and aspirate the labeling medium. Wash the cells rapidly with ice-cold PBS. Immediately add a sufficient volume of pre-chilled 80% methanol (B129727) to the dish to quench metabolism.

  • Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. Incubate at -80°C for at least 15 minutes.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Techniques

The primary techniques for measuring the mass isotopologue distribution of metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation for Analysis:

    • For GC-MS, derivatization is typically required to make the metabolites volatile.

    • For LC-MS, the dried extract is reconstituted in a suitable solvent.

  • Data Acquisition: The instrument is set up to detect and quantify the different mass isotopologues of the targeted metabolites.

  • Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to calculate the mass isotopologue distributions (MIDs). Software packages for metabolic flux analysis can be used to model the data and quantify the changes in pathway fluxes.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from an experiment using D-Mannoheptulose-¹³C₇ as a tracer to probe the Pentose Phosphate Pathway.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
Ribose-5-Phosphate85%5%3%2%2%1%1%1%
Sedoheptulose-7-Phosphate80%5%4%3%3%2%2%1%
Erythrose-4-Phosphate90%4%2%1%1%1%0.5%0.5%
Fructose-6-Phosphate88%5%3%1.5%1%0.5%0.5%0.5%
Glyceraldehyde-3-Phosphate92%3%2%1%0.5%0.5%0%0%

Table 2: Hypothetical Relative PPP Flux

ConditionOxidative PPP Flux (Relative Units)Non-Oxidative PPP Flux (Relative Units)
Control (¹³C-Glucose)100 ± 580 ± 4
D-Mannoheptulose-¹³C₇10 ± 215 ± 3

Visualizations

glycolysis_ppp_inhibition cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative PPP GAP Glyceraldehyde-3-Phosphate F6P->GAP F6P->R5P S7P Sedoheptulose-7-Phosphate F6P->S7P Pyruvate Pyruvate GAP->Pyruvate GAP->R5P GAP->S7P R5P->F6P Non-oxidative PPP R5P->GAP Non-oxidative PPP S7P->R5P Mannoheptulose D-Mannoheptulose Mannoheptulose->G6P Inhibits Hexokinase experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Introduce D-Mannoheptulose-¹³C₇ A->B C Incubate B->C D Quench Metabolism C->D E Cell Lysis D->E F Collect Supernatant E->F G LC-MS / GC-MS F->G H Data Processing G->H I Metabolic Flux Analysis H->I logical_relationship cluster_input Input Data cluster_processing Processing cluster_output Output MID Mass Isotopologue Distributions MFA Metabolic Flux Analysis Model MID->MFA Flux PPP Flux (Oxidative & Non-Oxidative) MFA->Flux

The Impact of D-Mannoheptulose-13C7 on Central Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide naturally present in avocados and other plants, has garnered significant scientific interest due to its specific and potent inhibition of hexokinase, the gatekeeper enzyme of glycolysis.[1][2][3] By competitively binding to hexokinase, D-Mannoheptulose effectively blocks the initial, rate-limiting step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[1] This inhibitory action has profound consequences for central carbon metabolism, impacting cellular energy production, biosynthetic pathways, and key physiological processes such as insulin (B600854) secretion.[1][2]

The advent of stable isotope labeling, specifically with Carbon-13, has provided researchers with a powerful tool to dissect metabolic pathways with high precision. D-Mannoheptulose-13C7, a uniformly labeled isotopologue, serves a dual purpose: it acts as a metabolic inhibitor while simultaneously allowing for the tracing of its carbon backbone through various metabolic networks.[4] This technical guide provides an in-depth exploration of the effects of this compound on central carbon metabolism, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose functions as a competitive inhibitor of hexokinase isoenzymes, including glucokinase (hexokinase IV).[1] Its seven-carbon structure allows it to occupy the active site of the enzyme, thereby preventing the binding and subsequent phosphorylation of glucose.[1] This direct competition curtails the entry of glucose into the glycolytic pathway, leading to a cascade of downstream metabolic alterations.

Quantitative Effects on Cellular Metabolism

The inhibition of hexokinase by D-Mannoheptulose leads to measurable changes in key metabolic parameters. The following tables summarize quantitative data from studies on various cell lines.

Table 1: Inhibitory Concentration (IC50) of D-Mannoheptulose in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µg/mL) after 72h
MCF-7Breast Cancer263.3[2]
AMJ13Breast CancerNot explicitly stated, but inhibited
HMECsNormal Human Mammary Epithelial975.1[2]
REFNormal Embryo FibroblastLow toxicity observed[5]

Table 2: Metabolic Effects of D-Mannoheptulose on Breast Cancer Cells

Treatment: 62.5 µg/mL D-Mannoheptulose for 72 hours on AMJ13 and MCF-7 breast cancer cell lines versus REF normal cells.

ParameterEffect on Breast Cancer CellsEffect on Normal Cells
Hexokinase ActivitySignificant Decrease[4][5]Slight, non-significant inhibition[4]
Pyruvate ConcentrationSignificant Decrease[4][5]Non-significant change[4]
ATP ConcentrationSignificant Decrease[4][5]Non-significant change[4]
Extracellular Acidity (pH)Significant Decrease (less acidic)[4][5]Not specified

Table 3: In Vivo Effects of D-Mannoheptulose on Blood Glucose in Rats

Treatment GroupTime Post-Injection (hr)Blood Glucose (mg/100 ml)
Control (Saline)0~90[6]
Control (Saline)2~90[6]
D-Mannoheptulose (400 mg/kg)0~90[6]
D-Mannoheptulose (400 mg/kg)2~150[6]

Signaling Pathway: Inhibition of Insulin Secretion

The most well-documented signaling pathway affected by D-Mannoheptulose is the insulin secretion pathway in pancreatic β-cells.[1][3] By inhibiting glycolysis, D-Mannoheptulose reduces the intracellular ATP/ADP ratio, which is a critical signal for insulin release.

cluster_0 Pancreatic β-Cell D_Mannoheptulose D-Mannoheptulose Hexokinase Hexokinase D_Mannoheptulose->Hexokinase Inhibits Glycolysis Glycolysis Hexokinase->Glycolysis Catalyzes ATP_ADP_Ratio ↓ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio KATP_Channel KATP Channel Opens ATP_ADP_Ratio->KATP_Channel Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Hyperpolarization->Ca_Channel Prevents Opening Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion ↓ Insulin Secretion Ca_Influx->Insulin_Secretion

D-Mannoheptulose's inhibition of insulin secretion pathway.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing with this compound

This protocol outlines the general steps for tracing the metabolic fate of this compound and assessing its impact on the central carbon metabolism of cultured cells.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., HMECs)

  • Culture medium (glucose-free DMEM is recommended)

  • This compound (uniformly labeled, U-13C7)

  • [U-13C6]-Glucose (for baseline metabolic flux comparison)

  • Culture dishes/plates

  • Metabolite extraction solvents (e.g., 80% methanol, chloroform, water)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.[4]

  • Isotope Labeling:

    • Experimental Group: Switch cells to a glucose-free medium supplemented with a defined concentration of this compound.

    • Control Group: Use a medium with unlabeled D-Mannoheptulose.

    • Baseline Flux Group: Use a medium with [U-13C6]-Glucose.[4]

  • Metabolism Quenching: After the desired incubation period, rapidly quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish.[4]

  • Metabolite Extraction: Scrape the cells and collect the lysate. Perform a phase separation using a chloroform/methanol/water mixture to isolate polar metabolites.[4]

  • Metabolite Analysis: Analyze the polar metabolite extracts using LC-MS or GC-MS to identify and quantify the mass isotopologues of key metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[4]

cluster_workflow Experimental Workflow: In Vitro Metabolic Tracing Cell_Culture 1. Cell Culture (~80% confluency) Isotope_Labeling 2. Isotope Labeling (this compound) Cell_Culture->Isotope_Labeling Metabolism_Quenching 3. Metabolism Quenching (-80°C Methanol) Isotope_Labeling->Metabolism_Quenching Metabolite_Extraction 4. Metabolite Extraction (Chloroform/Methanol/Water) Metabolism_Quenching->Metabolite_Extraction Metabolite_Analysis 5. Metabolite Analysis (LC-MS or GC-MS) Metabolite_Extraction->Metabolite_Analysis Data_Analysis 6. Data Analysis & Flux Calculation Metabolite_Analysis->Data_Analysis

Workflow for in vitro this compound metabolic tracing.
Protocol 2: In Vivo Metabolic Tracing with this compound in Animal Models

This protocol provides a generalized framework for an in vivo metabolic tracing study using this compound in a rodent model.[7]

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound

  • Sterile vehicle (e.g., saline or PBS)

  • Blood collection supplies

  • Tissue collection and flash-freezing equipment

  • Metabolite extraction solvents

  • LC-MS or GC-MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week.

  • Fasting: Fast animals for a defined period (e.g., 4-6 hours) to establish a baseline metabolic state, with free access to water.[7]

  • Tracer Administration:

    • Formulation: Dissolve this compound in a sterile vehicle.

    • Route: Administer via a suitable route, such as oral gavage (PO) or intraperitoneal (IP) injection.[7]

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).[7]

    • Tissues: At the end of the time course, euthanize the animals and rapidly dissect and flash-freeze tissues of interest (e.g., liver, muscle, tumor).

  • Metabolite Extraction:

    • Plasma: Precipitate proteins from plasma using a cold solvent like methanol.

    • Tissues: Homogenize frozen tissue in a cold extraction solvent.[7]

  • Metabolite Analysis: Analyze the extracts using LC-MS or GC-MS to determine the 13C enrichment in various metabolites.[7]

Conclusion

D-Mannoheptulose and its 13C-labeled isotopologue are invaluable tools for probing the intricacies of central carbon metabolism. Its well-characterized inhibitory effect on hexokinase provides a specific mechanism to study the consequences of glycolytic inhibition in various biological contexts, from insulin secretion to cancer cell proliferation. The use of this compound in metabolic flux analysis allows for a quantitative understanding of how cells adapt to this metabolic perturbation. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments aimed at further elucidating the metabolic impact of this unique seven-carbon sugar and exploring its therapeutic potential.

References

A Technical Guide to D-Mannoheptulose-¹³C₇: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannoheptulose-¹³C₇, a crucial isotopically labeled monosaccharide for metabolic research and drug development. D-Mannoheptulose, a seven-carbon ketose sugar naturally found in avocados, is a known inhibitor of hexokinase, the primary enzyme in the glycolysis pathway.[1] The incorporation of carbon-13 (¹³C) stable isotopes into the D-Mannoheptulose structure allows for its use as a tracer in metabolic flux analysis, enabling researchers to precisely track its uptake, metabolism, and impact on various biochemical pathways.[1] This document outlines its commercial availability, a proposed synthetic pathway, and detailed experimental protocols for its application in research.

Commercial Suppliers and Availability of D-Mannoheptulose-¹³C₇

The availability of D-Mannoheptulose-¹³C₇ is critical for researchers investigating metabolic pathways. Several commercial suppliers offer this isotopically labeled compound. The following table summarizes the currently identified suppliers and their product offerings.

SupplierProduct NameCatalogue NumberAvailable QuantitiesStock Status/Lead Time
Pharmaffiliates D-Mannoheptulose-13C7PA STI 057690Not specifiedNot specified
LGC Standards This compoundTRC-M1651021 mg, 10 mg, 25 mgIn stock
Omicron Biochemicals, Inc. D-[UL- ¹³C₇]mannoheptoseNot specifiedNot specifiedNot specified
MedchemExpress D-Mannoheptulose-13CHY-113901SNot specifiedNot specified

Note: "D-Mannoheptulose-13C" from MedchemExpress may not be the fully labeled ¹³C₇ variant. Researchers should verify the isotopic purity and the number of labeled carbons with the supplier.

Proposed Synthetic Pathway for D-Mannoheptulose-¹³C₇

A proposed synthetic workflow is illustrated below:

G Proposed Synthetic Workflow for D-Mannoheptulose-¹³C₇ A D-Arabinose B 1,2-O-Isopropylidene-α-D-arabinofuranose A->B Acetonide Protection C 1,2-O-Isopropylidene-α-D-arabinofuranos-5-ulose B->C Oxidation E Wittig Reaction C->E D ¹³C-labeled Phosphonium (B103445) Ylide D->E F Protected ¹³C-labeled Heptenitol E->F G Ozonolysis F->G H Protected D-Mannoheptulose-¹³C₇ G->H I Deprotection H->I J D-Mannoheptulose-¹³C₇ I->J

Proposed synthetic workflow for D-Mannoheptulose-¹³C₇.

Experimental Protocols

The primary application of D-Mannoheptulose-¹³C₇ is as a tracer in metabolic studies. Its inhibition of hexokinase provides a powerful tool to investigate the consequences of glycolysis inhibition.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of D-Mannoheptulose on cell lines.

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells, normal human mammary epithelial cells) in 96-well plates at a density of 1 x 10⁴ cells/ml and incubate overnight.[2][3]

  • Treatment: Treat the cells with varying concentrations of D-Mannoheptulose (e.g., 62.5, 125, 250 µg/ml) for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Metabolic Tracing in Animal Models

This protocol outlines a general workflow for conducting metabolic tracing studies using D-Mannoheptulose-¹³C₇ in animal models.[4]

  • Animal Preparation: Acclimate animals (e.g., mice, rats) to the experimental conditions. Fasting prior to the experiment is often required to achieve a metabolic baseline.[4]

  • Tracer Formulation and Administration:

    • Dissolve D-Mannoheptulose-¹³C₇ in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).[4]

    • Administer the tracer via the desired route (e.g., intravenous infusion, oral gavage, or intraperitoneal injection).[4] The dosage should be determined based on literature values for unlabeled D-Mannoheptulose and the specific research question.[4]

  • Sample Collection:

    • Blood: Collect small blood samples at multiple time points post-administration to analyze the kinetics of the tracer in circulation.[4]

    • Tissues: At the end of the experiment, euthanize the animal and rapidly dissect and flash-freeze tissues of interest (e.g., tumor, liver, brain) to halt metabolic activity.[4]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from plasma and tissues using a cold solvent (e.g., 80% methanol).[4]

    • Analyze the extracts using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify ¹³C-labeled metabolites.[4]

Signaling Pathway of D-Mannoheptulose Action

The primary mechanism of action for D-Mannoheptulose is the competitive inhibition of hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis.[5][6][7][8] This inhibition has significant downstream effects on cellular metabolism and energy production.

Mechanism of Action of D-Mannoheptulose cluster_0 Cell Membrane Glucose_Transporter Glucose Transporter Intracellular_Glucose Intracellular Glucose Glucose_Transporter->Intracellular_Glucose Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->Glucose_Transporter Uptake Hexokinase Hexokinase Intracellular_Glucose->Hexokinase Substrate D_Mannoheptulose D-Mannoheptulose D_Mannoheptulose->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Leads to Apoptosis Apoptosis ATP_Production->Apoptosis Depletion Induces

D-Mannoheptulose inhibits hexokinase, blocking glucose phosphorylation.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates a typical workflow for an in vivo metabolic tracing experiment using D-Mannoheptulose-¹³C₇.

In Vivo D-Mannoheptulose-¹³C₇ Tracing Workflow Animal_Prep 1. Animal Preparation (e.g., Fasting) Tracer_Admin 2. D-Mannoheptulose-¹³C₇ Administration (IV, PO, IP) Animal_Prep->Tracer_Admin Time_Course_Sampling 3. Time-Course Sample Collection Tracer_Admin->Time_Course_Sampling Blood_Collection Blood Sampling Time_Course_Sampling->Blood_Collection Tissue_Harvesting Tissue Harvesting Time_Course_Sampling->Tissue_Harvesting Metabolite_Extraction 4. Metabolite Extraction Blood_Collection->Metabolite_Extraction Tissue_Harvesting->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/GC-MS or NMR Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis (Metabolic Flux) LC_MS_Analysis->Data_Analysis

Workflow for an in vivo D-Mannoheptulose-¹³C₇ tracing experiment.

References

Methodological & Application

Application Note: Quantification of D-Mannoheptulose-13C7 Enrichment by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a known inhibitor of hexokinase, a crucial enzyme in the initial stages of glycolysis.[1][2] This inhibitory action disrupts glucose metabolism and has implications for insulin (B600854) secretion, making D-Mannoheptulose a significant molecule in metabolic research and a potential therapeutic agent.[1][2] Stable isotope labeling, particularly with 13C, is a powerful technique used to trace the metabolic fate of molecules like D-Mannoheptulose, allowing for the precise quantification of its uptake and conversion within biological systems.[1][3]

This application note provides a comprehensive protocol for the quantification of D-Mannoheptulose and its stable isotope-labeled counterpart, D-Mannoheptulose-13C7, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation and a triple quadrupole mass spectrometer for sensitive and specific detection.

Principle

This method employs a HILIC separation to retain and separate the polar D-Mannoheptulose from complex biological sample components. Following chromatographic separation, the analyte is ionized using negative electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is achieved through Selected Reaction Monitoring (SRM), which monitors specific precursor-to-product ion transitions for both the unlabeled (light) and 13C-labeled (heavy) D-Mannoheptulose. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and potential matrix effects.[4]

Experimental Protocols

Sample Preparation (from Serum/Plasma)
  • Internal Standard Spiking : To 50 µL of serum or plasma, add 5 µL of a this compound internal standard solution of known concentration.

  • Protein Precipitation : Add 100 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.[1]

  • Vortexing : Vigorously vortex the mixture for 30 seconds to ensure thorough mixing and precipitation.[1]

  • Centrifugation : Centrifuge the samples at 20,800 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.[1]

  • Drying : Dry the supernatant under a gentle stream of nitrogen gas at 40°C.[1]

  • Reconstitution : Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.[1]

  • Final Centrifugation : Vortex for 30 seconds and centrifuge to remove any remaining particulates. Transfer the supernatant to an LC-MS vial for analysis.[1]

LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent[5]
Column HILIC Column (e.g., 150 mm x 2.0 mm I.D., 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

SRM Transitions:

The optimal SRM transitions should be determined by infusing a standard solution of D-Mannoheptulose and this compound. The deprotonated molecule [M-H]- is the expected precursor ion.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Mannoheptulose 209.1To be determined empiricallyTo be optimized
This compound 216.1To be determined empiricallyTo be optimized

Data Presentation

Quantitative Data Summary

The following tables present example quantitative data from a hypothetical study investigating the uptake of this compound in a cell culture model.

Table 1: Calibration Curve for D-Mannoheptulose

Concentration (µg/mL)Peak Area
0.115,234
0.578,945
1.0155,876
5.0798,453
10.01,602,345
25.04,015,678
50.08,123,456

Table 2: this compound Enrichment in Cell Lysates

Time Point (hours)D-Mannoheptulose (µg/mg protein)This compound (µg/mg protein)% Enrichment
00.5 ± 0.10.00.0%
10.4 ± 0.12.3 ± 0.385.2%
40.3 ± 0.058.9 ± 0.796.7%
120.2 ± 0.0415.6 ± 1.298.7%
240.1 ± 0.0214.8 ± 1.199.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing serum Serum/Plasma Sample spike Spike with This compound IS serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to LC-MS Vial centrifuge2->vial lc HILIC Separation vial->lc ms Tandem Mass Spectrometry (SRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification (Isotope Dilution) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for LC-MS/MS quantification of this compound enrichment.

signaling_pathway cluster_glycolysis Glycolysis Inhibition cluster_insulin_secretion Impact on Insulin Secretion glucose Glucose hexokinase Hexokinase glucose->hexokinase g6p Glucose-6-Phosphate glycolysis Further Glycolysis g6p->glycolysis atp_adp_ratio Decreased ATP/ADP Ratio atp ATP atp->hexokinase adp ADP hexokinase->g6p Phosphorylation hexokinase->adp mannoheptulose D-Mannoheptulose mannoheptulose->hexokinase Inhibition katp KATP Channels Open atp_adp_ratio->katp depolarization Membrane Hyperpolarization katp->depolarization ca2 Reduced Ca2+ Influx depolarization->ca2 insulin Inhibited Insulin Secretion ca2->insulin

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis and impacting insulin secretion.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of D-Mannoheptulose-¹³C₇ Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a well-documented inhibitor of hexokinase, a critical enzyme that catalyzes the first step of glycolysis.[1][2][3][4][5][6] This inhibitory action makes D-Mannoheptulose a valuable tool for investigating glucose metabolism and its dysregulation in diseases like cancer.[1] The use of D-Mannoheptulose uniformly labeled with Carbon-13 ([U-¹³C₇]D-Mannoheptulose) allows researchers to trace its metabolic fate and quantify its impact on central carbon metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique ideal for this purpose, enabling the precise identification and quantification of ¹³C-labeled metabolites.[1][2][7]

These application notes provide detailed protocols for utilizing ¹³C NMR spectroscopy to analyze the labeling patterns derived from [U-¹³C₇]D-Mannoheptulose in biological systems, offering insights into its metabolic integration and its effects on glycolytic flux.

Principle of the Method

The protocol is based on introducing [U-¹³C₇]D-Mannoheptulose to a biological system, such as a cell culture. The stable ¹³C isotope acts as a tracer. D-Mannoheptulose is transported into cells and subsequently phosphorylated by hexokinase, though at a much lower rate than glucose.[6] Its primary action is the competitive inhibition of hexokinase, which reduces the rate of glucose phosphorylation and consequently, glycolysis.[1][4][5] The ¹³C label allows for the tracking of the D-Mannoheptulose carbon backbone as it is metabolized, potentially entering the Pentose Phosphate Pathway (PPP) and other central metabolic routes.[6] By analyzing the resulting ¹³C-labeled metabolites with NMR, one can elucidate the metabolic fate of D-Mannoheptulose and quantify the resulting shifts in cellular metabolism.[1]

Signaling Pathway of D-Mannoheptulose Action

G cluster_glycolysis Glycolysis Pathway cluster_inhibitor Inhibitor Action cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Downstream Glycolysis (Pyruvate, Lactate) G6P->Glycolysis MH D-Mannoheptulose-¹³C₇ MH->G6P Inhibition MH_P D-Mannoheptulose-7-P MH->MH_P Hexokinase (low rate) PPP PPP Intermediates (Sedoheptulose-7-P) MH_P->PPP

Caption: D-Mannoheptulose-¹³C₇ inhibits hexokinase, blocking glycolysis, while also slowly entering the Pentose Phosphate Pathway.

Detailed Experimental Protocols

This section provides comprehensive protocols from sample preparation to NMR analysis.

  • Cell Seeding: Plate cells at a suitable density in standard culture dishes and allow them to adhere and grow for 24 hours in their normal growth medium.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing a glucose-free base medium (e.g., DMEM) with the desired concentration of [U-¹³C₇]D-Mannoheptulose. For optimal labeling, it is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled sugars.[6] A dose-response experiment may be necessary to determine the optimal tracer concentration without inducing toxicity.[6]

  • Initiation of Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed (37°C) ¹³C-labeling medium.[6]

  • Incubation: Incubate the cells for a desired period. To determine the time required to reach an isotopic steady state, a time-course experiment (e.g., harvesting at 6, 12, 24, 48 hours) is recommended.[6]

  • Quenching: At the end of the incubation period, rapidly quench metabolic activity. Aspirate the labeling medium and immediately wash the cells with an ice-cold 0.9% NaCl solution.

  • Extraction: Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to the culture dish and place it on dry ice for 15 minutes.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate/extraction solvent mixture into a pre-chilled microcentrifuge tube.

  • Phase Separation: Add a volume of ice-cold water equal to half the volume of the quenching solution, followed by a volume of ice-cold chloroform (B151607) equal to the quenching solution volume. Vortex vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into a polar (upper aqueous/methanol) and a non-polar (lower chloroform) phase.[1]

  • Sample Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled tube.[1]

  • Drying: Lyophilize the aqueous phase to dryness using a speed vacuum concentrator. The dried extract can be stored at -80°C until NMR analysis.[1]

Proper sample preparation is critical for acquiring high-quality NMR spectra.[2]

  • Purity: Ensure the [U-¹³C₇]D-Mannoheptulose used for labeling is of high purity (≥98%).[2]

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (typically 0.5-0.6 mL) of deuterium (B1214612) oxide (D₂O).[2] D₂O is the recommended solvent as it is transparent in the ¹H NMR spectrum.[2]

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) are commonly used.[8]

  • pH Adjustment: Ensure the sample pH is adjusted as needed for consistency across samples, as chemical shifts of some metabolites can be pH-dependent.

  • Transfer to NMR Tube: Filter the reconstituted sample through a small glass wool plug in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[9] Transfer the clear filtrate into a clean, high-quality NMR tube.[9][10]

Experimental Workflow Diagram

A 1. Cell Culture (Seeding & Growth) B 2. Isotopic Labeling (Medium with [U-¹³C₇]D-Mannoheptulose) A->B C 3. Quenching & Metabolite Extraction (Ice-cold Methanol/Water/Chloroform) B->C D 4. Sample Preparation for NMR (Lyophilization & Reconstitution in D₂O) C->D E 5. NMR Data Acquisition (1D/2D ¹³C Experiments) D->E F 6. Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G 7. Data Analysis (Peak Integration, Quantification, Enrichment Calculation) F->G H 8. Biological Interpretation (Metabolic Fate & Flux Analysis) G->H

Caption: Overall experimental workflow from cell culture to final biological interpretation.

NMR Data Acquisition and Processing

Quantitative ¹³C NMR spectra should be recorded using optimized parameters to ensure accurate signal integration. Inverse-gated decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE) and allow for reliable quantification.[11]

ParameterRecommended SettingPurpose
Spectrometer 500 MHz or higherHigher field strength provides better sensitivity and spectral dispersion.
Pulse Program Inverse-gated ¹H decouplingTo suppress NOE for accurate quantification.[11]
Pulse Width 90° flip angleTo ensure maximum signal for all carbon nuclei.
Spectral Width ~200-250 ppmTo cover the full range of expected metabolite chemical shifts.
Acquisition Time ≥ 1.0 sTo ensure adequate resolution.
Relaxation Delay (D1) 5 x T₁ (longest)Crucial for full relaxation of all ¹³C nuclei for accurate quantification.[3]
Number of Scans VariableSufficient to achieve a good signal-to-noise ratio (S/N > 100).
Temperature 298 K (25°C)Maintain consistent temperature for all samples.
  • Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Peak Identification: Identify metabolites by comparing the ¹³C chemical shifts in the spectra to databases (e.g., BMRB, HMDB) and to the predicted shifts for D-Mannoheptulose (see Table 2). 2D NMR experiments like ¹H-¹³C HSQC can be used for unambiguous assignment.[3]

  • Quantification: Integrate the peak areas of identified metabolites. The concentration can be calculated relative to the known concentration of the internal standard (e.g., DSS).[1][12]

  • Isotopic Enrichment Calculation: The percentage of ¹³C enrichment at a specific carbon position can be determined by analyzing the intensity of ¹³C satellites in ¹H NMR spectra or through more advanced 2D NMR techniques that resolve ¹³C-¹³C couplings in uniformly labeled molecules.[1]

Logical Workflow for ¹³C NMR Peak Assignment

A Start: Acquire NMR Data B Acquire 1D ¹³C Spectrum A->B C Initial Peak Identification (Compare to Database/Predicted Shifts) B->C D Ambiguous Peaks? C->D E Acquire 2D NMR Spectra (e.g., ¹H-¹³C HSQC/HMBC) D->E Yes G Use Specifically Labeled [x-¹³C]D-Mannoheptulose Isotopomers D->G Alternative/Confirmatory I Final Unambiguous Peak Assignment D->I No F Correlate ¹H and ¹³C Signals E->F F->I H Confirm Assignments via Enhanced Signal Intensity G->H H->I

Caption: Logical workflow for the assignment of ¹³C NMR peaks of D-Mannoheptulose.[2]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Quantitative Data on the Impact of [U-¹³C₇]D-Mannoheptulose on Glycolytic Intermediates

This table illustrates the expected changes in the isotopic enrichment of key metabolites following treatment with [U-¹³C₇]D-Mannoheptulose, reflecting the inhibition of glycolysis.[1]

MetaboliteControl (% ¹³C Enrichment from [U-¹³C₆]Glucose)Treated (% ¹³C Enrichment from [U-¹³C₇]D-Mannoheptulose)Fold Change
Glucose-6-Phosphate95 ± 310 ± 2-9.5
Fructose-6-Phosphate94 ± 412 ± 3-7.8
Lactate85 ± 515 ± 4-5.7
Citrate70 ± 68 ± 2-8.8
Sedoheptulose-7-Phosphate5 ± 160 ± 5+12.0

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Mannoheptulose

Obtaining a fully assigned experimental spectrum can be challenging; therefore, predicted values based on D-mannose and general carbohydrate NMR principles are provided as a guide.[2] These should be confirmed experimentally.[2]

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1~63.5Primary alcohol, similar to C6 of D-mannose.
C2~101.2Anomeric carbon, ketose.
C3~72.0Secondary alcohol.
C4~69.8Secondary alcohol.
C5~75.3Secondary alcohol.
C6~71.5Secondary alcohol.
C7~62.9Primary alcohol.

Conclusion

The use of ¹³C NMR spectroscopy with [U-¹³C₇]D-Mannoheptulose provides a robust and detailed method for probing cellular metabolism. This approach allows researchers to trace the metabolic fate of this hexokinase inhibitor and quantify its impact on central metabolic pathways like glycolysis and the PPP. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this powerful technique to gain deeper insights into metabolic regulation and identify novel therapeutic strategies targeting cellular metabolism.[1][2]

References

Metabolic Flux Analysis Using D-Mannoheptulose-¹³C₇ Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the elucidation of carbon flow through metabolic networks. D-Mannoheptulose (MH), a seven-carbon sugar found in avocados, is a known competitive inhibitor of hexokinase, the first and a key regulatory enzyme in the glycolytic pathway.[2][3] Its ¹³C-labeled form, D-Mannoheptulose-¹³C₇, serves as a unique tool to probe cellular metabolism. It acts as both a metabolic inhibitor and a tracer, enabling the study of cellular responses to glycolytic inhibition and the tracing of its own metabolic fate.[4][5]

These application notes provide a comprehensive guide to using D-Mannoheptulose-¹³C₇ for MFA, with a focus on experimental design, detailed protocols for sample analysis, and data interpretation. The primary application of this tracer is to investigate the consequences of glycolytic inhibition on interconnected pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[6]

Mechanism of Action: Hexokinase Inhibition

D-Mannoheptulose competitively inhibits the phosphorylation of glucose to glucose-6-phosphate by binding to the active site of hexokinase.[7] This action effectively curtails glycolytic flux.[7] The use of D-Mannoheptulose-¹³C₇ allows for the precise investigation of the downstream metabolic reprogramming that occurs in response to this inhibition.

cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolytic Intermediates Glycolytic Intermediates G6P->Glycolytic Intermediates Pyruvate Pyruvate Glycolytic Intermediates->Pyruvate D-Mannoheptulose-13C7 This compound Hexokinase Hexokinase This compound->Hexokinase Competitive Inhibition

D-Mannoheptulose-¹³C₇ inhibits hexokinase, the entry point to glycolysis.

Quantitative Data

The inhibitory effect of D-Mannoheptulose on hexokinase has been quantified, providing a basis for designing experiments. While comprehensive MFA datasets for D-Mannoheptulose-¹³C₇ are not widely published due to its primary role as an inhibitor, the following tables provide key inhibitory constants and a template for presenting MFA results.

Table 1: Comparative Inhibitory Action on Hexokinase

CompoundTarget EnzymeInhibition Constant (Ki)IC₅₀Notes
D-MannoheptuloseBovine Heart Hexokinase~0.2 mM[8]Varies with glucose concentrationCompetitive inhibitor.[2]
D-MannoheptuloseHuman B-cell Glucokinase--Inhibition observed.[8]
2-DeoxyglucoseHexokinaseVaries by isoenzyme~0.5 - 5 mMCompetitive inhibitor.[3]

Table 2: Template for Mass Isotopologue Distribution (MID) Data from a D-Mannoheptulose-¹³C₇ Tracing Experiment

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
Ribose-5-phosphate90%5%3%1%1%0%--
Sedoheptulose-7-phosphate85%5%4%2%2%1%1%0%
Pyruvate95%3%2%0%----
Lactate94%3%3%0%----
Citrate92%4%3%1%0%0%0%-

Note: The data in Table 2 is hypothetical and serves as an example for data presentation. Actual MIDs will vary based on cell type, experimental conditions, and the extent of D-Mannoheptulose-¹³C₇ metabolism.

Experimental Protocols

A successful MFA experiment using D-Mannoheptulose-¹³C₇ requires careful planning and execution, from cell culture to data analysis.

cluster_workflow Experimental Workflow A 1. Cell Culture & Isotope Labeling B 2. Metabolism Quenching A->B C 3. Metabolite Extraction B->C D 4. Sample Derivatization (for GC-MS) C->D E 5. MS Data Acquisition (LC-MS or GC-MS) C->E Direct analysis D->E F 6. Data Analysis & Flux Calculation E->F

General workflow for a D-Mannoheptulose-¹³C₇ tracing experiment.
Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period. Ensure cells are healthy and have high viability.[9]

  • Media Preparation: Prepare a culture medium containing D-Mannoheptulose-¹³C₇. A starting concentration of 1-10 mM is recommended, but should be optimized for the specific cell line.[7] For studies focusing on the tracer's fate, a glucose-free medium is ideal.[5] To study the inhibitory effect, co-administer with unlabeled glucose.

  • Labeling: Replace the standard growth medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This can range from 6 to 24 hours, but should be determined empirically through a time-course experiment.[7]

Protocol 2: Metabolism Quenching and Metabolite Extraction

This protocol is critical for preserving the in vivo metabolic state of the cells.

  • Quenching:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol (B129727) (-80°C), to the dish.[3]

  • Metabolite Extraction:

    • Scrape the cells in the presence of the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.[10]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.[10]

    • Transfer the supernatant containing the metabolites to a new tube.

Protocol 3: Sample Preparation for Mass Spectrometry

For LC-MS Analysis:

  • Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.[10]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen chromatography method (e.g., for HILIC, a mixture of acetonitrile (B52724) and water).[4]

For GC-MS Analysis (for sugar phosphates):

Sugar phosphates are non-volatile and require derivatization.[11]

  • Drying: Dry the metabolite extract completely.

  • Derivatization: A two-step derivatization is recommended for sugar phosphates.[11]

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to increase volatility.[12]

Protocol 4: Mass Spectrometry Analysis

LC-MS/MS for D-Mannoheptulose-¹³C₇ and its Phosphorylated Forms:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for separating polar compounds like sugar phosphates.[4]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Employ Selected Reaction Monitoring (SRM) to quantify specific precursor-to-product ion transitions.[4]

    • Proposed transition for D-Mannoheptulose: Precursor ion [M-H]⁻ at m/z 209.1. Product ions need to be determined by infusion of a standard.[4]

    • Proposed transition for D-Mannoheptulose-¹³C₇: Precursor ion [M-H]⁻ at m/z 216.1.[4]

GC-MS for Central Carbon Metabolites:

  • Analysis: Analyze derivatized samples to determine the mass isotopologue distributions of key metabolites in glycolysis, the PPP, and the TCA cycle.[12]

Protocol 5: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to determine the MIDs of target metabolites.[6]

  • Metabolic Modeling: Utilize a stoichiometric model of central carbon metabolism.

  • Flux Calculation: Use software packages for ¹³C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the measured MIDs to the model.[1]

Signaling Pathways and Interpretation

The primary effect of D-Mannoheptulose is the inhibition of glycolysis, which can lead to a compensatory upregulation of other pathways, such as the Pentose Phosphate Pathway, to meet cellular demands for NADPH and biosynthetic precursors.

cluster_pathways Central Carbon Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Glycolysis R5P Ribose-5-Phosphate G6P->R5P Pentose Phosphate Pathway (Oxidative) NADPH NADPH G6P->NADPH Pyruvate Pyruvate F6P->Pyruvate TCA TCA Cycle Pyruvate->TCA R5P->F6P Pentose Phosphate Pathway (Non-oxidative) DMH This compound DMH->G6P Inhibition

Inhibition of glycolysis may reroute flux through the Pentose Phosphate Pathway.

Interpreting the flux map requires considering the dual role of D-Mannoheptulose-¹³C₇. The observed changes in flux are a combination of the cell's adaptation to hexokinase inhibition and the metabolism of the tracer itself. Control experiments using unlabeled D-Mannoheptulose alongside a ¹³C-glucose tracer are essential to deconvolve these effects.[6]

Conclusion

D-Mannoheptulose-¹³C₇ is a specialized tracer for MFA that offers unique insights into cellular responses to glycolytic inhibition. While its use presents challenges due to its inhibitory nature and less characterized metabolic fate compared to glucose, the detailed protocols and data interpretation frameworks provided here offer a solid foundation for researchers to design and execute robust and reproducible tracer studies. This approach can significantly contribute to a deeper understanding of metabolic reprogramming in various disease states, particularly in cancer.

References

Sample preparation techniques for D-Mannoheptulose-13C7 metabolomics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: D-Mannoheptulose-13C7 Metabolomics

Title: High-Fidelity Sample Preparation for Metabolic Tracing using this compound

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies.

Introduction: D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase, the first regulatory enzyme in the glycolytic pathway.[1][2] This inhibitory action disrupts glucose metabolism and makes D-Mannoheptulose a valuable tool in metabolic research.[3] Its stable isotope-labeled form, this compound, serves as a powerful tracer to elucidate metabolic pathways, quantify cellular uptake, and assess the impact on central carbon metabolism.[2][3]

Obtaining reliable and reproducible data in metabolomics is critically dependent on robust sample preparation. The primary goals are to instantly halt metabolic activity (quenching), efficiently extract the metabolites of interest, and remove interfering substances from the matrix. This document provides detailed protocols for the preparation of biological samples for the analysis of this compound and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles in Sample Preparation

  • Quenching: This is the most critical step for cellular metabolomics, designed to instantaneously stop all enzymatic reactions and preserve the metabolic snapshot of the cells at the moment of collection.[4] Inadequate quenching can lead to significant alterations in metabolite profiles. Common methods include the use of low-temperature organic solvents, such as cold methanol (B129727), or snap-freezing in liquid nitrogen.[4][5] For suspension-cultured mammalian cells, quenching in 60% methanol supplemented with 0.85% ammonium (B1175870) bicarbonate at -40°C has been shown to be effective.[6][7][8]

  • Extraction: The goal of extraction is to efficiently solubilize and recover metabolites from the biological matrix (e.g., cells, plasma, serum). The choice of solvent is crucial and depends on the polarity of the target analytes. For polar compounds like D-Mannoheptulose, common extraction methods include:

    • Protein Precipitation: For biofluids like serum and plasma, adding a cold organic solvent (e.g., acetonitrile) effectively precipitates proteins while keeping small polar metabolites in the supernatant.[3][9]

    • Liquid-Liquid Extraction (LLE): Using a biphasic or triphasic solvent system (e.g., methanol/chloroform/water) can separate polar metabolites into the aqueous phase and non-polar lipids into the organic phase.[10][11][12]

    • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation, offering better reproducibility and less labor compared to LLE.[13][14] Graphitized carbon columns are often used for purifying sugar nucleotides.[15]

  • Derivatization (for GC-MS): Sugars like D-Mannoheptulose are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis.[16][17] A common two-step method involves methoximation to stabilize aldehyde and keto groups, followed by silylation (e.g., using MSTFA) to replace active hydrogens on hydroxyl and carboxyl groups, making the molecule suitable for gas chromatography.[18]

Experimental Workflows & Signaling

Caption: D-Mannoheptulose inhibits hexokinase, a key enzyme in glycolysis.

G start 50 µL Serum/Plasma Sample is Add 5-10 µL Internal Standard (IS) Solution start->is precip Add 100-200 µL Ice-Cold Acetonitrile is->precip vortex1 Vortex 30-60 seconds precip->vortex1 centrifuge1 Centrifuge (e.g., 20,800 x g, 10 min, 4°C) vortex1->centrifuge1 supernatant Transfer Supernatant to a New Tube centrifuge1->supernatant dry Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase / 0.1% Formic Acid dry->reconstitute vortex2 Vortex 30 seconds reconstitute->vortex2 centrifuge2 Centrifuge to Pellet Particulates vortex2->centrifuge2 end Transfer to LC-MS Vial for Analysis centrifuge2->end

Caption: Workflow for preparing serum or plasma for LC-MS analysis.

G start Cell Culture (Adherent or Suspension) wash Wash with Ice-Cold PBS (to remove medium) start->wash quench Quench Metabolism: Add Cold 80% Methanol (-80°C) wash->quench scrape Scrape & Collect Cells into Quenching Solution quench->scrape extract Phase Separation: Add Chloroform & Water scrape->extract centrifuge Centrifuge (e.g., 14,000 x g, 15 min, 4°C) extract->centrifuge collect Collect Upper Aqueous Phase (contains polar metabolites) centrifuge->collect dry Lyophilize to Dryness (Speed Vacuum) collect->dry store Store at -80°C or Reconstitute for Analysis dry->store end Analyze by LC-MS or GC-MS store->end

References

Unveiling Glycolysis Inhibition In Vitro: An Application Guide for D-Mannoheptulose-13C7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing D-Mannoheptulose-13C7 as a powerful tool to investigate glycolysis inhibition in vitro. D-Mannoheptulose, a naturally occurring 7-carbon sugar, is a competitive inhibitor of hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[1][2] Its 13C-labeled counterpart, this compound, allows for precise tracing of its metabolic fate and the elucidation of its inhibitory effects on cellular metabolism.

Principle of Application

This compound serves a dual role as a specific inhibitor of glycolysis and a stable isotope tracer. By competitively binding to hexokinase, it blocks the phosphorylation of glucose to glucose-6-phosphate, effectively halting the entry of glucose into the glycolytic pathway.[1] The uniform 13C labeling of this compound enables researchers to track its uptake and metabolic conversion within the cell using mass spectrometry-based techniques. This allows for a quantitative understanding of the metabolic reprogramming that occurs in response to glycolysis inhibition.

Data Presentation

The inhibitory effects of D-Mannoheptulose on various cancer cell lines are summarized below. This data provides a baseline for designing experiments with this compound.

Cell LineCell TypeTreatment Concentration (µg/mL)Incubation Time (h)Parameter MeasuredObserved EffectReference
MCF-7Breast Cancer39 - 125072IC50263.3 µg/mL[3]
HMECsNormal Human Mammary Epithelial Cells39 - 125072IC50975.1 µg/mL[3]
AMJ13Breast Cancer62.572Cytotoxicity27.29%[4]
AMJ13Breast Cancer25072Cytotoxicity58.64%[4]
MCF-7Breast Cancer62.572Cytotoxicity26.26%[4]
MCF-7Breast Cancer25072Cytotoxicity60.49%[4]
REFNormal Embryo Fibroblast62.572Cytotoxicity1.67%[4]
REFNormal Embryo Fibroblast25072Cytotoxicity24.72%[4]
AMJ13 & MCF-7Breast Cancer62.572Hexokinase ActivitySignificantly Decreased[5]
AMJ13 & MCF-7Breast Cancer62.572Pyruvate ConcentrationSignificantly Decreased[6]
AMJ13 & MCF-7Breast Cancer62.572ATP ConcentrationSignificantly Decreased[4]
AMJ13 & MCF-7Breast Cancer62.572Extracellular AciditySignificantly Reduced[4]

Signaling Pathway of Glycolysis Inhibition by D-Mannoheptulose

D-Mannoheptulose directly inhibits hexokinase, the initial enzyme in the glycolysis pathway. This action prevents the phosphorylation of glucose, leading to a cascade of downstream effects.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter DMH_ext This compound DMH_int This compound DMH_ext->DMH_int GLUT Transporter HK Hexokinase Glucose_int->HK DMH_int->HK Competitive Inhibition G6P Glucose-6-Phosphate HK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP

Figure 1: this compound competitively inhibits hexokinase, preventing glucose phosphorylation and subsequent entry into glycolysis.

Experimental Protocols

Protocol 1: Determination of IC50 of D-Mannoheptulose

Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled D-Mannoheptulose on the viability of the target cell line. This is a crucial first step to establish the appropriate concentration range for subsequent tracer experiments.

Materials:

  • Target cancer cell line and a non-cancerous control cell line

  • Complete cell culture medium

  • D-Mannoheptulose (unlabeled)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare a serial dilution of D-Mannoheptulose in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the D-Mannoheptulose dilutions to the respective wells. Include untreated control wells with fresh medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the D-Mannoheptulose concentration to determine the IC50 value.

Protocol 2: In Vitro Metabolic Labeling with this compound

Objective: To trace the metabolic fate of this compound and assess its impact on central carbon metabolism.

Materials:

  • Target cell line

  • Glucose-free cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum

  • This compound

  • Unlabeled D-Mannoheptulose (for control)

  • 6-well or 10 cm cell culture dishes

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Pre-incubation (Optional): To study the inhibitory effect, pre-incubate cells with unlabeled D-Mannoheptulose at the desired concentration (e.g., IC50) in complete medium for 2-4 hours.

  • Labeling:

    • Wash the cells once with pre-warmed glucose-free medium.

    • Add pre-warmed glucose-free medium supplemented with this compound. The concentration should be optimized, but a starting point could be the determined IC50. For control experiments, use unlabeled D-Mannoheptulose.

    • Incubate for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolic changes.

  • Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Experimental Workflow for this compound Metabolic Tracing

The following diagram illustrates a typical workflow for an in vitro metabolic tracing experiment using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture (to ~80% confluency) ic50_determination IC50 Determination (Unlabeled D-Mannoheptulose) cell_culture->ic50_determination labeling Metabolic Labeling (this compound) cell_culture->labeling ic50_determination->labeling Inform Concentration quenching Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Metabolic Flux) lcms->data_analysis

References

Application Notes and Protocols: D-Mannoheptulose-13C7 for Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments using D-Mannoheptulose-13C7. This powerful tool allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, offering critical insights into cellular metabolism, disease states, and the mechanism of action of therapeutic agents.

Introduction to D-Mannoheptulose and Stable Isotope Tracing

D-Mannoheptulose is a seven-carbon monosaccharide naturally found in avocados that acts as a competitive inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][2][3] By blocking the phosphorylation of glucose, D-Mannoheptulose can significantly impact cellular energy metabolism and insulin (B600854) secretion.[1][4] When labeled with carbon-13 (¹³C), this compound becomes a tracer that allows researchers to follow the fate of its carbon atoms through various metabolic pathways.

Stable isotope tracing, particularly with ¹³C, is a robust technique to study the dynamics of metabolic networks.[5] By introducing a ¹³C-labeled substrate into a biological system, the label is incorporated into downstream metabolites. The pattern and extent of this incorporation, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of metabolic fluxes.[5][6]

Key applications for this compound tracing include:

  • Investigating the metabolic consequences of hexokinase inhibition.[7]

  • Studying the metabolic fate of a seven-carbon sugar.[7]

  • Probing the interconnectedness of glycolysis with other pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[7]

  • Understanding metabolic reprogramming in diseases such as cancer, where glycolysis is often dysregulated.[7][8]

Signaling Pathways Modulated by D-Mannoheptulose

The primary signaling pathway affected by D-Mannoheptulose is the insulin secretion pathway in pancreatic β-cells, stemming from its inhibition of hexokinase.[1]

Inhibition of Insulin Secretion

D-Mannoheptulose's competitive inhibition of hexokinase leads to a reduction in the rate of glycolysis.[1] This has a cascade of effects within pancreatic β-cells:

  • Decreased ATP/ADP Ratio: The reduced glycolytic flux lowers the intracellular ratio of ATP to ADP.

  • KATP Channel Opening: The drop in the ATP/ADP ratio leads to the opening of ATP-sensitive potassium (KATP) channels.[1]

  • Membrane Hyperpolarization: The efflux of potassium ions through the open KATP channels causes the cell membrane to hyperpolarize.

  • Reduced Calcium Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels, thereby decreasing the influx of Ca²⁺ ions.[1]

  • Inhibition of Insulin Exocytosis: The lower intracellular calcium concentration inhibits the fusion of insulin-containing vesicles with the cell membrane, blocking insulin secretion.[1]

Insulin_Secretion_Inhibition cluster_0 D-Mannoheptulose Action cluster_1 Cellular Events D-Mannoheptulose D-Mannoheptulose Hexokinase Hexokinase D-Mannoheptulose->Hexokinase Inhibits Glycolysis Glycolysis Hexokinase->Glycolysis ATP_ADP_Ratio ATP/ADP Ratio ↓ Glycolysis->ATP_ADP_Ratio KATP_Channel KATP Channel Opens ATP_ADP_Ratio->KATP_Channel Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Ca_Influx Ca2+ Influx ↓ Hyperpolarization->Ca_Influx Insulin_Secretion Insulin Secretion ↓ Ca_Influx->Insulin_Secretion

Caption: Inhibition of insulin secretion by D-Mannoheptulose.

Experimental Design and Protocols

A successful stable isotope tracing experiment with this compound requires careful planning, execution, and data analysis. The general workflow is depicted below.

Experimental_Workflow Start Start Experimental_Design 1. Experimental Design - Select cell line/model - Define tracer concentration & duration Start->Experimental_Design Cell_Culture 2. Cell Culture & Labeling - Culture cells in medium - Introduce this compound Experimental_Design->Cell_Culture Quenching 3. Quenching - Rapidly halt metabolism Cell_Culture->Quenching Metabolite_Extraction 4. Metabolite Extraction - Extract intracellular metabolites Quenching->Metabolite_Extraction Analysis 5. Isotopic Labeling Measurement - GC-MS or LC-MS analysis Metabolite_Extraction->Analysis Data_Analysis 6. Data Analysis & Flux Estimation - Correct for natural abundance - Calculate metabolic fluxes Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound tracing.
Protocol 1: In Vitro this compound Labeling of Cultured Cells

This protocol outlines the steps for tracing the metabolism of this compound in adherent mammalian cells.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM without glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with dFBS, necessary amino acids, and the desired concentration of this compound. A typical starting concentration is 5-10 mM. Include control wells with unlabeled D-Mannoheptulose and a ¹³C-glucose tracer to differentiate inhibitory effects from metabolic tracing.[7]

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state.

  • Quenching and Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold quenching solution (-80°C) to cover the cell monolayer.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis:

    • Resuspend the dried metabolites in a suitable solvent for MS analysis.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of target metabolites.[7]

Protocol 2: In Vivo this compound Administration in a Mouse Model

This protocol describes the administration of this compound to mice for in vivo metabolic tracing.

Materials:

  • This compound

  • Sterile saline or appropriate vehicle for injection/gavage

  • Animal handling and surgical equipment

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in the chosen vehicle.

    • Administer the tracer to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage, or inclusion in a liquid diet).[9] The dosage will need to be optimized based on the specific research question and animal model.

  • Time Course and Tissue Collection:

    • At designated time points after tracer administration, euthanize the animals according to approved protocols.

    • Rapidly dissect the tissues of interest (e.g., liver, tumor, muscle, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.[9]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissues in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet tissue debris.

    • Collect the supernatant containing the metabolites.

    • Dry the extracts as described in the in vitro protocol.

  • Sample Analysis: Analyze the tissue extracts by GC-MS or LC-MS.

Data Presentation and Analysis

The primary data obtained from stable isotope tracing experiments is the mass isotopologue distribution (MID) for various metabolites. This data can be used to calculate metabolic fluxes.

Table 1: Hypothetical Mass Isotopologue Distribution in Cancer Cells after this compound Tracing
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
Control (Unlabeled)
Pyruvate98.91.10.00.00.00.00.00.0
Lactate98.91.10.00.00.00.00.00.0
Citrate97.82.20.00.00.00.00.00.0
This compound
Pyruvate85.21.13.510.20.00.00.00.0
Lactate84.91.13.610.40.00.00.00.0
Citrate80.52.212.33.11.50.40.00.0

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Key Parameters for Analytical Methods
ParameterGC-MSLC-MS
Derivatization Required for non-volatile metabolitesOften not required
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)Quadrupole, TOF, Orbitrap
Resolution LowerHigher
Sensitivity High for volatile compoundsHigh for polar compounds
Typical Analytes Amino acids, organic acidsSugar phosphates, nucleotides, cofactors

Troubleshooting and Considerations

  • Low Isotopic Enrichment: This can be due to low tracer uptake, dilution from competing unlabeled carbon sources, or altered metabolism in stressed cells.[6] Ensure cells are healthy and in the exponential growth phase, and use a defined medium where this compound is a primary carbon source for the pathway of interest.[6]

  • Metabolic Perturbation: D-Mannoheptulose is a metabolic inhibitor, which can perturb the system being measured.[7][10] It is crucial to design control experiments with unlabeled D-Mannoheptulose and a different tracer (e.g., ¹³C-glucose) to distinguish the inhibitory effects from the metabolic fate of the tracer itself.[7]

  • Complex Metabolic Fate: The downstream metabolic pathways of D-Mannoheptulose are not as well-characterized as those of glucose, which can complicate the development of accurate metabolic models for flux calculations.[7]

  • Analytical Challenges: Distinguishing and quantifying ¹³C-labeled seven-carbon sugar phosphates from other sugar phosphates can be difficult.[7] High-resolution mass spectrometry and optimized chromatography are essential.

By carefully considering these factors and implementing robust experimental designs, researchers can successfully utilize this compound to gain valuable insights into cellular metabolism.

References

Application Notes and Protocols for Quantifying D-Mannoheptulose-¹³C₇ Uptake and Metabolism in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the uptake and metabolism of D-Mannoheptulose-¹³C₇ (MH-¹³C₇), a stable isotope-labeled seven-carbon sugar. D-Mannoheptulose is a known inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1] This inhibitory action makes it a valuable tool for studying glucose metabolism and a potential therapeutic agent in fields like oncology and metabolic diseases.[2][3] The use of the ¹³C labeled variant allows for precise tracing of its metabolic fate in various biological systems.[1][3]

Principle of Application

D-Mannoheptulose-¹³C₇ acts as both a metabolic inhibitor and a tracer.[3] Upon entering the cell, primarily through glucose transporters (GLUTs), it can be phosphorylated by hexokinase to D-Mannoheptulose-7-phosphate.[1] This phosphorylation is relatively inefficient and leads to the competitive inhibition of glucose phosphorylation, thereby reducing glycolytic flux.[1][4] The stable ¹³C₇ label allows researchers to track the molecule and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing quantitative data on its uptake, distribution, and metabolic transformation.[2][3][5]

Potential applications for D-Mannoheptulose-¹³C₇ tracing studies include:

  • Oncology Research: To investigate the inhibition of glycolysis in tumors and its effect on cancer cell growth and survival.[2][3]

  • Metabolic Diseases: To study the effects of mannoheptulose on glucose homeostasis and insulin (B600854) secretion.[2]

  • Drug Development: To assess the efficacy and metabolic impact of therapeutic candidates based on mannoheptulose.[2][3]

  • Neuroscience: To explore the role of glycolysis in brain function.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of D-Mannoheptulose with hexokinase and its effects on cellular metabolism. This data is crucial for designing and interpreting tracer experiments.

Table 1: Comparative Inhibition Constants (Ki) of D-Mannoheptulose for Hexokinase Isoenzymes

Hexokinase Isoenzyme Source Organism Ki (mM)
Hexokinase I Bovine Heart ~0.2

| Glucokinase (Hexokinase IV) | Human B-cell | Not a simple inhibitor; phosphorylation is stimulated by glucose |

Data compiled from literature describing the interaction of unlabeled D-Mannoheptulose.[4]

Table 2: Hypothetical ¹³C Enrichment in Key Metabolites Following [U-¹³C₇]D-Mannoheptulose Treatment

Metabolite Expected ¹³C Enrichment (%) - Control Expected ¹³C Enrichment (%) - MH-¹³C₇ Treated Pathway
Glucose-6-Phosphate <1.1 (Natural Abundance) Low Glycolysis
Fructose-6-Phosphate <1.1 (Natural Abundance) Low Glycolysis
Ribose-5-Phosphate <1.1 (Natural Abundance) Potentially low, depends on entry into PPP Pentose Phosphate Pathway

| D-Mannoheptulose-7-Phosphate | 0 | High | Mannoheptulose Metabolism |

This table presents hypothetical data to illustrate the expected outcomes of a tracer experiment. Actual enrichment will vary based on experimental conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Quantification of D-Mannoheptulose-¹³C₇ Uptake and Metabolism in Cancer Cells

Objective: To quantify the uptake of MH-¹³C₇ into cancer cells and trace its metabolic fate in central carbon metabolism.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (glucose-free DMEM recommended)[3]

  • D-Mannoheptulose-¹³C₇ (uniformly labeled, U-¹³C₇)

  • [U-¹³C₆]-Glucose (for comparative studies)

  • Metabolite extraction solvents (e.g., 80% methanol, chloroform, water)[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system[3]

Procedure:

  • Cell Culture: Culture cancer cells to approximately 80% confluency in standard growth medium.[3]

  • Isotope Labeling:

    • Wash cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate cells in glucose-free DMEM supplemented with a defined concentration of D-Mannoheptulose-¹³C₇ for various time points (e.g., 0, 15, 30, 60, 120 minutes).[2]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.[6]

    • Add a cold extraction solvent (e.g., 80% methanol) and incubate at low temperature to precipitate proteins and extract metabolites.[6]

    • Collect the cell extract containing metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) for D-Mannoheptulose-¹³C₇ and other key metabolites.[2][3]

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.[7]

    • Calculate the fractional enrichment of ¹³C in each metabolite to determine the extent of uptake and metabolism.

Protocol 2: In Vivo Tracing of D-Mannoheptulose-¹³C₇ in a Rodent Model

Objective: To investigate the in vivo distribution, uptake, and metabolic effects of MH-¹³C₇ in a rodent model.

Materials:

  • Laboratory rodents (e.g., mice, rats)

  • D-Mannoheptulose-¹³C₇

  • Sterile vehicle (e.g., saline, PBS)[2]

  • Blood collection supplies

  • Tissue collection and snap-freezing equipment

  • Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

  • Animal Preparation: For studies on glucose metabolism, fast the animals for 4-6 hours prior to tracer administration, with free access to water.[2]

  • Tracer Administration:

    • Dissolve D-Mannoheptulose-¹³C₇ in a sterile vehicle.

    • Administer the tracer via a chosen route, such as intravenous (IV) infusion for precise control, intraperitoneal (IP) injection, or oral gavage (PO) to mimic dietary intake.[2] The optimal dose should be determined empirically.[2]

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration to analyze plasma metabolite enrichment.[2]

    • At the end of the time course, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle). Snap-freeze the tissues in liquid nitrogen to halt metabolic activity.[2]

  • Metabolite Extraction:

    • For plasma, precipitate proteins using a solvent like ice-cold acetonitrile.[8]

    • For tissues, homogenize the frozen tissue in a cold extraction solvent.

    • Centrifuge to remove cellular debris and collect the supernatant.[2]

  • Analytical Quantification:

    • Use a validated LC-MS/MS method to quantify the concentration and ¹³C enrichment of D-Mannoheptulose and its metabolites in plasma and tissue extracts.[8] A Hydrophilic Interaction Liquid Chromatography (HILIC) system is often suitable for separating polar metabolites like sugars.[8]

  • Data Analysis:

    • Construct time-course curves of ¹³C enrichment in different tissues and plasma to understand the pharmacokinetics and metabolic fate of D-Mannoheptulose-¹³C₇.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MH_13C7_ext D-Mannoheptulose-¹³C₇ GLUT GLUT Transporter MH_13C7_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT MH_13C7_int D-Mannoheptulose-¹³C₇ HK Hexokinase (HK) MH_13C7_int->HK ATP -> ADP MH_13C7_int->HK Inhibition Glucose_int Glucose Glucose_int->HK G6P Glucose-6-Phosphate HK->G6P ATP -> ADP MH7P Mannoheptulose-7-Phosphate HK->MH7P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP GLUT->MH_13C7_int GLUT->Glucose_int

Caption: D-Mannoheptulose-¹³C₇ uptake and its inhibitory effect on glycolysis.

experimental_workflow cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Sample Processing & Analysis Start Cell Culture / Animal Model Tracer Administer D-Mannoheptulose-¹³C₇ Start->Tracer Sampling Collect Samples (Cells, Plasma, Tissues) at Time Points Tracer->Sampling Quench Quench Metabolism (e.g., Liquid N₂ / Cold Saline) Sampling->Quench Extraction Metabolite Extraction (e.g., 80% Methanol) Quench->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Processing (Correct for Natural Abundance) Analysis->Data Quant Quantify ¹³C Enrichment & Metabolic Flux Data->Quant

Caption: General workflow for D-Mannoheptulose-¹³C₇ tracing experiments.

logical_relationship MH_uptake Increased D-Mannoheptulose-¹³C₇ Uptake HK_inhibition Increased Hexokinase Inhibition MH_uptake->HK_inhibition Glycolysis_flux Decreased Glycolytic Flux HK_inhibition->Glycolysis_flux G6P_levels Decreased Glucose-6-Phosphate Levels Glycolysis_flux->G6P_levels Cell_proliferation Decreased Cancer Cell Proliferation Glycolysis_flux->Cell_proliferation

Caption: Logical relationship of D-Mannoheptulose's metabolic effects.

References

Application Notes and Protocols for D-Mannoheptulose-¹³C₇ Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally present in avocados, is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][2] Its carbon-13 labeled form, D-Mannoheptulose-¹³C₇, serves as a valuable tracer to investigate the metabolic consequences of hexokinase inhibition and to track its metabolic fate within cellular systems.[1] By inhibiting the phosphorylation of glucose, D-Mannoheptulose-¹³C₇ allows for the study of glucose metabolism and its interconnected pathways, such as the Pentose Phosphate Pathway (PPP).[1][3]

These application notes provide detailed protocols for utilizing D-Mannoheptulose-¹³C₇ in cell culture for metabolic labeling experiments. The subsequent analysis of isotopic enrichment in downstream metabolites using mass spectrometry can provide quantitative insights into metabolic fluxes.[4][5]

Data Presentation

Table 1: Recommended Cell Culture Conditions for D-Mannoheptulose-¹³C₇ Labeling
ParameterRecommendationRationale
Cell Lines Cancer cell lines with high glycolytic rates (e.g., MCF-7, AMJ13) or other cell lines of interest.[1][6]Cancer cells often exhibit the Warburg effect, making them sensitive to glycolytic inhibitors and thus good models to study the effects of D-Mannoheptulose.[1]
Culture Medium Glucose-free DMEM or RPMI-1640 supplemented with dialyzed Fetal Bovine Serum (dFBS).[1]Minimizes the presence of unlabeled glucose and other carbon sources that would compete with D-Mannoheptulose-¹³C₇, thereby increasing isotopic enrichment.[2]
Cell Health Cells should be in the exponential growth phase with high viability.Stressed or senescent cells can have altered metabolism, which may affect tracer uptake and experimental results.[2]
Contamination Regularly monitor for and ensure the absence of microbial contamination.Contaminants can consume the labeled tracer, leading to inaccurate results.[2]
Table 2: Experimental Parameters for D-Mannoheptulose-¹³C₇ Labeling
ParameterRange/ValueNotes
D-Mannoheptulose-¹³C₇ Concentration 1-10 mM (starting point)[7]The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity. A dose-response experiment is recommended.
IC50 Values (Unlabeled D-Mannoheptulose) MCF-7: 122.6 µg/mL, AMJ13: 124.7 µg/mLThese values, determined after 72 hours of treatment, can serve as a reference for determining appropriate concentrations for labeling experiments to minimize toxicity.[6]
Incubation Time 6-24 hours for steady-state labeling.[3]Time-course experiments (e.g., sampling at 0, 1, 4, 8, 24 hours) are recommended to determine the time to reach isotopic steady state for the metabolites of interest.[1]
Control Groups Unlabeled D-Mannoheptulose, [U-¹³C₆]-Glucose.These controls help to distinguish the metabolic effects of D-Mannoheptulose from the labeling itself and to provide a baseline for metabolic flux.[1]
Table 3: Expected Metabolic Effects of D-Mannoheptulose Treatment in Breast Cancer Cells
ParameterEffect in Breast Cancer Cells (AMJ13, MCF-7)Effect in Normal Cells (REF)
Hexokinase Activity Significant DecreaseSlight, non-significant inhibition
Pyruvate Concentration Significant DecreaseNon-significant change
ATP Concentration Significant DecreaseNon-significant change
Extracellular Acidity (pH) Significant Decrease (less acidic)Not specified

Data is based on a 72-hour treatment with 62.5 µg/mL of unlabeled D-Mannoheptulose.[1]

Experimental Protocols

Protocol 1: Cell Culture and D-Mannoheptulose-¹³C₇ Labeling
  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach approximately 80% confluency at the time of the experiment.[1]

  • Medium Exchange: Once cells are at the desired confluency, aspirate the standard growth medium.

  • Wash: Gently wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI-1640 with the desired concentration of D-Mannoheptulose-¹³C₇. Also include other necessary components such as dFBS and antibiotics. Warm the labeling medium to 37°C.

  • Initiation of Labeling: Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO₂).[3]

Protocol 2: Metabolite Quenching and Extraction

For Adherent Cells:

  • Medium Removal: At the designated time point, rapidly aspirate the labeling medium from the culture dish.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.

  • Quenching: Instantly halt metabolic activity by adding a pre-chilled (-80°C) extraction solvent, such as 80% methanol, directly to the culture dish.[1]

  • Cell Lysis and Collection: Place the dish on dry ice. Use a pre-chilled cell scraper to scrape the cells in the extraction solvent.

  • Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Sample Processing:

    • Vortex the cell lysates vigorously.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.[8]

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724), 0.1% formic acid in water).[9]

  • LC Separation:

    • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar metabolites.[10]

    • Mobile Phase and Gradient: Optimize the mobile phase composition and gradient to achieve good separation of target metabolites. A typical mobile phase system could be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

  • MS/MS Detection:

    • Ionization Mode: Use negative electrospray ionization (ESI-) for the detection of sugar phosphates and organic acids.[10]

    • Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted analysis of specific metabolites.

    • Transition Optimization: Determine the optimal precursor and product ion transitions and collision energies for both the unlabeled and ¹³C-labeled versions of the target metabolites by infusing pure standards. For D-Mannoheptulose-¹³C₇, the precursor ion [M-H]⁻ is expected at m/z 216.1.[10]

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

    • Utilize metabolic flux analysis (MFA) software to model the flux through the metabolic network based on the isotopologue distribution data.[1]

Visualizations

Signaling Pathway of D-Mannoheptulose-¹³C₇ Metabolism

G Metabolic Fate of D-Mannoheptulose-¹³C₇ extracellular D-Mannoheptulose-¹³C₇ (Extracellular) intracellular D-Mannoheptulose-¹³C₇ (Intracellular) extracellular->intracellular GLUTs g6p Glucose-6-Phosphate intracellular->g6p Inhibition mh7p D-Mannoheptulose-7-Phosphate-¹³C₇ intracellular->mh7p Hexokinase (low efficiency) glucose Glucose glucose->g6p Hexokinase glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway (PPP) g6p->ppp ppp_int PPP Intermediates-¹³C₇ (e.g., Sedoheptulose-7-P) mh7p->ppp_int Transketolase/ Transaldolase tca TCA Cycle glycolysis->tca glycolysis_int Glycolytic Intermediates-¹³C (e.g., Fructose-6-P, GAP) ppp_int->glycolysis_int biosynthesis Biosynthesis (Nucleotides, Amino Acids) ppp_int->biosynthesis glycolysis_int->glycolysis tca_int TCA Intermediates-¹³C glycolysis_int->tca_int tca_int->biosynthesis

Caption: Metabolic fate of D-Mannoheptulose-¹³C₇.

Experimental Workflow for D-Mannoheptulose-¹³C₇ Labeling Experiments

G Experimental Workflow cell_culture 1. Cell Culture (Adherent or Suspension) labeling 2. D-Mannoheptulose-¹³C₇ Labeling (Time-course) cell_culture->labeling quenching 3. Quenching (e.g., Cold Methanol) labeling->quenching extraction 4. Metabolite Extraction (e.g., Chloroform/Methanol/Water) quenching->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data_processing 6. Data Processing (Correction for Natural Abundance) analysis->data_processing mfa 7. Metabolic Flux Analysis data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

Caption: Workflow for D-Mannoheptulose-¹³C₇ experiments.

Logical Relationship of D-Mannoheptulose-¹³C₇'s Effect on Central Carbon Metabolism

G Impact on Central Carbon Metabolism mh D-Mannoheptulose-¹³C₇ hk Hexokinase mh->hk Inhibits ppp Pentose Phosphate Pathway mh->ppp May enter glycolysis Glycolysis hk->glycolysis Activates atp ATP Production glycolysis->atp Leads to cell_proliferation Cell Proliferation glycolysis->cell_proliferation Supports nadph NADPH Production ppp->nadph Produces nucleotide Nucleotide Synthesis ppp->nucleotide Produces precursors for biosynthesis Biosynthesis biosynthesis->cell_proliferation nadph->biosynthesis Supports nucleotide->biosynthesis

Caption: D-Mannoheptulose-¹³C₇'s metabolic impact.

References

Troubleshooting & Optimization

Technical Support Center: D-Mannoheptulose-¹³C₇ Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Mannoheptulose-¹³C₇ in metabolic tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Mannoheptulose-¹³C₇ and what are its primary applications in metabolic research?

D-Mannoheptulose is a seven-carbon sugar that acts as a potent inhibitor of hexokinase, the enzyme responsible for the first committed step of glycolysis.[1][2] The ¹³C-labeled version, D-Mannoheptulose-¹³C₇, is a valuable tool in metabolic research for several reasons:

  • Tracing Metabolic Fate: It allows researchers to track the uptake and metabolic fate of D-Mannoheptulose within cells.[1]

  • Investigating Glycolytic Inhibition: As a known inhibitor of hexokinase, it can be used to study the effects of glycolytic inhibition on related metabolic pathways, such as the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[3][4]

  • Cancer Metabolism Research: Given that many cancer cells exhibit increased glycolysis (the Warburg effect), D-Mannoheptulose-¹³C₇ is particularly useful for studying cancer metabolism and the effects of hexokinase inhibition on tumor cells.[5]

Q2: How does D-Mannoheptulose-¹³C₇ enter cellular metabolism?

D-Mannoheptulose is transported into mammalian cells primarily through glucose transporters (GLUTs).[2] Once inside the cell, it is phosphorylated by hexokinase to form D-Mannoheptulose-7-phosphate. However, this phosphorylation is significantly less efficient than the phosphorylation of glucose. This inefficient phosphorylation and competition with glucose for hexokinase binding are central to its inhibitory effects.[2]

Q3: What are the expected downstream labeled metabolites from D-Mannoheptulose-¹³C₇?

The metabolic fate of D-Mannoheptulose-7-phosphate is not as well-defined as that of glucose-6-phosphate. However, due to its structural similarity to sedoheptulose-7-phosphate, it is hypothesized to enter the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][4] Through the action of transketolase and transaldolase, the ¹³C label can be incorporated into other sugar phosphates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can then enter glycolysis.[1] Consequently, low levels of ¹³C enrichment may be observed in glycolytic intermediates and metabolites of the TCA cycle.

Q4: Why is reaching isotopic steady state important in D-Mannoheptulose-¹³C₇ tracing experiments?

Isotopic steady state is the condition where the isotopic enrichment of intracellular metabolites remains constant over time during a continuous labeling experiment. Reaching this state is crucial for accurate metabolic flux analysis (MFA), as it ensures that the measured labeling patterns reflect the true metabolic fluxes of the system.[3][6] Failure to reach isotopic steady state can lead to inaccurate and unreliable flux calculations.[3]

Troubleshooting Guide: Low Isotopic Enrichment

Low isotopic enrichment in downstream metabolites is a common challenge in D-Mannoheptulose-¹³C₇ tracing experiments. The following guide provides a structured approach to troubleshooting this issue.

Problem Area 1: Experimental Design and Execution
Potential Cause Troubleshooting Steps
Suboptimal Tracer Concentration Perform a dose-response experiment to determine the optimal concentration of D-Mannoheptulose-¹³C₇ for your specific cell line. Start with a range of concentrations (e.g., 1-10 mM) and assess both labeling efficiency and cell viability.[7]
Insufficient Labeling Time Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal labeling duration required to approach isotopic steady state.[5][7]
Competing Unlabeled Carbon Sources Minimize the concentration of unlabeled carbon sources (e.g., glucose, glutamine) in the culture medium that could dilute the ¹³C label.[4][7] Consider using a defined medium where D-Mannoheptulose-¹³C₇ is the primary carbon source for the pathway of interest.
Poor Cell Health Ensure cells are in the exponential growth phase and exhibit high viability. Stressed or senescent cells can have altered metabolism, leading to reduced tracer uptake and incorporation.[4]
Microbial Contamination Regularly check for and prevent microbial contamination, as bacteria and fungi can consume the labeled tracer and interfere with the experiment.[4]
Problem Area 2: Sample Preparation
Potential Cause Troubleshooting Steps
Inefficient Quenching of Metabolism Rapidly and completely halt all metabolic activity to preserve the in vivo isotopic enrichment. Immediately wash cells with ice-cold saline or PBS, followed by quenching with a cold solvent like 80% methanol (B129727) or by flash-freezing in liquid nitrogen.[3][8]
Metabolite Degradation Keep samples on ice or at -80°C throughout the extraction process to prevent enzymatic degradation of metabolites.
Incomplete Metabolite Extraction Use a standardized and validated metabolite extraction protocol. A common method involves a phase separation using a chloroform/methanol/water mixture to isolate polar metabolites.[5]
Problem Area 3: Analytical Measurement and Data Interpretation
Potential Cause Troubleshooting Steps
Low Instrument Sensitivity Optimize the mass spectrometer or NMR parameters for the detection of seven-carbon sugar phosphates. For LC-MS/MS, this may involve optimizing SRM transitions and collision energies.[1] For NMR, using a high-field spectrometer with a cryoprobe can enhance sensitivity.[9]
Ion Suppression (LC-MS) Improve chromatographic separation to minimize co-elution of the analyte with interfering compounds. Consider using a stable isotope-labeled internal standard to correct for matrix effects.[4]
Incorrect Data Processing Ensure accurate correction for the natural abundance of ¹³C in your data analysis.[10] Double-check all calculations and the molecular formulas used for correction.
Misinterpretation of Metabolic Pathway Remember that D-Mannoheptulose is a hexokinase inhibitor and its metabolic fate differs significantly from glucose.[4] The expected enrichment in glycolytic and TCA cycle intermediates will likely be much lower than in experiments using ¹³C-glucose.

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of Glycolytic Intermediates. This table illustrates the expected impact of D-Mannoheptulose on the isotopic enrichment of key glycolytic intermediates when co-incubated with [U-¹³C₆]Glucose. The data is for illustrative purposes only.

Metabolite¹³C Isotopic Enrichment (%) - Control ([U-¹³C₆]Glucose)¹³C Isotopic Enrichment (%) - Treated ([U-¹³C₆]Glucose + D-Mannoheptulose)
Glucose-6-Phosphate9530
Fructose-6-Phosphate9532
Pyruvate9025
Lactate9028

Table 2: Proposed SRM Transitions for D-Mannoheptulose-¹³C₇ Analysis by LC-MS/MS. These are starting points and should be optimized for your specific instrumentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Mannoheptulose (¹²C)209.1To be determined empiricallyTo be determined empirically
D-Mannoheptulose-¹³C₇216.1To be determined empiricallyTo be determined empirically

Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.[7]

  • Tracer Preparation: Prepare a sterile stock solution of D-Mannoheptulose-¹³C₇ in a suitable solvent (e.g., sterile water or PBS).

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of D-Mannoheptulose-¹³C₇. If applicable, also include other tracers like [U-¹³C₆]Glucose. Ensure the medium is pre-warmed to 37°C.

  • Initiation of Labeling: Aspirate the existing medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the predetermined optimal duration in a standard cell culture incubator (37°C, 5% CO₂).[7]

Protocol 2: Metabolite Quenching and Extraction
  • Quenching:

    • Methanol Quenching: Place the culture plate on ice, rapidly aspirate the labeling medium, and immediately wash the cells with ice-cold PBS. Add ice-cold 80% methanol to the plate and place it on dry ice for 10 minutes.[8]

    • Liquid Nitrogen Quenching: Aspirate the labeling medium and immediately float the culture plate in liquid nitrogen to flash-freeze the cells.[8]

  • Cell Lysis and Collection: Scrape the cells in the cold quenching solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.[8]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried metabolites in a solvent suitable for your analytical platform (e.g., 50% methanol for LC-MS).[1][8]

Visualizations

G cluster_0 Cellular Environment cluster_1 Cytoplasm D-Mannoheptulose-13C7_ext D-Mannoheptulose-¹³C₇ (Extracellular) GLUT GLUT Transporter D-Mannoheptulose-13C7_ext->GLUT Uptake D-Mannoheptulose-13C7_int D-Mannoheptulose-¹³C₇ (Intracellular) GLUT->D-Mannoheptulose-13C7_int Hexokinase Hexokinase D-Mannoheptulose-13C7_int->Hexokinase D-Mannoheptulose-7-P D-Mannoheptulose-7-P-¹³C₇ Hexokinase->D-Mannoheptulose-7-P Inefficient Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Inhibited PPP Pentose Phosphate Pathway (PPP) D-Mannoheptulose-7-P->PPP Glycolysis Glycolysis Glucose Glucose Glucose->Hexokinase G6P->Glycolysis

Caption: Metabolic pathway of D-Mannoheptulose-¹³C₇ and its inhibitory effect on glycolysis.

G Start Start: Cell Culture Labeling Isotopic Labeling with D-Mannoheptulose-¹³C₇ Start->Labeling Quenching Quenching Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis DataProcessing Data Processing and Natural Abundance Correction Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA End End: Results MFA->End

Caption: General experimental workflow for D-Mannoheptulose-¹³C₇ tracing experiments.

G LowEnrichment Low Isotopic Enrichment Observed CheckDesign Review Experimental Design: - Tracer Concentration? - Labeling Duration? LowEnrichment->CheckDesign CheckCulture Assess Cell Culture: - Cell Health? - Media Composition? - Contamination? CheckDesign->CheckCulture CheckSamplePrep Evaluate Sample Preparation: - Quenching Efficiency? - Extraction Protocol? CheckCulture->CheckSamplePrep CheckAnalysis Verify Analytical Method: - Instrument Sensitivity? - Data Processing? CheckSamplePrep->CheckAnalysis Optimize Optimize Protocol and Re-run Experiment CheckAnalysis->Optimize

References

Troubleshooting background noise in mass spectrometry of 13C labeled sugars.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mass spectrometry analysis of 13C labeled sugars. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, particularly those related to background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the mass spectrometry of 13C labeled sugars?

High background noise can obscure the signal of your labeled analytes, leading to inaccurate quantification and interpretation. The sources of this noise can be broadly categorized as follows:

  • Contamination from the analytical system: This includes contaminated solvents, tubing, vials, and fittings. Common contaminants are plasticizers (like phthalates), polymers (such as polyethylene (B3416737) glycol - PEG), and slip agents.

  • Sample-related contamination: The biological matrix itself can be a significant source of interference. Additionally, contaminants can be introduced during sample preparation, such as keratin (B1170402) from dust and skin.

  • Mobile phase impurities: Impurities in solvents and additives, even in high-purity grades, can contribute to background noise. This can include metal adducts and clusters formed from mobile phase components.[1]

  • Instrumental noise: This can arise from electronic noise, an unstable spray in the ion source, or a dirty ion source.[2][3] Leaks in the LC system can also introduce atmospheric contaminants.[2]

Q2: I am observing high background noise across the entire mass spectrum. What should I do?

A consistently high baseline in your total ion chromatogram (TIC) often points to a systemic issue. Here’s a step-by-step approach to troubleshoot this problem:

  • System Bake-out/Flush: A "steam clean" of the LC/MSD system overnight can be highly effective. This involves running the LC at a moderate flow rate with high temperatures for the nebulizer and drying gas to flush out contaminants.[4]

  • Check Solvent and Mobile Phase Quality: Always use LC-MS grade solvents and freshly prepared mobile phases.[5] Storing mobile phases can lead to contamination.[3] Filtering your mobile phase can also help.

  • Inspect for Leaks: Carefully check all fittings and connections in your LC system for any potential leaks, which can introduce atmospheric noise.[2]

  • Clean the Ion Source: A dirty ion source can be a major contributor to high background. Follow the manufacturer's instructions to clean the ion source components.[2]

Q3: I see specific, recurring background peaks in my spectra, even in blank injections. How can I identify and eliminate them?

Recurring peaks suggest a specific contaminant is consistently being introduced into your system. The table below lists common contaminants and steps to eliminate them.

Potential ContaminantCommon m/z ValuesTroubleshooting StepsExpected Outcome
Plasticizers (e.g., Phthalates) 149, 279, 391Switch to glass or polypropylene (B1209903) labware. Avoid storing solvents in plastic containers.Reduction or elimination of phthalate-related peaks.
Polymers (e.g., PEG, PPG) Characteristic repeating units (e.g., 44 Da for PEG)Identify and remove the source (e.g., certain detergents, lubricants).Removal of the repeating polymer ion series.
Keratin Various peptide-related m/z valuesAlways wear gloves and a lab coat. Work in a clean environment like a laminar flow hood.Reduction in keratin-related peaks.[2]
Carryover from Previous Samples Peaks corresponding to previously analyzed analytesImplement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of carryover peaks.

Q4: Can my sample preparation method contribute to background noise?

Yes, sample preparation is a critical step where contaminants can be introduced. For cellular metabolomics, it is crucial to remove interfering media components. Rinsing cells with water can significantly enhance metabolite signals by removing salts and media components like HEPES that can cause ion suppression and background noise.[6] Additionally, filtering your sample before injection can prevent particulates from contaminating the system.[7]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for 13C Labeled Sugar Peaks

Symptoms: Your labeled sugar peaks are present but have a low signal-to-noise ratio, making accurate quantification difficult.

G

Troubleshooting workflow for poor signal-to-noise ratio.

Issue 2: Inconsistent Isotopic Ratios for 13C Labeled Sugars

Symptoms: The measured isotopic distribution of your labeled sugar is inconsistent between runs or does not match the expected enrichment.

G

Logical steps for troubleshooting inconsistent isotopic ratios.

Experimental Protocols

Protocol 1: General LC-MS System Preparation and Blank Analysis

This protocol is designed to ensure a clean and stable LC-MS system before analyzing 13C labeled sugars.

  • Solvent Preparation:

    • Use LC-MS grade solvents (e.g., water, acetonitrile, methanol).[5]

    • Prepare fresh mobile phases daily.[3]

    • Filter all aqueous mobile phases through a 0.2 µm filter.

  • System Wash:

    • Replace the column with a union.

    • Flush the system with a high-organic solvent (e.g., 90:10 acetonitrile:water) for at least 30 minutes.

    • Flush the system with a high-aqueous solvent (e.g., 10:90 acetonitrile:water) for at least 30 minutes.

  • Column Equilibration:

    • Install the analytical column.

    • Equilibrate the column with the initial mobile phase conditions for at least 30-60 minutes, or until a stable baseline is achieved.

  • Blank Injections:

    • Perform several blank injections (injecting only the mobile phase or a clean solvent like water/acetonitrile).

    • Analyze the resulting chromatograms and mass spectra to identify any background ions. These will serve as a baseline for your sample analysis.[2]

Protocol 2: Sample Preparation for Cellular Metabolomics of 13C Labeled Sugars

This protocol provides a general workflow for extracting 13C labeled sugars from adherent mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with media containing the 13C labeled sugar for the desired time.

  • Metabolism Quenching and Rinsing:

    • Quickly aspirate the labeling media.

    • Wash the cells with ice-cold saline or water to remove extracellular media components.[6] This step is crucial for reducing background from media.[6]

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate thoroughly.

  • Protein and Debris Removal:

    • Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Sample Collection:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

    • Filter the final sample before injection.[7]

References

Optimizing D-Mannoheptulose-13C7 concentration for cell culture studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of D-Mannoheptulose-13C7 for cell culture studies. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a stable isotope-labeled seven-carbon sugar. Its primary application in cell culture is as a metabolic tracer to study glycolysis and other metabolic pathways.[1][2] D-Mannoheptulose acts as a competitive inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[3] By using the 13C-labeled version, researchers can track the fate of this molecule and its effects on cellular metabolism.[1]

Q2: What is the mechanism of action of D-Mannoheptulose?

D-Mannoheptulose inhibits hexokinase, the enzyme responsible for phosphorylating glucose to glucose-6-phosphate. This blockage prevents glucose from entering the glycolytic pathway, leading to reduced production of downstream metabolites like pyruvate (B1213749) and ATP.[1][3][4]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A universally optimal concentration for this compound has not been established, as it can vary depending on the cell type and experimental objectives.[2] However, a common starting point for dose-response experiments is in the range of 1-10 mM.[3] For cytotoxicity assays, concentrations ranging from 10 µg/mL to 1000 µg/mL have been used.[5] It is crucial to perform a dose-response experiment to find the ideal balance between tracer incorporation and minimal cytotoxicity.[2]

Q4: How long should I incubate my cells with this compound?

The incubation time depends on the experimental goal. For steady-state labeling, an incubation period of 6-24 hours may be suitable.[3] For kinetic studies, shorter time points are often necessary.[3] Time-course experiments are recommended to determine the optimal duration to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest no longer changes.[6]

Troubleshooting Guide

Issue 1: High Cell Death or Cytotoxicity

  • Possible Cause: The concentration of this compound is too high, leading to excessive inhibition of glycolysis and cellular stress.[2]

  • Solutions:

    • Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0, 10, 50, 100, 250, 500 µM) to determine the IC50 value and a non-toxic working concentration.[2]

    • Reduce Incubation Time: Shorter exposure to the tracer may be sufficient for labeling without causing significant cell death.[2]

    • Supplement with Alternative Energy Sources: Provide an alternative energy source, such as glutamine, in the culture medium to compensate for the inhibition of glycolysis.[2]

    • Ensure Tracer Purity: Use a high-purity tracer from a reputable supplier and filter-sterilize the stock solution.[2]

Issue 2: Low or Undetectable 13C Enrichment in Downstream Metabolites

  • Possible Causes:

    • Insufficient Tracer Concentration: The concentration of this compound may be too low compared to other carbon sources in the medium.[2]

    • Low Tracer Uptake: The cell line may have low expression of the necessary glucose transporters for D-Mannoheptulose uptake.[2]

    • Slow Metabolic Conversion: The cell line may lack the necessary enzymatic machinery to metabolize Mannoheptulose efficiently.[6]

  • Solutions:

    • Increase Tracer Concentration: Gradually increase the concentration of this compound.

    • Optimize Tracer-to-Unlabeled Substrate Ratio: A common starting point is a 1:1 ratio of labeled to unlabeled substrate, but this should be optimized for each cell line.[2]

    • Extend Incubation Time: Conduct a time-course experiment to find the optimal incubation period for achieving isotopic steady state.[2][6]

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Causes:

    • Failure to Reach Isotopic Steady State: This is a prerequisite for many metabolic flux analysis models.[6]

    • Errors in Sample Preparation: Inconsistent quenching of metabolism or metabolite extraction can lead to variability.[6]

  • Solutions:

    • Verify Isotopic Steady State: Perform a time-course experiment to ensure that the 13C enrichment in key metabolites has reached a plateau before harvesting cells.[6]

    • Standardize Protocols: Use a standardized and rapid protocol for quenching metabolism (e.g., using liquid nitrogen) and metabolite extraction to ensure consistency across samples.[3][6]

Quantitative Data Summary

Table 1: IC50 Values of D-Mannoheptulose in Different Cell Lines after 72 hours.

Cell LineIC50 (µg/mL)
REF (Normal Rat Embryo Fibroblast)486.9
AMJ13 (Human Breast Cancer)124.7
MCF7 (Human Breast Cancer)122.6

Source:[7]

Table 2: Effects of D-Mannoheptulose (62.5 µg/mL for 72h) on Breast Cancer vs. Normal Cells.

ParameterEffect on Breast Cancer Cells (AMJ13, MCF-7)Effect on Normal Cells (REF)
Hexokinase ActivitySignificant DecreaseSlight, non-significant inhibition
Pyruvate ConcentrationSignificant DecreaseNon-significant change
ATP ConcentrationSignificant DecreaseNon-significant change
Extracellular Acidity (pH)Significant Decrease (less acidic)Not specified

Source:[5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the cytotoxic effects of D-Mannoheptulose.

Materials:

  • Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., REF)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • D-Mannoheptulose

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours.[5]

  • Treatment: Prepare serial dilutions of D-Mannoheptulose in culture medium (e.g., from 10 µg/mL to 1000 µg/mL).[5] Remove the old medium and add 100 µL of the D-Mannoheptulose dilutions.

  • Incubation: Incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.[4]

  • Solubilization: Solubilize the formazan crystals with DMSO.[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 2: this compound Tracer Labeling in Adherent Cells

This protocol describes the labeling of adherent cells with this compound.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • This compound

  • Ice-cold Phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to reach 80-90% confluency on the day of the experiment.[3]

  • Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed PBS.[3]

  • Labeling: Add pre-warmed complete culture medium containing the desired concentration of this compound.[3]

  • Incubation: Incubate for the desired period.[3]

  • Metabolism Quenching:

    • Quickly aspirate the medium.[3]

    • Immediately wash the cells with ice-cold saline.[3]

    • Aspirate the saline and add liquid nitrogen directly to the plate to flash-freeze the cells.[3]

  • Cell Lysis and Collection:

    • Place the plate on dry ice.

    • Add a cold extraction solvent and scrape the cells.[3]

    • Transfer the lysate to a pre-chilled microcentrifuge tube and store at -80°C.[3]

Visualizations

cluster_input Input cluster_process Glycolysis Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Mannoheptulose This compound Mannoheptulose->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Pyruvate Pyruvate G6P->Pyruvate Glycolytic Pathway A Determine Experimental Objectives B Select Cell Line A->B C Dose-Response Experiment (MTT Assay) B->C D Determine IC50 and Non-Toxic Concentration C->D E Time-Course Experiment for Tracer Uptake D->E F Determine Optimal Incubation Time E->F G Metabolic Tracing Experiment F->G H Sample Collection (Quenching) G->H I Metabolite Extraction and Analysis (LC-MS) H->I

References

Challenges in D-Mannoheptulose-13C7 flux analysis interpretation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing D-Mannoheptulose-13C7 in metabolic flux analysis.

Troubleshooting Guides

This section addresses common challenges encountered during this compound flux analysis experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem/Question Possible Cause Troubleshooting Steps & Solutions
Why am I observing low or undetectable ¹³C enrichment in downstream metabolites? Inefficient Cellular Uptake: D-Mannoheptulose uptake can be inefficient in some cell types.[1]1. Increase the concentration of this compound in the culture medium. 2. Extend the incubation time to allow for greater uptake. 3. Consider using a more permeable form, such as D-Mannoheptulose hexaacetate.[1] 4. Verify the expression of relevant glucose transporters (e.g., GLUT1, GLUT2) in your cell model.[2]
Slow Metabolic Conversion: D-Mannoheptulose is phosphorylated by hexokinase at a much lower rate than glucose.[3]1. Confirm that the cell line possesses the necessary enzymatic machinery for heptose metabolism. 2. Conduct time-course experiments (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration to reach isotopic steady state.[3]
Insufficient Analytical Sensitivity: The concentration of seven-carbon sugar phosphates may be below the detection limit of the mass spectrometer.1. Optimize the mass spectrometry method (e.g., test different derivatization reagents for GC-MS or chromatographic conditions for LC-MS). 2. Increase the amount of cellular material extracted for analysis.[1]
Why are my mass isotopologue distributions inconsistent or not reproducible? Failure to Reach Isotopic Steady State: Many metabolic flux analysis (MFA) models assume the system is at an isotopic steady state.[1]1. Perform a time-course experiment to measure the ¹³C enrichment in key metabolites over time to ensure it has reached a plateau before harvesting cells.[1]
Errors in Sample Preparation/Extraction: Inconsistent sample handling can introduce significant variability.1. Standardize the metabolite extraction protocol across all samples. 2. Quench metabolism rapidly and completely (e.g., using liquid nitrogen or ice-cold methanol) to prevent enzymatic activity post-harvest.[1]
Incorrect Data Processing: Errors in calculations can lead to inaccurate isotopologue distributions.1. Double-check the calculations for natural ¹³C abundance correction. 2. Ensure the correct molecular formulas are used for all metabolites and their derivatives in the correction algorithm.[1]
How do I interpret the calculated metabolic fluxes given the inhibitory nature of D-Mannoheptulose? Confounding Effects of Hexokinase Inhibition: The observed changes in flux are a combination of the tracer's metabolism and its inhibitory effects on glucose metabolism.[1]1. Design control experiments using unlabeled D-Mannoheptulose alongside a ¹³C-glucose tracer to isolate the inhibitory effects on glycolytic and Pentose Phosphate Pathway (PPP) fluxes.[1]
Violation of Metabolic Steady-State Assumption: The addition of a metabolic inhibitor like D-Mannoheptulose can perturb the cell's metabolic state.[1]1. Allow cells to adapt to the presence of unlabeled D-Mannoheptulose for a period before introducing the ¹³C-labeled tracer to reach a new, pseudo-steady state.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic flux analysis?

A1: this compound is primarily used as a tracer to investigate the metabolic fate of this seven-carbon sugar and to probe its effects on central carbon metabolism. As a known competitive inhibitor of hexokinase, the first enzyme in glycolysis, it is a valuable tool for studying the consequences of glycolytic inhibition on interconnected pathways such as the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1] Its application is particularly relevant in cancer metabolism research, where glycolysis is often upregulated.[1]

Q2: What are the main challenges in using this compound for flux analysis?

A2: The main challenges include:

  • Low Cellular Uptake: Uptake of D-Mannoheptulose can be inefficient in some cell types, leading to low intracellular concentrations of the tracer and its metabolites.[1]

  • Complex Metabolic Fate: The downstream metabolic pathways of D-Mannoheptulose are not as well-characterized as those of glucose, which can complicate the development of accurate metabolic models for flux calculations.[1]

  • Analytical Difficulties: Distinguishing and quantifying ¹³C-labeled seven-carbon sugar phosphates from other sugar phosphates can be analytically challenging.[1]

  • Data Interpretation: The inhibitory effect of Mannoheptulose on hexokinase complicates the interpretation of flux data, as the observed changes are a combination of the tracer's metabolism and its inhibitory effects on glucose metabolism.[1]

Q3: Which analytical techniques are recommended for measuring this compound enrichment?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for measuring the mass isotopologue distribution of ¹³C-labeled metabolites.[1] High-resolution mass spectrometry, such as that offered by Orbitrap or Time-of-Flight (TOF) instruments, is particularly beneficial for resolving complex isotopic patterns.

Q4: Is it necessary to correct for the natural abundance of ¹³C in my samples?

A4: Yes, it is crucial to correct for the naturally occurring 1.1% abundance of ¹³C. Failure to do so will lead to an overestimation of ¹³C enrichment from the tracer and result in inaccurate flux calculations.

Q5: How does this compound enter central carbon metabolism?

A5: D-Mannoheptulose is transported into cells via glucose transporters.[3] Once inside, it is a poor substrate for hexokinase and is phosphorylated to D-Mannoheptulose-7-phosphate at a much lower rate than glucose.[3] Evidence suggests that D-Mannoheptulose-7-phosphate can enter the non-oxidative branch of the Pentose Phosphate Pathway (PPP), where it can be converted to other sugar phosphates like sedoheptulose-7-phosphate.[3] Through the PPP, the ¹³C label can be incorporated into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, and subsequently into the TCA cycle.[3]

Data Presentation

The following tables summarize key quantitative data regarding the inhibitory action of D-Mannoheptulose and its comparative effects on metabolic pathways.

Table 1: Comparative Inhibitory Action of D-Mannoheptulose on Hexokinase Isoenzymes

ParameterEnzyme/Cell LineValue
K_i_ Glucokinases and Hexokinases (general)0.25 mM[4]
K_m Bovine Heart Hexokinase~0.2 mM[5]
IC_50_ Breast Cancer Cells (MCF-7)263.3 µg/mL[6]
IC_50_ Normal Human Mammary Epithelial Cells (HMECs)975.1 µg/mL[6]

Table 2: Comparative Effects of D-Mannoheptulose and 2-Deoxyglucose on Major Metabolic Pathways

Metabolic Effect D-Mannoheptulose 2-Deoxyglucose (2-DG)
Glycolysis Strong InhibitionStrong Inhibition
Pentose Phosphate Pathway (PPP) Potential for redirection of carbon flux into the non-oxidative PPP.Inhibition due to trapping of hexokinase.
TCA Cycle Reduced flux due to decreased glycolytic input.Reduced flux due to decreased glycolytic input.
Cellular ATP Levels DecreaseDecrease
Metabolic Fate Poorly metabolized beyond phosphorylation to Mannoheptulose-7-Phosphate.Phosphorylated to 2-DG-6-Phosphate, which is not further metabolized and accumulates, trapping phosphate.

Experimental Protocols

This section provides a detailed, generalized protocol for an in vitro metabolic flux analysis study using this compound in adherent cell culture.

Objective: To determine the metabolic fate of this compound and its impact on central carbon metabolism.

Materials:

  • Adherent cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Glucose-free culture medium

  • This compound

  • Unlabeled D-Mannoheptulose (for control experiments)

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose for control experiments)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • 80% Methanol (B129727) (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS or GC-MS system

Methodology:

  • Cell Culture:

    • Plate cells in multi-well plates at a density that allows for logarithmic growth during the labeling period, typically reaching 70-80% confluency.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Pre-incubation (for inhibition studies):

    • For experiments investigating inhibitory effects, pre-incubate cells with unlabeled D-Mannoheptulose in complete medium for a defined period (e.g., 2-4 hours) to allow cells to reach a new metabolic steady state.[1]

  • Isotopic Labeling:

    • Aspirate the culture medium and wash the cells once with pre-warmed glucose-free medium.

    • Add pre-warmed glucose-free medium supplemented with this compound at the desired concentration (e.g., 1-10 mM).

    • For parallel control experiments, use medium containing unlabeled D-Mannoheptulose and a ¹³C-glucose tracer.[1]

    • Incubate for a predetermined time to achieve isotopic steady state (typically 6-24 hours, to be optimized for the specific cell line).[3]

  • Metabolite Quenching and Extraction:

    • Place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.[1]

    • Immediately add a sufficient volume of pre-chilled 80% methanol (-80°C) to the dish to quench metabolism.[1]

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

    • Carefully collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]

    • For GC-MS analysis, derivatize the dried metabolites (e.g., methoximation followed by silylation).

    • For LC-MS analysis, reconstitute the extract in a suitable solvent (e.g., 0.1% formic acid in water).[7]

  • Data Acquisition and Analysis:

    • Analyze the samples using a validated LC-MS/MS or GC-MS method to determine the mass isotopologue distributions of key metabolites.

    • Correct the raw data for the natural abundance of ¹³C.

    • Use an appropriate MFA software package (e.g., INCA, Metran) to calculate metabolic fluxes based on a defined metabolic network model.

Mandatory Visualization

Diagram 1: this compound Inhibition of Glycolysis and Entry into the Pentose Phosphate Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT MH_ext This compound MH_ext->GLUT Glucose_int Glucose GLUT->Glucose_int MH_int This compound GLUT->MH_int Hexokinase Hexokinase Glucose_int->Hexokinase MH_int->Hexokinase MH_int->Hexokinase Inhibition G6P Glucose-6-P Hexokinase->G6P ATP -> ADP MH7P Mannoheptulose-7-P-13C7 Hexokinase->MH7P ATP -> ADP (slow) Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP MH7P->PPP Enters non-oxidative branch Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis Intermediates TCA TCA Cycle Pyruvate->TCA Start 1. Cell Culture (to ~80% confluency) Labeling 2. Isotopic Labeling (with this compound) Start->Labeling Quenching 3. Quench Metabolism (e.g., ice-cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Sample Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataProcessing 6. Data Processing (Correct for natural abundance) Analysis->DataProcessing MFA 7. Metabolic Flux Analysis (Software modeling) DataProcessing->MFA End 8. Interpretation of Fluxes MFA->End cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase MH D-Mannoheptulose MH->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular [Ca²⁺] Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis

References

Overcoming poor cellular uptake of D-Mannoheptulose-13C7.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannoheptulose-13C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the cellular uptake of this valuable metabolic tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a stable isotope-labeled seven-carbon monosaccharide. Its primary application is as a tracer to investigate metabolic pathways. As a known competitive inhibitor of hexokinase, the first enzyme in glycolysis, it is used to study the effects of glycolytic inhibition on interconnected pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1] It is particularly useful in cancer metabolism research, where glycolysis is often dysregulated.[1][2]

Q2: What is the primary mechanism of D-Mannoheptulose cellular uptake?

A2: The cellular uptake of D-Mannoheptulose is believed to be primarily mediated by glucose transporters (GLUTs).[3] Specifically, GLUT2 has been identified as a key transporter influencing the efficiency of D-Mannoheptulose uptake.[3][4][5] The expression level of GLUT2 in a given cell type can therefore dictate the extent of D-Mannoheptulose uptake.[5]

Q3: Why is the cellular uptake of D-Mannoheptulose often poor?

A3: Poor cellular uptake of D-Mannoheptulose can be attributed to several factors. Low expression of the appropriate glucose transporters, such as GLUT2, in the cell line of interest is a major contributor.[5][6] Additionally, competition for these transporters with glucose present in the culture medium can further reduce the uptake of D-Mannoheptulose.

Q4: Are there chemical modifications that can improve the cellular uptake of D-Mannoheptulose?

A4: Yes, esterification of D-Mannoheptulose has been shown to significantly improve its cellular uptake. D-Mannoheptulose hexaacetate, an esterified form, can cross the cell membrane more readily, likely through passive diffusion, and is then hydrolyzed by intracellular esterases to release free D-Mannoheptulose.[5][7][8] This strategy effectively bypasses the reliance on specific transporters.

Q5: How does D-Mannoheptulose affect cellular metabolism?

A5: D-Mannoheptulose acts as a competitive inhibitor of hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis.[9][10][11] By inhibiting this step, D-Mannoheptulose reduces the overall glycolytic flux, leading to decreased production of ATP and downstream metabolic intermediates.[9] This inhibitory effect is the basis for its use in studying metabolic regulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low intracellular concentration of this compound.

Possible Cause Suggested Solution
Low expression of glucose transporters (e.g., GLUT2) in the cell line. 1. Screen different cell lines to identify one with higher GLUT2 expression. 2. Consider transiently or stably overexpressing GLUT2 in your target cell line. 3. Use this compound hexaacetate to bypass transporter-mediated uptake.
Competition with glucose in the culture medium. 1. Perform uptake experiments in glucose-free medium. Remember to include appropriate controls to account for the effects of glucose deprivation on cell metabolism. 2. If complete glucose removal is not feasible, use a lower glucose concentration in the medium during the incubation with this compound.
Suboptimal incubation time or concentration. 1. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal uptake in your cell line. 2. Conduct a dose-response experiment with varying concentrations of this compound (e.g., 1, 5, 10, 20 mM) to find the saturating concentration.
Inefficient metabolite extraction. 1. Ensure rapid quenching of metabolism immediately after incubation to prevent metabolite leakage or degradation. This can be achieved by flash-freezing the cells in liquid nitrogen. 2. Optimize your metabolite extraction protocol. A common method involves using a cold solvent mixture such as methanol (B129727):acetonitrile:water.

Problem 2: High variability in experimental replicates.

Possible Cause Suggested Solution
Inconsistent cell numbers. 1. Ensure accurate cell counting and seeding density across all wells or flasks. 2. Normalize the final metabolite quantification to the total protein concentration or cell number for each sample.
Variations in incubation conditions. 1. Maintain consistent temperature, CO2 levels, and humidity during the incubation period. 2. Ensure that the addition of this compound and subsequent washing steps are performed uniformly across all samples.
Issues with analytical quantification (LC-MS/MS). 1. Include an internal standard during metabolite extraction to account for variations in sample processing and instrument response. 2. Ensure that the LC-MS/MS method is validated for linearity, accuracy, and precision for this compound.

Quantitative Data Summary

The following table summarizes the inhibitory effects of D-Mannoheptulose and its hexaacetate ester on D-glucose metabolism in different cell lines.

Compound Cell Line Concentration Effect on D-Glucose Metabolism Reference
D-MannoheptuloseRINm5F cells1.0-10.0 mMMinor decrease[5]
D-MannoheptuloseINS-1 cells (>20 passages)1.0-10.0 mMMinor decrease[5]
D-Mannoheptulose hexaacetateRINm5F cells5.0 mMEfficient inhibition[5]
D-Mannoheptulose hexaacetateINS-1 cells (>20 passages)5.0 mMEfficient inhibition[5]
D-MannoheptuloseINS-1 cells (13-15 passages)-38.3 +/- 3.8% inhibition[5]
D-Mannoheptulose hexaacetateINS-1 cells (13-15 passages)-66.9 +/- 2.2% inhibition[5]

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol provides a general framework for measuring the cellular uptake of this compound in adherent cell cultures.

Materials:

  • Adherent cells of interest

  • Complete culture medium

  • Glucose-free culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Metabolite extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

  • Medium Exchange: On the day of the experiment, aspirate the complete culture medium. Wash the cells once with glucose-free medium.

  • Incubation with Tracer: Add glucose-free medium containing the desired final concentration of this compound to each well. Incubate for the predetermined optimal time.

  • Metabolism Quenching: After incubation, aspirate the medium and immediately wash the cells twice with ice-cold PBS to remove any extracellular tracer.

  • Flash-Freezing: After the final wash, aspirate all remaining PBS and immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt metabolic activity.

  • Metabolite Extraction: Add 500 µL of pre-chilled 80% methanol to each well. Using a cell scraper, scrape the cells from the bottom of the well into the methanol.

  • Cell Lysis and Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex briefly.

  • Protein and Debris Removal: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube for LC-MS/MS analysis.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines the general steps for the analysis of this compound from the extracted cell lysates.

Materials:

  • Metabolite extract from Protocol 1

  • LC-MS/MS system equipped with a suitable column (e.g., HILIC or a specific carbohydrate analysis column)

  • Mobile phases appropriate for the chosen column

  • This compound standard for creating a calibration curve

Procedure:

  • Sample Preparation: The metabolite extract is typically ready for direct injection. If necessary, it can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto the LC system. The chromatographic method should be optimized to achieve good separation of D-Mannoheptulose from other sugars and cellular components.

  • Mass Spectrometric Detection: The MS should be operated in a mode that allows for the specific detection and quantification of this compound. This is typically done using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively. The specific mass transitions for this compound will need to be determined.

  • Data Analysis: Quantify the amount of this compound in each sample by comparing the peak area to a standard curve generated from known concentrations of the labeled compound. Normalize the results to the cell number or total protein content of the original sample.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GLUT2 GLUT2 Transporter DMH_int D-Mannoheptulose (Intracellular) GLUT2->DMH_int DMH_ext D-Mannoheptulose (Extracellular) DMH_ext->GLUT2 Uptake Hexokinase Hexokinase DMH_int->Hexokinase Inhibition Glucose Glucose Glucose->Hexokinase Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Signaling pathway of D-Mannoheptulose uptake and its inhibitory effect on glycolysis.

G start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight medium_exchange Wash with glucose-free medium incubate_overnight->medium_exchange add_tracer Add this compound medium_exchange->add_tracer incubate_tracer Incubate for optimal time add_tracer->incubate_tracer quench Wash with ice-cold PBS and flash-freeze incubate_tracer->quench extract Extract metabolites with cold 80% methanol quench->extract centrifuge Centrifuge to pellet debris extract->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant analyze Analyze by LC-MS/MS collect_supernatant->analyze end End analyze->end

Caption: Experimental workflow for the cellular uptake assay of this compound.

G problem Low intracellular This compound check_transporters Check GLUT2 expression problem->check_transporters optimize_conditions Optimize incubation time and concentration problem->optimize_conditions improve_extraction Optimize metabolite extraction problem->improve_extraction use_ester Use this compound hexaacetate check_transporters->use_ester If expression is low glucose_free Use glucose-free medium optimize_conditions->glucose_free solution Improved Uptake use_ester->solution glucose_free->solution improve_extraction->solution

Caption: Troubleshooting logic for poor cellular uptake of this compound.

References

Technical Support Center: D-Mannoheptulose-¹³C₇ Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannoheptulose-¹³C₇. The following information is intended to help you correct for natural ¹³C abundance and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹³C in my D-Mannoheptulose-¹³C₇ tracing experiments?

A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[1][2] When you analyze a sample by mass spectrometry, the instrument detects not only the ¹³C intentionally introduced from your D-Mannoheptulose-¹³C₇ tracer but also the naturally occurring ¹³C in the metabolites of interest. Failure to correct for this natural ¹³C abundance will lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]

Q2: What information is required to perform an accurate natural abundance correction?

A2: To accurately correct for natural ¹³C abundance, you will need the following:

  • The precise molecular formula of the analyte, including any derivatizing agents used during sample preparation.

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.

  • The isotopic purity of your D-Mannoheptulose-¹³C₇ tracer. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[1]

  • The mass resolution of your instrument, as this can influence the correction algorithm, particularly for high-resolution data.[1]

Q3: What is the metabolic fate of D-Mannoheptulose-¹³C₇ in mammalian cells?

A3: D-Mannoheptulose is a potent inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[3][4][5] Its primary mechanism of action is to competitively inhibit the phosphorylation of glucose to glucose-6-phosphate.[4][6] While D-Mannoheptulose itself is a poor substrate for hexokinase, some phosphorylation to D-Mannoheptulose-7-phosphate can occur.[3][7][8] Due to its structural similarity to sedoheptulose-7-phosphate, it is hypothesized that D-Mannoheptulose-7-phosphate may enter the pentose (B10789219) phosphate (B84403) pathway (PPP), though this is considered a minor route.[3] Tracing experiments with D-Mannoheptulose-¹³C₇ can help elucidate the extent of its entry into the PPP and other downstream pathways.[3][9]

Troubleshooting Guide

Issue 1: My corrected data shows negative abundance values for some isotopologues.

Negative abundance values are a common artifact in natural abundance correction and can arise from several sources:

  • Low signal intensity or missing peaks: If the signal for a particular isotopologue is very low or absent in the raw data, the correction algorithm may produce a negative value.

  • Incorrect background subtraction: Inaccurate background subtraction can distort the relative intensities of the isotopologues.

  • Statistical noise: At very low signal-to-noise ratios, random fluctuations can lead to negative corrected values.

Solutions:

  • Review your data quality: Ensure that the peaks of interest have sufficient signal intensity and a good signal-to-noise ratio.

  • Check your background subtraction: Re-evaluate the background regions used for subtraction to ensure they are appropriate.

  • Use appropriate software: Software packages like IsoCor are designed to handle these issues and can constrain the corrected values to be non-negative.[10][11][12]

Issue 2: The isotopic enrichment in my downstream metabolites is much lower than expected.

Low isotopic enrichment can be due to a variety of factors related to your experimental setup and execution.

Solutions:

  • Verify tracer uptake: Confirm that D-Mannoheptulose-¹³C₇ is being taken up by your cells or tissues. This can be done by measuring the intracellular concentration of the tracer.

  • Assess cell health and media composition: Ensure that your cells are healthy and in the exponential growth phase. The presence of competing unlabeled carbon sources in your media can dilute the isotopic enrichment.

  • Optimize labeling time: The time required to reach isotopic steady-state can vary depending on the cell type and metabolic pathway. Perform a time-course experiment to determine the optimal labeling duration.

  • Check for contamination: Microbial contamination can consume the labeled tracer and interfere with your results.

Logical Troubleshooting Flowchart

The following diagram outlines a logical approach to troubleshooting common issues in D-Mannoheptulose-¹³C₇ experiments.

TroubleshootingFlowchart Troubleshooting Logic for ¹³C Tracing Experiments start Start Troubleshooting issue Identify Primary Issue start->issue neg_values Negative Abundance Values in Corrected Data issue->neg_values Data Processing Issue low_enrichment Low Isotopic Enrichment issue->low_enrichment Experimental Issue check_data_quality Review Raw Data Quality (S/N, Peak Shape) neg_values->check_data_quality check_uptake Assess Tracer Uptake low_enrichment->check_uptake check_bg Verify Background Subtraction check_data_quality->check_bg Data OK check_formula Confirm Molecular Formula check_bg->check_formula BG OK solution_neg Re-process Data or Use Constrained Correction Algorithm check_formula->solution_neg Formula OK check_cell_health Evaluate Cell Health & Media check_uptake->check_cell_health Uptake Confirmed optimize_time Optimize Labeling Time check_cell_health->optimize_time Cells Healthy solution_low Adjust Experimental Protocol optimize_time->solution_low Time Optimized

Caption: A logical workflow for diagnosing and resolving common issues encountered in ¹³C tracing experiments.

Experimental Protocols & Data Presentation

Protocol: Correcting for Natural ¹³C Abundance using IsoCor

IsoCor is a widely used open-source software for correcting mass spectrometry data for natural isotope abundance.[10][11][12] The following is a general protocol for its use.

  • Data Acquisition:

    • Acquire mass spectrometry data in full scan mode to capture the entire mass isotopologue distribution of your analytes.

    • Include both unlabeled (natural abundance) and D-Mannoheptulose-¹³C₇ labeled samples in your experimental runs.[1]

  • Data Extraction:

    • Process your raw data using the instrument vendor's software or an open-source tool like MS-DIAL.

    • Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities.

    • Export the data as a CSV or TSV file.[1]

  • Using IsoCor:

    • Launch the IsoCor software.

    • Load your data file.

    • Provide the necessary parameters, including the molecular formula of your metabolite, the tracer used (¹³C), the isotopic purity of the tracer, and the mass resolution of your instrument.[1][13]

    • Execute the correction. IsoCor will generate an output file with the corrected mass isotopologue distributions.

Experimental Workflow for D-Mannoheptulose-¹³C₇ Tracing

The following diagram illustrates a typical experimental workflow for a cell-based D-Mannoheptulose-¹³C₇ tracing experiment.

ExperimentalWorkflow Workflow for D-Mannoheptulose-¹³C₇ Tracing cluster_sample_prep Sample Preparation cluster_analysis Data Analysis cell_culture Cell Culture tracer_addition Add D-Mannoheptulose-¹³C₇ cell_culture->tracer_addition quenching Quench Metabolism tracer_addition->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms raw_data Raw Data Processing lcms->raw_data correction Natural Abundance Correction raw_data->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis HexokinaseInhibition D-Mannoheptulose Signaling Pathway mannoheptulose D-Mannoheptulose-¹³C₇ hexokinase Hexokinase mannoheptulose->hexokinase Inhibits g6p Glucose-6-Phosphate hexokinase->g6p Phosphorylates glucose Glucose glucose->hexokinase glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway (PPP) g6p->ppp

References

Dealing with ion suppression in LC-MS analysis of D-Mannoheptulose-13C7.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannoheptulose-13C7 analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS analysis that can significantly impact the accuracy, precision, and sensitivity of quantification.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[2] This guide provides a structured approach to identifying and mitigating ion suppression for this compound analysis.

Problem: Low or No Signal for this compound

Possible Cause 1: Significant Ion Suppression from Matrix Components

  • Explanation: this compound is a polar molecule, and biological matrices (e.g., plasma, serum, urine, cell lysates) contain numerous endogenous polar compounds, salts, and phospholipids (B1166683) that can co-elute and suppress its ionization, particularly when using Electrospray Ionization (ESI).[3][4][5]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.[6]

    • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Below is a comparison of common sample preparation techniques.

      Sample Preparation MethodPrincipleExpected Ion Suppression Reduction (Representative)AdvantagesDisadvantages
      Protein Precipitation (PPT) Proteins are precipitated by adding a solvent (e.g., acetonitrile (B52724), methanol), and the analyte remains in the supernatant.Low to Moderate (20-50%)Simple, fast, and inexpensive.Does not effectively remove other interfering substances like salts and phospholipids, often leading to significant ion suppression.[7]
      Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases to separate it from matrix components.Moderate (40-70%)Can provide cleaner extracts than PPT.May have lower recovery for highly polar analytes like this compound; can be labor-intensive and require large volumes of organic solvents.
      Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.High (60-90%)Provides cleaner extracts than PPT and LLE, leading to reduced ion suppression and improved sensitivity. Can be automated.Method development can be more complex and time-consuming; more expensive than PPT.[8]
    • Chromatographic Optimization:

      • Switch to HILIC: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to Reverse-Phase (RP) chromatography.[9] HILIC provides better retention and separation from many matrix components that are poorly retained in RP-LC, thus reducing co-elution and ion suppression.[10][11]

      • Adjust Gradient: Modify the gradient elution profile to separate the this compound peak from regions of significant ion suppression identified in the post-column infusion experiment.

  • DOT Script for Troubleshooting Workflow:

    G Troubleshooting Low Signal for this compound start Low or No Signal Observed assess_matrix Assess Matrix Effects (Post-Column Infusion) start->assess_matrix is_suppression Significant Ion Suppression? assess_matrix->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE Recommended) is_suppression->optimize_sample_prep Yes check_instrument Check Instrument Parameters & Sensitivity is_suppression->check_instrument No optimize_chromatography Optimize Chromatography (HILIC & Gradient) optimize_sample_prep->optimize_chromatography reanalyze Re-analyze Sample optimize_chromatography->reanalyze reanalyze->start Issue Persists

    Caption: Workflow for troubleshooting low signal intensity.

Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause 1: Suboptimal Chromatographic Conditions

  • Explanation: Poor peak shape can result from issues with the mobile phase, column, or injection solvent. For HILIC methods, the composition of the injection solvent is particularly critical.

  • Troubleshooting Steps:

    • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. For HILIC, the reconstitution solvent should have a high organic content, similar to the starting mobile phase.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak shape.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[2] Implement a column washing step after each run or periodically flush the column with a strong solvent.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample to see if peak shape improves.

Possible Cause 2: Co-elution with an Interfering Compound

  • Explanation: A co-eluting compound can interfere with the peak shape of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Adjust the gradient, flow rate, or change the stationary phase to better separate the analyte from interferences.

    • Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove the interfering compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a lower signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3] this compound, being a polar molecule, is often analyzed in complex biological matrices that contain high concentrations of other polar molecules, salts, and phospholipids, making it susceptible to ion suppression, especially with ESI.[4][5]

Q2: What is the best sample preparation technique to minimize ion suppression for this compound?

A2: While the optimal method can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing ion suppression.[8] It provides a much cleaner sample extract compared to Protein Precipitation (PPT) by removing not only proteins but also a significant portion of salts and phospholipids that are major contributors to ion suppression.

Q3: Should I use Reverse-Phase (RP) or HILIC chromatography for this compound analysis?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the analysis of this compound.[9] As a highly polar molecule, it will have little to no retention on a traditional RP column, eluting in the void volume where ion suppression from salts and other early-eluting matrix components is often most severe.[10] HILIC provides retention for polar analytes, allowing for their separation from these interfering compounds.[11]

Q4: How can I compensate for ion suppression if I cannot completely eliminate it?

A4: The most effective way to compensate for unavoidable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS that is chemically identical to the analyte (e.g., D-Mannoheptulose-13C6D-glucose) will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q5: What is the role of D-Mannoheptulose as a hexokinase inhibitor?

A5: D-Mannoheptulose acts as a competitive inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis (the phosphorylation of glucose to glucose-6-phosphate).[12][13] By binding to the active site of hexokinase, D-Mannoheptulose prevents glucose from being phosphorylated, thereby inhibiting glycolysis.[14] This property makes it a valuable tool in metabolic research, particularly for studying insulin (B600854) secretion and cancer cell metabolism.[15][16]

  • DOT Script for D-Mannoheptulose Signaling Pathway:

    G D-Mannoheptulose Inhibition of Insulin Secretion glucose Glucose hexokinase Hexokinase glucose->hexokinase mannoheptulose D-Mannoheptulose mannoheptulose->inhibition g6p Glucose-6-Phosphate hexokinase->g6p glycolysis Glycolysis g6p->glycolysis atp_adp Increased ATP/ADP Ratio glycolysis->atp_adp katp K-ATP Channel Closure atp_adp->katp depolarization Membrane Depolarization katp->depolarization ca_influx Ca2+ Influx depolarization->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion inhibition->hexokinase

    Caption: D-Mannoheptulose competitively inhibits hexokinase.

Experimental Protocols

Recommended Experimental Protocol for this compound Quantification in Serum

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials: Mixed-mode or polymeric SPE cartridges, serum samples, this compound internal standard, 0.1% formic acid in water, acetonitrile, methanol (B129727).

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Sample Loading: To 100 µL of serum, add the internal standard. Dilute the sample with 400 µL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences. Then, wash with 1 mL of a low percentage of organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

    • Elution: Elute the this compound with 1 mL of a high percentage of organic solvent (e.g., 90% acetonitrile in water).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis (HILIC-MS/MS)

ParameterRecommended Condition
LC System UPLC/HPLC system
Column HILIC column (e.g., amide or silica-based)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of B (e.g., 95%), hold for 1-2 minutes, then ramp down to a lower percentage of B to elute the analyte. Re-equilibrate at the initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
SRM Transitions To be determined empirically by infusing a standard solution. For this compound, the precursor ion [M-H]- would be m/z 216.1.
Collision Energy To be optimized for the specific instrument and SRM transition.
  • DOT Script for Experimental Workflow:

    G Experimental Workflow for this compound Analysis sample_collection Serum Sample Collection is_spike Spike with Internal Standard sample_collection->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe evap_recon Evaporation & Reconstitution spe->evap_recon hilic_ms HILIC-MS/MS Analysis evap_recon->hilic_ms data_analysis Data Analysis & Quantification hilic_ms->data_analysis

    Caption: General experimental workflow for analysis.

References

Technical Support Center: Chromatographic Separation of D-Mannoheptulose-13C7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of D-Mannoheptulose-13C7 from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of D-Mannoheptulose that can interfere with chromatographic separation?

A1: D-Mannoheptulose, a seven-carbon monosaccharide (heptose), can exist in various isomeric forms that may co-elute during chromatography.[1] The most common isomers of concern include:

  • Anomers (α and β): In solution, D-Mannoheptulose exists as an equilibrium mixture of α and β anomers, which are diastereomers.[2] These anomers can sometimes be separated under specific chromatographic conditions, leading to peak broadening or split peaks.[3]

  • Structural Isomers (Aldoheptoses and other Ketoheptoses): Other seven-carbon sugars with different arrangements of hydroxyl groups or a different position of the ketone group are structural isomers. An example is sedoheptulose.[1]

  • Enantiomers (L-Mannoheptulose): While less common in biological samples, the L-enantiomer of mannoheptulose could be present as an impurity from synthetic processes. Chiral chromatography would be required for the separation of enantiomers.[4]

Q2: Which chromatographic techniques are most suitable for separating this compound from its isomers?

A2: Due to the high polarity of sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is a primary and effective technique.[5][6] High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) is another powerful method for carbohydrate analysis, offering high selectivity.[7] While less common for underivatized sugars, Reversed-Phase HPLC with a suitable polar-embedded column can sometimes be employed. Gas Chromatography (GC) after derivatization and Supercritical Fluid Chromatography (SFC) are also potential, though less frequently used, techniques.[8][9]

Q3: Will the 13C7 isotope labeling significantly affect the retention time of D-Mannoheptulose compared to its unlabeled isomers?

A3: For liquid chromatography, the effect of stable isotope labeling with 13C on retention time is generally minimal to negligible.[10] While deuterium (B1214612) labeling can sometimes lead to slight shifts in retention time, the mass difference from 13C incorporation is not expected to cause significant changes in partitioning behavior under typical HILIC or reversed-phase conditions. However, in gas chromatography, a slight retention time shift for isotopically labeled compounds can sometimes be observed.[11]

Q4: How can I prevent the separation of α and β anomers to obtain a single, sharp peak?

A4: The interconversion rate between anomers is pH and temperature-dependent. To obtain a single peak, you can:

  • Increase Column Temperature: Operating at higher temperatures (e.g., 60-80 °C) can accelerate the interconversion of anomers, causing the two peaks to coalesce into a single, sharper peak.[2][12]

  • Use an Alkaline Mobile Phase: A high pH (alkaline conditions) also promotes rapid anomer interconversion. This is a common strategy in HPAEC.[2] For HILIC on silica-based columns, it is crucial to ensure the column is stable at the chosen pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.

Problem 1: Poor Resolution Between Isomers

Poor resolution is a common challenge when separating structurally similar sugar isomers.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize Acetonitrile (B52724)/Water Ratio (HILIC): In HILIC, increasing the acetonitrile concentration generally increases retention. A shallow gradient with a slow increase in the aqueous portion can improve the separation of closely eluting peaks.[13] Adjust Buffer Concentration and pH: The ionic strength and pH of the mobile phase can influence selectivity, especially for ionizable compounds or when secondary interactions with the stationary phase occur. For HILIC, a buffer concentration of 10-20 mM is a good starting point.[14][15]
Unsuitable Column Chemistry Select a Different HILIC Stationary Phase: Various HILIC stationary phases are available (e.g., amide, diol, un-derivatized silica). Switching to a column with a different chemistry can alter the selectivity for sugar isomers.[5] Consider a Chiral Column: If enantiomeric separation is required, a chiral stationary phase is necessary.[4]
Suboptimal Temperature Optimize Column Temperature: Temperature affects both the kinetics of anomer interconversion and the selectivity of the separation. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between resolution and peak shape.
High Flow Rate Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to improved resolution.
Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification accuracy.

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Use a High-Purity, End-capped Column: For silica-based columns, residual silanol (B1196071) groups can cause tailing. Using a well-end-capped column can minimize these interactions. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can suppress the ionization of silanol groups or the analytes, reducing secondary interactions.
Insufficient Mobile Phase Buffering Increase Buffer Concentration: In HILIC, inadequate buffer concentration can lead to peak tailing. Increasing the buffer strength can improve peak shape by masking secondary interactions.[16]
Column Overload Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.[17]
Contamination of the Column Inlet Frit Use a Guard Column and Filter Samples: A guard column protects the analytical column from strongly retained sample components. Always filter samples before injection to remove particulates.
Problem 3: Broad Peaks

Broad peaks can indicate a variety of issues with the chromatographic system or method.

Possible Cause Suggested Solution
Slow Anomer Interconversion Increase Column Temperature or Use Alkaline Mobile Phase: As mentioned in the FAQs, slow interconversion between α and β anomers can result in broad or split peaks. Increasing the temperature or using an alkaline mobile phase can resolve this.[2]
Large Extra-Column Volume Minimize Tubing Length and Diameter: Excessive volume between the injector, column, and detector can cause peak broadening. Use tubing with the smallest practical internal diameter and length.
Sample Solvent Mismatch Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent must be used, inject the smallest possible volume.[17]
Column Degradation Replace the Column: Over time, column performance degrades. If other troubleshooting steps fail, the column may need to be replaced.[18]

Experimental Protocols

The following are generalized starting protocols for the separation of this compound. These should be optimized for your specific instrument and sample matrix.

Protocol 1: HILIC-MS Method

This method is suitable for the sensitive and selective analysis of this compound.

Parameter Condition
Column Amide- or Diol-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient 95% B to 70% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detector ESI in Negative Ion Mode
MS/MS Transition Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. This needs to be determined empirically for both D-Mannoheptulose and this compound.[19]
Protocol 2: Preparative HPLC for Purification

This protocol is designed for the isolation and purification of D-Mannoheptulose.[20][21]

Parameter Condition
Column Preparative Amide- or Amino-based column (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 20 mL/min (adjust based on column dimensions)
Column Temperature 35°C
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Fraction Collection Collect fractions corresponding to the D-Mannoheptulose peak.
Post-Purification Analyze collected fractions by analytical HPLC to confirm purity. Pool pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Analysis sample Crude this compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HILIC/Anion Exchange Column filter->hplc detector Detector (MS, RI, ELSD) hplc->detector chromatogram Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_flowchart start Poor Isomer Separation resolution Poor Resolution? start->resolution peak_shape Peak Tailing/Broadening? resolution->peak_shape No optimize_mp Optimize Mobile Phase (Gradient, pH, Buffer) resolution->optimize_mp Yes check_overload Reduce Sample Load peak_shape->check_overload Yes end Improved Separation peak_shape->end No change_column Change Column (Different Stationary Phase) optimize_mp->change_column optimize_temp_flow Optimize Temperature & Flow Rate change_column->optimize_temp_flow optimize_temp_flow->end check_anomers Increase Temperature/ pH for Anomers check_overload->check_anomers check_system Check for Extra-Column Volume & Leaks check_anomers->check_system check_system->end

References

Minimizing cell toxicity of D-Mannoheptulose-13C7 in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cell toxicity of D-Mannoheptulose-13C7 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is D-Mannoheptulose and how does its 13C7 labeling affect its biological activity?

D-Mannoheptulose is a seven-carbon sugar that acts as a competitive inhibitor of hexokinase, the enzyme responsible for the first step of glycolysis.[1][2][3] By blocking hexokinase, D-Mannoheptulose effectively reduces the rate of glucose phosphorylation, leading to decreased glycolytic flux and lower ATP production. This inhibitory action is the basis for its use in metabolic research and as a potential therapeutic agent.

The 13C7 isotope labeling does not alter the molecule's biological activity or its interactions with cellular machinery. Therefore, the effects and toxicity data observed for D-Mannoheptulose can be considered directly applicable to this compound.

Q2: What are the known cellular effects of D-Mannoheptulose?

The primary effect of D-Mannoheptulose is the inhibition of glycolysis. This leads to a cascade of downstream cellular consequences, including:

  • Reduced ATP Production: By inhibiting the central energy-producing pathway, D-Mannoheptulose lowers intracellular ATP levels.

  • Induction of Apoptosis: Particularly in cancer cells that are highly dependent on glycolysis for survival (the Warburg effect), the reduction in ATP can trigger programmed cell death.[4]

  • Inhibition of Insulin (B600854) Secretion: In pancreatic β-cells, the decrease in ATP levels leads to the opening of ATP-sensitive potassium channels, hyperpolarization of the cell membrane, and reduced insulin release.[2]

Q3: Does this compound exhibit selective toxicity?

Yes, studies have shown that D-Mannoheptulose has a significantly lower cytotoxic effect on normal, non-cancerous cells compared to breast cancer cell lines.[4] This suggests a favorable therapeutic window and a degree of selectivity based on the metabolic phenotype of the cells, with rapidly proliferating cancer cells being more sensitive to glycolytic inhibition.

Troubleshooting Guides

Issue 1: High Cell Toxicity Observed in Early Stages of a Long-Term Experiment

Possible Cause:

  • Concentration of this compound is too high: The optimal concentration for short-term experiments may be too toxic for long-term cell culture.

  • Cell line is particularly sensitive to glycolytic inhibition.

  • Suboptimal cell culture conditions.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Before initiating a long-term study, determine the IC50 (half-maximal inhibitory concentration) for your specific cell line in a short-term (e.g., 72-hour) assay. This will help in selecting a sub-lethal concentration for long-term exposure.

  • Lower the Concentration: Based on the dose-response data, reduce the concentration of this compound to a level that elicits the desired metabolic effect without causing excessive cell death in the initial phase.

  • Optimize Cell Culture Conditions: Ensure that your cell culture medium has the appropriate glucose concentration, pH, and supplements.[5] Inconsistent cell culture practices can exacerbate cytotoxicity.[6]

  • Consider a Different Cell Line: If feasible, test the effects of this compound on multiple cell lines to identify one that is more tolerant to long-term glycolytic inhibition.

Issue 2: Diminished or Inconsistent Effects of this compound Over Time

Possible Cause:

  • Degradation of the compound: this compound, like many small molecules, may not be stable in cell culture medium at 37°C for extended periods.

  • Cellular adaptation: Cells may adapt to the metabolic stress by upregulating alternative energy pathways.

Troubleshooting Steps:

  • Increase Media Change Frequency: Replace the culture medium with fresh medium containing this compound more frequently (e.g., every 24-48 hours) to maintain a consistent concentration of the inhibitor.[7]

  • Monitor Metabolic Changes: Periodically assess key metabolic indicators, such as glucose uptake and lactate (B86563) production, to confirm that the inhibitory effect is being maintained.

  • Analyze for Cellular Adaptation: At different time points in your long-term study, analyze the expression of genes and proteins involved in alternative metabolic pathways, such as fatty acid oxidation or glutaminolysis.

Issue 3: Results are Not Reproducible Between Experiments

Possible Cause:

  • Inconsistent cell culture practices: Variations in cell passage number, seeding density, and growth phase can all contribute to variability in experimental outcomes.[5]

  • Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents.

  • Mycoplasma contamination: This common and often undetected contamination can significantly alter cellular metabolism and response to treatments.[5]

Troubleshooting Steps:

  • Standardize Cell Culture Procedures: Use cells within a narrow passage number range, seed at a consistent density, and ensure cells are in the exponential growth phase at the start of each experiment.

  • Prepare Fresh Reagents: Prepare fresh stock solutions of this compound and other critical reagents for each experiment. If storing stock solutions, do so in small, single-use aliquots at -80°C to avoid multiple freeze-thaw cycles.[7]

  • Regularly Test for Mycoplasma: Implement a routine mycoplasma testing schedule for all cell lines used in your experiments.

Data Presentation

Table 1: Inhibitory and Kinetic Parameters of D-Mannoheptulose

ParameterEnzyme/Cell LineValueReference
IC50 MCF-7 (Breast Cancer)263.3 µg/mL[1]
HMECs (Normal)975.1 µg/mL[1]
Ki Glucokinases and Hexokinases (general)0.25 mM[3]
Km Bovine Heart Hexokinase~0.2 mM[8][9]

Table 2: Cytotoxicity of D-Mannoheptulose in Breast Cancer and Normal Cell Lines

Cell LineCell TypeTreatment ConcentrationCytotoxicity (%)
AMJ13 Breast Cancer62.5 µg/ml27.29
250 µg/ml58.64
MCF-7 Breast Cancer62.5 µg/ml25.71
250 µg/ml54.29
REF Normal Fibroblast62.5 µg/ml7.10
250 µg/ml12.60

Data from a 72-hour treatment period.

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assay using MTT

Objective: To determine the long-term cytotoxic effects of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of the this compound dilutions. Include untreated control wells.

  • Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days). Change the medium with freshly prepared this compound every 48-72 hours.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Hexokinase Inhibition Assay

Objective: To confirm the inhibitory effect of this compound on hexokinase activity.

Principle: This is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[2]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Initiate Reaction: Add hexokinase and varying concentrations of this compound to the reaction mixture.

  • Start Measurement: Initiate the reaction by adding glucose and immediately begin monitoring the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.[2]

Mandatory Visualizations

glycolysis_inhibition D_Mannoheptulose This compound Hexokinase Hexokinase D_Mannoheptulose->Hexokinase Inhibits G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylates Glucose Glucose Glucose->Hexokinase Substrate Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production (Reduced) Glycolysis->ATP_Production Apoptosis Apoptosis (Increased in Cancer Cells) ATP_Production->Apoptosis Leads to

Caption: this compound inhibits hexokinase, blocking glycolysis.

experimental_workflow start Start: Cell Culture Preparation seeding Cell Seeding (96-well plate) start->seeding treatment This compound Treatment (Multiple Concentrations) seeding->treatment incubation Long-Term Incubation (e.g., 7-21 days) - Regular Media Changes treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis - Calculate % Viability - Determine IC50 assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: Workflow for long-term cytotoxicity assessment.

downstream_signaling DMH This compound Hexokinase Hexokinase Inhibition DMH->Hexokinase Glycolysis Reduced Glycolysis Hexokinase->Glycolysis ATP Decreased ATP/ADP Ratio Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Apoptosis Induction of Apoptosis ATP->Apoptosis mTOR mTORC1 Inhibition AMPK->mTOR Inhibits CellGrowth Inhibition of Cell Growth & Proliferation mTOR->CellGrowth Leads to

Caption: Downstream signaling effects of hexokinase inhibition.

References

Technical Support Center: D-Mannoheptulose-¹³C₇ Labeling Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of D-Mannoheptulose-¹³C₇ labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your data analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of D-Mannoheptulose-¹³C₇ in metabolic flux analysis?

A1: D-Mannoheptulose-¹³C₇ is primarily used as a metabolic tracer to investigate the fate of this seven-carbon sugar and to probe its effects on central carbon metabolism. As a known competitive inhibitor of hexokinase, the first enzyme in glycolysis, it is a valuable tool for studying the consequences of glycolytic inhibition on interconnected pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1][2] Its application is particularly relevant in cancer metabolism research, where glycolysis is often upregulated.[1]

Q2: How does D-Mannoheptulose enter cellular metabolism?

A2: D-Mannoheptulose is transported into cells via glucose transporters (GLUTs).[3][4] Once inside, it is phosphorylated by hexokinase to D-mannoheptulose-7-phosphate, although at a much lower rate than glucose phosphorylation.[3][5] This phosphorylation is the gateway for its entry into other metabolic pathways.[3]

Q3: Which metabolic pathways are labeled by D-Mannoheptulose-¹³C₇?

A3: Evidence suggests that D-mannoheptulose-7-phosphate primarily enters the Pentose Phosphate Pathway (PPP). Within the PPP, it can be converted to other intermediates like sedoheptulose-7-phosphate. Through the non-oxidative branch of the PPP, these seven-carbon sugar phosphates can be converted into intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), which can then enter the TCA cycle.[3]

Q4: What is "isotopic steady state" and why is it important for D-Mannoheptulose-¹³C₇ labeling experiments?

A4: Isotopic steady state is the point in a labeling experiment where the isotopic enrichment of intracellular metabolites remains constant over time.[3][6] Reaching this state is a fundamental assumption for standard ¹³C-Metabolic Flux Analysis (¹³C-MFA) as it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[3][7] Failure to reach isotopic steady state can lead to a poor fit between the model and the experimental data.[7]

Q5: What are the major challenges when using D-Mannoheptulose-¹³C₇ for flux analysis?

A5: The main challenges include:

  • Low Cellular Uptake: The uptake of D-Mannoheptulose can be inefficient in some cell types, leading to low intracellular concentrations of the tracer and making detection difficult.[1]

  • Complex Metabolic Fate: The downstream metabolic pathways of D-Mannoheptulose are not as well-defined as those of glucose, which complicates the development of accurate metabolic models for flux calculations.[1]

  • Analytical Difficulties: Distinguishing and quantifying ¹³C-labeled seven-carbon sugar phosphates from other sugar phosphates can be analytically challenging.[1]

  • Data Interpretation: The inhibitory effect of Mannoheptulose on hexokinase complicates the interpretation of flux data, as the observed changes are a combination of the tracer's metabolism and its inhibitory effects on glucose metabolism.[1]

Troubleshooting Guides

Problem 1: Low Isotopic Enrichment in Downstream Metabolites

Possible Causes:

  • Insufficient Tracer Concentration: The concentration of D-Mannoheptulose-¹³C₇ in the culture medium may be too low for efficient uptake and metabolism.[3]

  • Slow Metabolic Processing: D-Mannoheptulose is metabolized at a much slower rate than glucose.[3]

  • Dilution from Endogenous Sources: Intracellular pools of unlabeled metabolites can dilute the ¹³C label.[3]

  • Inappropriate Cell Line: The chosen cell line may have low expression of the necessary glucose transporters or metabolic enzymes.[3]

Solutions:

  • Increase the concentration of D-Mannoheptulose-¹³C₇ in the culture medium.[3]

  • Extend the labeling time to allow for greater incorporation of the tracer.

  • Use a cell line known to have high glucose transporter expression.

  • Pre-incubate cells in a medium without unlabeled sources of the target metabolites.

Problem 2: Poor Fit Between Simulated and Measured Labeling Data in ¹³C-MFA

Possible Causes:

  • Incomplete or Incorrect Metabolic Model: The metabolic network model may be missing relevant reactions or contain incorrect atom transitions.[7] For eukaryotic cells, compartmentalization (e.g., cytosol vs. mitochondria) must be accurately represented.[7]

  • Failure to Reach Isotopic Steady State: If the isotopic labeling of metabolites is still changing over time, the steady-state assumption of the model is violated.[7]

  • Systematic Measurement Errors: Inaccurate measurements of isotopic labeling can lead to discrepancies. Common sources of error include background noise, overlapping peaks, and incorrect correction for natural ¹³C abundance.[7]

Solutions:

  • Model Refinement: Verify all reactions and atom transitions in your model for biological accuracy. Consider expanding the model to include relevant pathways that might have been initially neglected.

  • Verify Isotopic Steady State: Perform a time-course experiment to determine the point at which isotopic steady state is reached and ensure your labeling experiment is conducted for at least that duration.[3] If a steady state is not achievable, consider using instationary MFA (INST-MFA) methods.[7]

  • Improve Measurement Quality: Optimize your sample preparation and mass spectrometry methods to reduce analytical errors.[7]

Problem 3: Wide Confidence Intervals for Calculated Fluxes

Possible Causes:

  • Insufficient Labeling Information: The chosen tracer may not produce enough labeling variation in the metabolites related to the flux of interest.[7]

  • Redundant or Cyclic Pathways: The structure of the metabolic network may make it difficult to resolve certain fluxes independently.[7]

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.[7]

Solutions:

  • Select a More Informative Tracer: Use computational tools to design an experiment with a tracer that is predicted to provide better resolution for the pathways of interest.[7]

  • Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods.[7]

  • Incorporate Additional Constraints: If possible, include measurements of other fluxes (e.g., uptake and secretion rates) to better constrain the model.

Data Presentation

Table 1: Comparative Analysis of Analytical Methods for D-Mannoheptulose-¹³C₇ Quantification

ParameterLC-MS/MSHPLC-RIDNMR Spectroscopy
Sensitivity High (pg-ng/mL)Low (µg-mg/mL)Low (mg/mL)
Specificity Very HighModerateHigh
Sample Throughput HighModerateLow
Cost per Sample HighLowModerate
Information Provided Mass Isotopologue DistributionConcentrationPositional Isotopomers

This table provides a general comparison; actual performance may vary based on instrumentation and experimental conditions.[8]

Table 2: Example Mass Isotopologue Distribution (MID) Data for a Key Metabolite

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
Sedoheptulose-7-Phosphate 10%15%25%30%15%5%0%0%
Fructose-6-Phosphate 40%30%20%8%2%0%0%0%
Ribose-5-Phosphate 35%25%20%15%5%0%0%0%

This is illustrative data to show the expected format of Mass Isotopologue Distribution (MID) results after a D-Mannoheptulose-¹³C₇ labeling experiment. The values represent the percentage of the metabolite pool containing a certain number of ¹³C atoms.

Experimental Protocols

Protocol 1: ¹³C Metabolic Labeling using D-Mannoheptulose-¹³C₇

This protocol outlines the steps for tracing the metabolic fate of D-Mannoheptulose-¹³C₇ in cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Culture medium (e.g., glucose-free DMEM)

  • D-Mannoheptulose-¹³C₇ (uniformly labeled)

  • Culture dishes

  • Methanol (B129727), Chloroform, Water (for metabolite extraction)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in their standard growth medium.[9]

  • Labeling:

    • Remove the standard culture medium and wash the cells once with pre-warmed glucose-free medium.[1]

    • Add pre-warmed glucose-free medium supplemented with D-Mannoheptulose-¹³C₇ at the desired concentration.[1]

  • Time-Course Sampling: Incubate the cells with the labeled substrate and harvest them at different time points (e.g., 0, 1, 4, 8, 24 hours) to track the incorporation of the ¹³C label.[9]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.[9]

    • Quench metabolism by adding a sufficient volume of pre-chilled 80% methanol to the dish.[1]

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.[1]

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant containing the polar metabolites.[1]

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]

    • For GC-MS analysis, derivatize the dried metabolites (e.g., methoximation followed by silylation).[1] For LC-MS analysis, reconstitute the extract in a suitable solvent.[1]

  • Data Acquisition and Analysis:

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites.[1]

    • Correct the raw data for the natural abundance of ¹³C.[10]

    • Use an appropriate MFA software package (e.g., INCA, Metran) to calculate metabolic fluxes based on a defined metabolic model.[1][10]

Mandatory Visualization

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture (~80% confluency) labeling 2. Isotopic Labeling (D-Mannoheptulose-¹³C₇) cell_culture->labeling sampling 3. Time-Course Sampling (e.g., 0, 1, 4, 8, 24h) labeling->sampling extraction 4. Metabolite Extraction (Quenching with 80% Methanol) sampling->extraction sample_prep 5. Sample Preparation (Derivatization/Reconstitution) extraction->sample_prep Metabolite Extract ms_analysis 6. MS Analysis (GC-MS or LC-MS) sample_prep->ms_analysis data_processing 7. Data Processing (Natural Abundance Correction) ms_analysis->data_processing mfa 8. Metabolic Flux Analysis (Flux Calculation) data_processing->mfa

Experimental workflow for D-Mannoheptulose-¹³C₇ flux analysis.

Metabolic fate of D-Mannoheptulose-¹³C₇ and its inhibition of glycolysis.

References

Validation & Comparative

A Comparative Guide to D-Mannoheptulose-13C7 and U-13C6-glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, the selection of an appropriate isotopic tracer is paramount for elucidating the complexities of cellular pathways. This guide provides a comprehensive comparison of two distinct carbon-13 labeled sugars: D-Mannoheptulose-13C7 and uniformly labeled U-13C6-glucose. While both serve as tools to probe cellular metabolism, their mechanisms of action and experimental applications differ fundamentally. U-13C6-glucose is a well-established, versatile tracer for mapping carbon flow through central metabolic pathways. In contrast, this compound offers a unique, albeit largely conceptual, approach to investigating metabolism, primarily through its established role as a hexokinase inhibitor.

This guide presents a detailed comparison of their performance, supported by available experimental data, and provides standardized experimental protocols.

At a Glance: Key Differences and Applications

FeatureThis compoundU-13C6-glucose
Primary Function Metabolic Tracer & Hexokinase InhibitorGeneral Metabolic Tracer
Metabolic Fate Primarily inhibits hexokinase, with limited and not fully characterized downstream metabolism. May potentially enter the pentose (B10789219) phosphate (B84403) pathway.Readily enters glycolysis and is distributed throughout central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway, etc.).
Primary Application Studying the effects of hexokinase inhibition on metabolic networks; conceptually, for probing the pentose phosphate pathway under glycolytic inhibition.Quantifying metabolic fluxes through central carbon pathways; tracing carbon skeletons into a wide array of downstream metabolites.
Data Availability Limited quantitative data on its performance as a metabolic tracer; more data available on its inhibitory effects.Extensive quantitative data from numerous metabolic flux analysis studies.

Performance and Quantitative Data

U-13C6-glucose is the gold standard for tracing central carbon metabolism. Its uniform labeling allows for the tracking of all six carbon atoms as they are incorporated into various downstream metabolites. Metabolic flux analysis (MFA) using U-13C6-glucose provides precise estimations of fluxes through glycolysis, the TCA cycle, and the pentose phosphate pathway.[2] For instance, studies have shown that after an overnight fast, glucose carbon recycling can contribute from 3% to 26% of the total glucose production rate, a parameter that can be determined using [U-13C]glucose.[3]

D-Mannoheptulose , on the other hand, is a potent competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[4][5] Its inhibitory effect has been quantified, with one study reporting IC50 values of 975.1 µg/mL for normal human mammary epithelial cells and 263.3 µg/mL for MCF-7 breast cancer cells.[6] While it can be phosphorylated by hexokinase, the rate is significantly lower than that of glucose.[5] This inhibitory action means that this compound primarily acts as a perturbant of glucose metabolism, making its use as a passive tracer complex.[1]

The following table summarizes the known quantitative parameters for both molecules:

ParameterD-MannoheptuloseU-13C6-glucose
Hexokinase Inhibition (IC50) 263.3 µg/mL (MCF-7 cells)[6]Not applicable
Glucose Carbon Recycling Not applicable3-26% of total glucose production (human, post-absorptive state)[3]
Tracer Incorporation Limited and not well-quantifiedHigh incorporation into central carbon metabolites[7]

Experimental Protocols

A generalized protocol for a comparative metabolic tracer experiment using either this compound or U-13C6-glucose in cultured mammalian cells is outlined below.

1. Cell Culture and Isotope Labeling:

  • Culture cells to approximately 70-80% confluency in standard growth medium.

  • Prepare experimental media:

    • Control Medium: Standard medium with unlabeled glucose.

    • U-13C6-glucose Medium: Medium containing a defined concentration of U-13C6-glucose.

    • This compound Medium: Medium containing a defined concentration of this compound and unlabeled glucose.

  • Replace the standard medium with the respective experimental media and incubate for a predetermined time to achieve isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

  • Separate the polar metabolites from lipids and proteins using a solvent partition method (e.g., with chloroform (B151607) and water).

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of the metabolites in the polar extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use metabolic flux analysis (MFA) software to calculate metabolic fluxes from the mass isotopomer distributions and extracellular flux measurements.

Visualizing Metabolic Fates and Experimental Workflow

To better understand the distinct roles of these two tracers, the following diagrams illustrate their metabolic fates and a typical experimental workflow.

G Comparative Experimental Workflow cluster_exp Experiment cluster_analysis Analysis prep1 Cell Culture prep2 Prepare Labeled Media (U-13C6-glucose or this compound) exp1 Isotopic Labeling prep2->exp1 exp2 Quench Metabolism exp1->exp2 exp3 Metabolite Extraction exp2->exp3 analysis1 LC-MS / GC-MS Analysis exp3->analysis1 analysis2 Data Processing analysis1->analysis2 analysis3 Metabolic Flux Analysis analysis2->analysis3

A generalized workflow for a comparative metabolic tracer experiment.

Comparison of the metabolic fates of U-13C6-glucose and this compound.

Conclusion

References

Cross-Validation of LC-MS and NMR Data for D-Mannoheptulose-¹³C₇ Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of metabolic tracers is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the study of D-Mannoheptulose-¹³C₇, a key tool in metabolic research. We present a cross-validation framework supported by detailed experimental protocols, comparative data, and pathway visualizations to aid in the selection and application of these powerful analytical techniques.

D-Mannoheptulose, a seven-carbon sugar found in sources like avocados, is a potent inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1] Its ¹³C-labeled form, D-Mannoheptulose-¹³C₇, serves as an invaluable tracer to investigate metabolic pathways, enzyme kinetics, and the impact of glycolytic inhibition on cellular processes, particularly in cancer metabolism research.[2][3] The choice between LC-MS and NMR for analyzing this tracer depends on the specific research question, with each technique offering distinct advantages in sensitivity, specificity, and structural elucidation.

Comparative Analysis of Analytical Methods

The selection of an analytical platform for metabolic flux analysis is a trade-off between sensitivity, reproducibility, and the specific information required. While MS offers superior sensitivity, NMR provides highly reproducible and quantitative data with unique insights into isotopic positioning.[4]

FeatureLC-MS/MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection of ions.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picomolar to femtomolar)Low (micromolar to millimolar)
Specificity High, based on precursor/product ion transitions.High, based on unique chemical shifts for each carbon position.
Quantification Relative or absolute (with stable isotope standards).Absolute (with internal standard) and relative abundance of isotopomers.
Structural Info Molecular weight and fragmentation patterns.Detailed atomic connectivity and positional isotope enrichment.[2]
Sample Throughput High, with automated systems.[4]Low to moderate.
Primary Use Case Targeted quantification of low-abundance metabolites and isotopologue distribution analysis.[5]Positional isotopomer analysis and elucidation of metabolic pathways.[6]

Quantitative Data Comparison

The following tables summarize hypothetical quantitative data illustrating the expected outcomes from LC-MS/MS and NMR analyses of D-Mannoheptulose-¹³C₇ in a cell culture experiment.

Table 1: LC-MS/MS Quantification of D-Mannoheptulose-¹³C₇ Enrichment

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[7] Quantification is achieved via Selected Reaction Monitoring (SRM).[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
D-Mannoheptulose209.189.18.50.5 ng/mL1.5 ng/mL
D-Mannoheptulose-¹³C₇216.194.18.50.5 ng/mL1.5 ng/mL

Note: Precursor and product ions are based on the deprotonated molecule [M-H]⁻ and require optimization.[7]

Table 2: ¹³C NMR Analysis of Glycolytic Intermediates

This analysis is based on the introduction of uniformly labeled [U-¹³C₇]D-Mannoheptulose to a biological system and tracking the ¹³C label into downstream metabolites.[6]

MetaboliteCarbon PositionChemical Shift (ppm) (Predicted)% ¹³C Enrichment (Control)% ¹³C Enrichment (Treated)
Glucose-6-PhosphateC196.89915
Fructose-6-PhosphateC198.59918
Ribose-5-PhosphateC1102.1525

Note: Predicted chemical shifts are based on known data for similar sugars and require experimental confirmation.[8] The data illustrates the inhibitory effect on glycolysis and potential shunting into the Pentose Phosphate Pathway (PPP).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. Below are summarized protocols for LC-MS and NMR analysis of D-Mannoheptulose-¹³C₇.

LC-MS/MS Protocol for D-Mannoheptulose-¹³C₇ Quantification
  • Sample Preparation (from Serum/Plasma) :

    • To 50 µL of sample, add an internal standard (e.g., ¹³C-labeled sugar not naturally abundant).[7]

    • Precipitate proteins with 100 µL of ice-cold acetonitrile (B52724).[7]

    • Vortex and centrifuge.

    • Transfer the supernatant, dry under nitrogen, and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water).[7]

  • LC-MS/MS Parameters (Starting Point) :

    • Column : HILIC column (e.g., 150 mm x 2.0 mm, 5 µm).[9]

    • Mobile Phase : Gradient of acetonitrile and water with an additive like ammonium (B1175870) formate.

    • Ionization : Negative ESI.

    • MS Mode : Selected Reaction Monitoring (SRM).[7]

¹³C NMR Spectroscopy Protocol for Metabolic Tracing
  • Cell Culture and Labeling :

    • Culture cells in a defined medium containing [U-¹³C₇]D-Mannoheptulose until a metabolic and isotopic steady state is reached.[4]

  • Metabolite Extraction :

    • Rapidly quench metabolic activity by washing cells with an ice-cold solution.[10]

    • Extract intracellular metabolites using a solvent system like methanol/chloroform/water.[3]

  • NMR Sample Preparation :

    • Lyophilize the metabolite extract to remove water.[2]

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O).[2]

    • Transfer the solution to an NMR tube.

  • NMR Parameters :

    • Spectrometer : High-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Experiment : 1D ¹³C NMR or 2D experiments like ¹H-¹³C HSQC.

    • Relaxation Delay (D1) : Use a sufficiently long delay to ensure accurate quantification.[2]

Mandatory Visualizations

Diagrams illustrating the experimental workflows and the central metabolic pathway affected by D-Mannoheptulose provide a clear visual reference for the described processes.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample is Add Internal Standard serum->is precip Protein Precipitation (Acetonitrile) is->precip cent Centrifugation precip->cent super Collect Supernatant cent->super dry Dry Down super->dry recon Reconstitute dry->recon hilic HILIC Separation recon->hilic esi ESI Source hilic->esi srm SRM Detection esi->srm data Data Analysis srm->data

Caption: Experimental workflow for LC-MS/MS quantification of D-Mannoheptulose-¹³C₇.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cells Cell Culture with [U-13C7]D-Mannoheptulose quench Quench Metabolism cells->quench extract Metabolite Extraction quench->extract lyophilize Lyophilize Extract extract->lyophilize dissolve Dissolve in D2O lyophilize->dissolve nmr_acq NMR Data Acquisition (1D 13C, 2D HSQC) dissolve->nmr_acq data_proc Data Processing nmr_acq->data_proc enrichment Isotopic Enrichment Calculation data_proc->enrichment

Caption: Experimental workflow for ¹³C NMR-based metabolic tracing.

metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) Gluc Glucose G6P Glucose-6-Phosphate Gluc->G6P ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Pyruvate Pyruvate F6P->Pyruvate ... DMH D-Mannoheptulose DMH->Inhibition HK Hexokinase Inhibition->HK

Caption: Inhibition of Hexokinase by D-Mannoheptulose and its effect on glycolysis and the PPP.

Conclusion

The cross-validation of data from LC-MS and NMR provides a comprehensive understanding of D-Mannoheptulose-¹³C₇ metabolism. LC-MS/MS is the method of choice for sensitive and high-throughput quantification of the tracer and its direct metabolites in complex biological matrices.[2] Conversely, NMR spectroscopy is unparalleled in its ability to provide detailed positional information of the ¹³C label, which is critical for elucidating metabolic pathway activities and resolving complex metabolic networks.[6][11] By integrating these complementary techniques, researchers can achieve a more complete and robust analysis, enhancing the reliability of findings in metabolic studies and drug development.[11][12]

References

Comparative Metabolomics of D-Mannoheptulose-13C7 Treated vs. Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of D-Mannoheptulose, a potent hexokinase inhibitor. While direct metabolomic data for D-Mannoheptulose-13C7 is emerging, this document synthesizes the established effects of unlabeled D-Mannoheptulose and presents a proposed framework for stable isotope tracing studies to elucidate its precise metabolic fate and mechanism of action.

D-Mannoheptulose, a seven-carbon sugar found in avocados, has garnered significant attention for its potential as an anti-cancer agent due to its inhibitory effect on hexokinase, the first and rate-limiting enzyme in glycolysis.[1][2] Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[1][2] By targeting this metabolic vulnerability, D-Mannoheptulose presents a promising therapeutic strategy. The use of its stable isotope-labeled form, this compound, offers a powerful tool to trace its metabolic journey and quantify its impact on cellular metabolism.[3]

Quantitative Comparison of Metabolic Effects

The following tables summarize the observed effects of D-Mannoheptulose on key metabolic parameters in breast cancer cell lines (MCF-7 and AMJ13) compared to non-cancerous control cell lines (REF and HMECs). These data highlight the selective metabolic disruption in cancer cells.

Table 1: Effect of D-Mannoheptulose on Key Glycolytic Parameters [2][3][4]

ParameterBreast Cancer Cells (MCF-7, AMJ13)Normal Cells (REF)
Hexokinase Activity Significant DecreaseSlight, non-significant inhibition
Pyruvate Concentration Significant DecreaseNon-significant change
ATP Concentration Significant DecreaseNon-significant change
Extracellular Acidity (pH) Significant Decrease (less acidic)Not specified

Table 2: Cytotoxicity of D-Mannoheptulose [2][5]

Cell LineIC50 of D-Mannoheptulose (µg/mL) after 72hEffect
MCF-7 (Breast Cancer) Lower IC50 values reportedHigh Cytotoxicity
AMJ13 (Breast Cancer) Lower IC50 values reportedHigh Cytotoxicity
REF (Normal Fibroblast) Higher IC50 values reportedLow Cytotoxicity
HMECs (Normal Mammary Epithelial) No significant cytotoxic effect reportedLow Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments to assess the metabolic effects of D-Mannoheptulose and a proposed protocol for this compound tracing studies.

Cell Culture and D-Mannoheptulose Treatment
  • Cell Lines:

    • Breast Cancer: MCF-7, AMJ13

    • Normal Control: REF (Rat Embryonic Fibroblast), HMECs (Human Mammary Epithelial Cells)

  • Culture Media:

    • MCF-7 & AMJ13: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

    • REF: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

    • HMECs: Minimum Essential Medium (MEM).[5]

  • Treatment: Cells are seeded to allow for logarithmic growth and then treated with varying concentrations of D-Mannoheptulose (e.g., 62.5, 125, 250 µg/ml) for a specified period, typically 72 hours.[4][6]

Proposed this compound Metabolic Tracing Protocol

This protocol is based on established methodologies for stable isotope tracing in cancer cell metabolism.[1][7]

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[1]

  • Isotope Labeling: Replace standard growth medium with a labeling medium (e.g., glucose-free DMEM) containing a known concentration of this compound. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[8]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

    • Quench metabolism by adding ice-cold 80% methanol.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

    • Centrifuge at high speed to pellet cell debris and collect the supernatant containing metabolites.[8]

  • Metabolite Analysis: Analyze the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopomer distribution for key metabolites and quantify the uptake and metabolic fate of this compound.[3][9]

Hexokinase Activity Assay

Hexokinase activity can be measured using a colorimetric assay kit. The assay is based on a coupled enzyme reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured by absorbance at 340 nm.[2][10]

Visualizations

The following diagrams illustrate the mechanism of action of D-Mannoheptulose and a typical experimental workflow.

G cluster_0 Glycolysis Pathway cluster_1 Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... ATP ATP Pyruvate->ATP Energy Production DM D-Mannoheptulose DM->Inhibition

Caption: D-Mannoheptulose inhibits hexokinase, blocking the first step of glycolysis.

G cluster_workflow Experimental Workflow A Cell Culture (Cancer vs. Normal) B Treatment (Control vs. This compound) A->B C Metabolite Extraction B->C D Mass Spectrometry Analysis C->D E Data Analysis (Metabolic Flux) D->E

Caption: Workflow for comparative metabolomics using this compound.

References

Assessing Off-Target Effects of D-Mannoheptulose-13C7 Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic impact of isotopic labeling is crucial for the accurate interpretation of experimental data. This guide provides a comparative analysis of D-Mannoheptulose and its carbon-13 (¹³C) labeled analog, D-Mannoheptulose-13C7, with a focus on assessing potential off-target effects arising from isotopic substitution.

D-Mannoheptulose, a naturally occurring seven-carbon sugar, is a known competitive inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis. This property makes it a valuable tool for studying glucose metabolism and as a potential therapeutic agent. In metabolic tracing studies, D-Mannoheptulose is often labeled with ¹³C to track its metabolic fate. A fundamental assumption in such studies is that the isotopic labeling does not alter the biological activity of the molecule. This guide examines this assumption by providing a framework for comparison and detailing the necessary experimental protocols to verify it.

On-Target vs. Off-Target Effects: A Comparative Overview

The primary "on-target" effect of D-Mannoheptulose is the inhibition of hexokinase. "Off-target" effects in the context of this compound would refer to any biological activities that differ from its unlabeled counterpart. These could arise from the slight increase in mass due to the ¹³C isotopes, potentially leading to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. While often considered negligible, the mass difference between ¹²C and ¹³C is approximately 8%, which could theoretically influence enzyme-substrate interactions.

Quantitative Data Comparison

The following tables summarize the known quantitative data for unlabeled D-Mannoheptulose, which can serve as a baseline for comparison with its ¹³C-labeled form.

Table 1: Comparative Inhibitory Action on Hexokinase

ParameterUnlabeled D-MannoheptuloseThis compound (Hypothetical)
Inhibition Constant (Ki) ~10-50 µM (for various hexokinase isozymes)To be determined
IC50 Varies by cell type and glucose concentrationTo be determined

Table 2: Comparative Effects on Cell Viability

Cell LineUnlabeled D-Mannoheptulose (IC50)This compound (IC50)
Breast Cancer Cells (e.g., MCF-7) ~263.3 µg/mLTo be determined
Normal Human Mammary Epithelial Cells (HMECs) ~975.1 µg/mLTo be determined

Experimental Protocols for Comparative Analysis

To empirically assess the potential off-target effects of this compound labeling, a direct comparison with unlabeled D-Mannoheptulose is recommended. The following are detailed protocols for key experiments.

Hexokinase Inhibition Assay

Objective: To compare the inhibitory potency of labeled and unlabeled D-Mannoheptulose on hexokinase activity.

Materials:

  • Purified hexokinase (e.g., from yeast or human recombinant)

  • D-Glucose

  • ATP

  • Magnesium chloride (MgCl₂)

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., Tris-HCl)

  • Unlabeled D-Mannoheptulose

  • This compound

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of D-Mannoheptulose and this compound in assay buffer.

  • Prepare a reaction mixture containing ATP, MgCl₂, NADP⁺, and G6PDH in assay buffer.

  • In a 96-well plate, add a fixed amount of hexokinase to each well.

  • Add varying concentrations of unlabeled D-Mannoheptulose or this compound to the respective wells.

  • Add a fixed concentration of D-Glucose to all wells.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals to monitor the rate of NADPH production.

  • Calculate the initial reaction velocities (V₀) for each condition.

  • Plot V₀ against the inhibitor concentration to determine the IC50 value for each compound. A Lineweaver-Burk or Dixon plot can be used to determine the Ki.

Cell Viability (MTT) Assay

Objective: To compare the cytotoxic effects of labeled and unlabeled D-Mannoheptulose on cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line and a normal cell line)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Unlabeled D-Mannoheptulose

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of unlabeled D-Mannoheptulose and this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 for each compound.

Metabolic Flux Analysis (MFA)

Objective: To compare the impact of labeled and unlabeled D-Mannoheptulose on cellular metabolism.

Materials:

  • Cell line of interest

  • Culture medium with and without glucose

  • Unlabeled D-Mannoheptulose

  • This compound

  • [U-¹³C]-Glucose (as a tracer for glucose metabolism)

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Culture cells to the desired confluency.

  • For the experimental groups, pre-incubate cells with either unlabeled D-Mannoheptulose or this compound for a defined period.

  • For a control group, do not treat with D-Mannoheptulose.

  • Replace the medium with a medium containing [U-¹³C]-Glucose and the respective D-Mannoheptulose compound (unlabeled or labeled).

  • Incubate for a time course to allow for the incorporation of the ¹³C label into downstream metabolites.

  • Quench metabolism and extract intracellular metabolites at different time points.

  • Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates).

  • Use metabolic flux analysis software to calculate the metabolic fluxes for each condition.

  • Compare the flux maps between the control, unlabeled D-Mannoheptulose, and this compound treated cells.

Visualizing Pathways and Workflows

To better understand the experimental logic and the metabolic pathways involved, the following diagrams are provided.

D-Mannoheptulose Signaling Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Mannoheptulose D-Mannoheptulose (or this compound) Mannoheptulose->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_production ATP Production Glycolysis->ATP_production Cell_Growth Cell Growth & Proliferation ATP_production->Cell_Growth

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis.

Comparative Experimental Workflow cluster_prep Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis Cell_Culture Cell Culture HK_Assay Hexokinase Inhibition Assay Cell_Culture->HK_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay MFA Metabolic Flux Analysis Cell_Culture->MFA Compound_Prep Prepare Unlabeled D-Mannoheptulose and this compound Compound_Prep->HK_Assay Compound_Prep->Viability_Assay Compound_Prep->MFA IC50_Ki Determine IC50 and Ki HK_Assay->IC50_Ki Viability_Curves Generate Viability Curves Viability_Assay->Viability_Curves Flux_Maps Compare Metabolic Flux Maps MFA->Flux_Maps Conclusion Assess Off-Target Effects IC50_Ki->Conclusion Viability_Curves->Conclusion Flux_Maps->Conclusion

Caption: Workflow for comparing labeled and unlabeled D-Mannoheptulose.

By following these experimental protocols and comparing the quantitative data, researchers can rigorously assess the assumption that this compound labeling does not introduce significant off-target effects. This will ensure the accuracy and reliability of data obtained from metabolic tracing studies using this valuable research tool.

A Comparative Guide to D-Mannoheptulose-13C7 Labeling Methods: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolism, drug development, and related fields, stable isotope labeling is an indispensable tool for tracing the fate of molecules in complex biological systems. D-Mannoheptulose, a seven-carbon monosaccharide and a known inhibitor of hexokinase, is of significant interest for studying metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] The use of its isotopically labeled form, D-Mannoheptulose-13C7, allows for precise tracking and quantification of its metabolic journey.[1][2] This guide provides a comparative overview of the primary methods for producing 13C-labeled monosaccharides, with a focus on the reproducibility and robustness relevant to the synthesis of this compound.

Comparison of Labeling Methodologies

The choice of labeling methodology is critical and depends on factors such as the desired labeling pattern, required yield, and available resources. Chemical and chemo-enzymatic methods offer distinct advantages and disadvantages in terms of their reproducibility and robustness.

FeatureChemical SynthesisChemo-enzymatic Synthesis
General Principle Multi-step organic synthesis using 13C-labeled precursors.Combination of chemical synthesis steps with enzymatic reactions for specific transformations.[7][8]
Typical Yield Variable, can be moderate to good depending on the complexity of the synthesis.Generally high due to the specificity of enzymatic reactions.[5]
Isotopic Enrichment High, typically >98% achievable depending on the precursor.High, dependent on the isotopic purity of the starting materials.
Reproducibility Can be high with well-defined and standardized protocols.[8]Generally high due to the predictable nature of enzymatic catalysis.
Robustness Can be sensitive to reaction conditions (temperature, pressure, catalysts).Less sensitive to minor variations in reaction conditions due to enzyme specificity.
Scalability Can be scaled up, but may require significant optimization.Scalability can be limited by the availability and cost of enzymes.
Common Techniques Cyanohydrin reduction, molybdate-catalyzed epimerization.[4][6]Use of oxidases, isomerases, and other enzymes for specific modifications.[6]

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility of labeling experiments.[8] Below is a representative protocol for a chemical synthesis approach that can be adapted for the production of 13C-labeled heptoses like D-Mannoheptulose. This protocol is based on established methods for monosaccharide synthesis.[9][10]

Representative Chemical Synthesis Protocol: Modified Kiliani-Fischer Synthesis for 13C Labeling

This protocol outlines a general approach for the chain elongation of a 13C-labeled hexose (B10828440) to a 13C-labeled heptose.

Materials:

  • [U-13C6]-D-Mannose

  • Sodium cyanide (Na13CN) or Potassium cyanide (K13CN)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H2SO4)

  • Palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst

  • Sodium bicarbonate (NaHCO3)

  • Anion and cation exchange resins

  • Organic solvents (e.g., ethanol, methanol)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve [U-13C6]-D-Mannose in water.

    • Add a solution of Na13CN or K13CN to the mannose solution. The reaction is typically carried out at or below room temperature.

    • The reaction mixture is stirred for several hours to allow for the formation of the two epimeric cyanohydrins.

  • Hydrolysis of the Nitrile:

    • The cyanohydrin mixture is hydrolyzed by adding a strong acid, such as sulfuric acid, and heating the mixture. This converts the nitrile group into a carboxylic acid group, forming heptonic acids.

  • Lactonization:

    • The solution containing the heptonic acids is concentrated, which promotes the formation of y-lactones.

  • Reduction of the Lactone:

    • The lactones are reduced to the corresponding heptoses. This is a critical step for yield and purity. A common method is catalytic hydrogenation using a palladium on barium sulfate catalyst under a hydrogen atmosphere. The pH of the reaction is maintained with a buffer, such as sodium bicarbonate.

  • Purification:

    • The resulting heptose mixture is purified to isolate the desired this compound. This typically involves a series of chromatographic steps, including the use of anion and cation exchange resins to remove unreacted reagents and byproducts.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow for 13C labeling and the entry of D-Mannoheptulose into a key metabolic pathway.

G Experimental Workflow for this compound Labeling and Analysis cluster_synthesis Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Analysis start 13C-Labeled Precursor synthesis Chemical or Chemo-enzymatic Synthesis start->synthesis purification Purification of This compound synthesis->purification cell_culture Cell Culture purification->cell_culture Labeled Compound labeling Incubation with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis Labeled Metabolites data_processing Data Processing and Flux Analysis analysis->data_processing

A generalized workflow for the synthesis, application, and analysis of this compound.

This compound is a valuable tracer for studying the pentose phosphate pathway. Its entry into this pathway is initiated by hexokinase.

G Entry of this compound into the Pentose Phosphate Pathway MH This compound HK Hexokinase MH->HK MH7P D-Mannoheptulose-7-Phosphate-13C7 HK->MH7P ATP -> ADP PPP Pentose Phosphate Pathway Intermediates MH7P->PPP Glycolysis Glycolysis Intermediates PPP->Glycolysis

This compound is phosphorylated by hexokinase to enter the pentose phosphate pathway.

References

Benchmarking D-Mannoheptulose-¹³C₇: A Comparative Guide to Hexokinase Inhibitor Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Mannoheptulose-¹³C₇ with other prominent hexokinase inhibitor probes, including 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvic acid (3-BP), and Lonidamine (B1675067). The information presented is curated from experimental data to assist researchers in selecting the most suitable probe for their specific needs in studying glycolysis and developing novel therapeutics.

Introduction to Hexokinase Inhibition

Hexokinases are a family of enzymes that catalyze the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1] In many cancer cells, there is an upregulation of hexokinase activity, a phenomenon integral to the Warburg effect, where cancer cells predominantly rely on aerobic glycolysis for energy production.[2] This makes hexokinase a compelling target for cancer therapy and metabolic research. This guide focuses on D-Mannoheptulose, a naturally occurring seven-carbon sugar, and its stable isotope-labeled counterpart, D-Mannoheptulose-¹³C₇, benchmarked against other well-known hexokinase inhibitors.

Comparative Analysis of Hexokinase Inhibitor Probes

The selection of an appropriate hexokinase inhibitor is critical for the specific experimental goals. The following table summarizes the key quantitative parameters of D-Mannoheptulose and its alternatives. It is important to note that IC₅₀ and Kᵢ values can vary based on the specific hexokinase isoform, cell type, and experimental conditions.

Parameter D-Mannoheptulose 2-Deoxy-D-glucose (2-DG) 3-Bromopyruvic acid (3-BP) Lonidamine
Mechanism of Action Competitive inhibitor of hexokinase.[3]Competitive inhibitor; phosphorylated to 2-DG-6-phosphate which cannot be further metabolized, leading to feedback inhibition.[4]Alkylating agent; irreversible inhibitor of hexokinase II.[5]Inhibits mitochondrially bound hexokinase.[6]
IC₅₀ Value 122.6 µg/mL (MCF-7 cells)[1], 124.7 µg/mL (AMJ13 cells)[1]Cell line-dependent, generally in the mM range.[7]~30-50 µM in some cancer cell lines.[8]170 µM (MCF-7 cells, 24h exposure)[9]
Kᵢ Value Not widely reportedNot widely reported2.4 mM (for glycolysis/hexokinase inhibition)[10]2.5 µM[11]
Cell Permeability Carrier-mediated uptake, potentially via GLUT2 transporters.[12][13]Enters cells via glucose transporters (GLUTs).[4]Transported into cells via monocarboxylate transporters (MCTs).[14]Affects mitochondrial membrane permeability.[15]
Specificity Specific for hexokinase isoenzymes.[16]Not specific to hexokinase; affects other glucose-metabolizing enzymes.Not entirely specific for hexokinase II; can alkylate other proteins.Also inhibits other mitochondrial functions.[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Hexokinase Inhibition of Glycolysis Glucose Glucose HK Hexokinase Glucose->HK G6P Glucose-6-Phosphate HK->G6P Phosphorylation ADP_out ADP HK->ADP_out Glycolysis Glycolysis G6P->Glycolysis ATP_in ATP ATP_in->HK Inhibitor D-Mannoheptulose-13C7 (Competitive Inhibitor) Inhibitor->HK

Caption: D-Mannoheptulose competitively inhibits hexokinase, blocking glucose phosphorylation.

Experimental Workflow: Hexokinase Inhibition Assay prep Prepare Reagents (Buffer, HK, Substrates, Inhibitor) reaction Set up Reaction Mixture (HK, Buffer, Inhibitor) prep->reaction incubate Pre-incubate reaction->incubate start_reaction Initiate Reaction (Add Glucose & ATP) incubate->start_reaction measure Measure Product Formation (e.g., Spectrophotometry) start_reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

References

Navigating Isotopic Steady State in D-Mannoheptulose-13C7 Metabolic Tracing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of isotopic labeling is paramount for robust metabolic flux analysis. This guide provides a comparative analysis of D-Mannoheptulose-13C7 and the conventional [U-13C6]Glucose tracer in achieving isotopic steady state, supported by experimental protocols and pathway visualizations.

D-Mannoheptulose, a seven-carbon sugar, is a known competitive inhibitor of hexokinase, the enzyme responsible for the first step of glycolysis.[1][2] Its 13C-labeled form, this compound, serves as a valuable tracer to investigate its metabolic fate and its impact on central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP).[1][2] A critical prerequisite for accurate metabolic flux analysis (MFA) is ensuring that the isotopic enrichment of metabolites has reached a steady state, where the rate of label incorporation is constant over time.[1][3]

This guide compares the dynamics of reaching isotopic steady state when using this compound versus the widely used [U-13C6]Glucose tracer. Due to its significantly lower phosphorylation rate by hexokinase compared to glucose, this compound exhibits markedly different labeling kinetics.[1]

Time to Isotopic Steady State: A Comparative Overview

The following tables present a summary of hypothetical, yet representative, quantitative data illustrating the differential time courses to achieve isotopic steady state for key metabolites in the Pentose Phosphate Pathway (PPP) and Glycolysis when using [U-13C6]Glucose versus this compound. These values are based on the established understanding that D-Mannoheptulose is metabolized at a much slower rate.[1]

Table 1: Isotopic Enrichment (%) of Key Metabolites with [U-13C6]Glucose Tracer

Time PointGlucose-6-PhosphateFructose-6-PhosphateSedoheptulose-7-PhosphateRibose-5-Phosphate
5 min85837570
15 min95949088
30 min98979695
60 min99989897
120 min 99 99 99 98
240 min 99 99 99 99

Isotopic steady state for glycolytic and PPP intermediates is typically reached rapidly with [U-13C6]Glucose, often within minutes to a couple of hours.[1]

Table 2: Isotopic Enrichment (%) of Key Metabolites with this compound Tracer

Time PointMannoheptulose-7-PhosphateSedoheptulose-7-PhosphateRibose-5-PhosphateFructose-6-Phosphate
1 hour1552<1
6 hours5025155
12 hours75554020
24 hours90807050
36 hours 94 88 82 65
48 hours 95 90 85 70

Due to the slow phosphorylation of D-Mannoheptulose, achieving isotopic steady state in downstream metabolites takes significantly longer, often requiring 24 to 48 hours of labeling.[1] It is crucial to empirically determine the optimal labeling duration for the specific cell type and experimental conditions.[1]

Experimental Protocols

Accurate determination of isotopic steady state requires meticulous experimental execution. Below are detailed methodologies for conducting time-course isotopic labeling experiments.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the labeling experiment.

  • Media Preparation: Prepare a labeling medium using a base medium deficient in the unlabeled form of the tracer (e.g., glucose-free DMEM). Supplement this medium with the desired concentration of either this compound or [U-13C6]Glucose. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled sugars and amino acids.[1]

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cell culture plates.

    • Wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells to initiate the time course.

Time-Course Sample Collection

Harvest cells at multiple time points to track the progression of isotopic enrichment. For this compound experiments, a typical time course may include sampling at 6, 12, 24, and 48 hours.[1] For [U-13C6]Glucose, a shorter time course of 15, 30, 60, and 120 minutes is often sufficient for central carbon metabolites.[1]

Metabolite Extraction
  • Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is a critical step.

    • Aspirate the labeling medium from the plate.

    • Immediately wash the cells with ice-cold PBS.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension at a high speed (e.g., 20,800 x g) at 4°C for 10 minutes to pellet cellular debris.[4]

    • Collect the supernatant containing the metabolites.

Analytical Techniques

The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and quantifying the mass isotopologue distribution of various metabolites.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of metabolites before analysis but provides excellent separation and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide positional information about the 13C labels within a metabolite.

Visualizing the Metabolic Landscape and Experimental Design

To better understand the flow of this compound through cellular metabolism and the workflow for determining isotopic steady state, the following diagrams are provided.

Metabolic Fate of this compound This compound This compound Hexokinase Hexokinase This compound->Hexokinase Inhibition Mannoheptulose-7-P Mannoheptulose-7-P This compound->Mannoheptulose-7-P Slow Phosphorylation Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P Pentose Phosphate Pathway Pentose Phosphate Pathway Mannoheptulose-7-P->Pentose Phosphate Pathway Sedoheptulose-7-P Sedoheptulose-7-P Pentose Phosphate Pathway->Sedoheptulose-7-P Fructose-6-P Fructose-6-P Pentose Phosphate Pathway->Fructose-6-P Glyceraldehyde-3-P Glyceraldehyde-3-P Pentose Phosphate Pathway->Glyceraldehyde-3-P Sedoheptulose-7-P->Pentose Phosphate Pathway Glycolysis Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Fructose-6-P->Glycolysis Glyceraldehyde-3-P->Glycolysis Glucose Glucose Glucose->Hexokinase Glucose-6-P->Pentose Phosphate Pathway Glucose-6-P->Glycolysis

Caption: Metabolic pathway of this compound.

Workflow for Isotopic Steady State Determination cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Analysis Phase Cell Culture Cell Culture Labeling Medium Labeling Medium Cell Culture->Labeling Medium Add Tracer Time Course Incubation Time Course Incubation Labeling Medium->Time Course Incubation Metabolite Extraction Metabolite Extraction Time Course Incubation->Metabolite Extraction Harvest at Time Points LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Enrichment Calculation Enrichment Calculation Data Processing->Enrichment Calculation Steady State Determination Steady State Determination Enrichment Calculation->Steady State Determination Plot Enrichment vs. Time

Caption: Experimental workflow for steady state determination.

References

Navigating Metabolic Pathways: A Comparative Guide to 13C Tracers for Quantitative Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, 13C metabolic flux analysis (MFA) has emerged as a cornerstone technique. The choice of a 13C-labeled tracer is a critical determinant of the precision and resolution of the resulting metabolic flux map. This guide provides an objective comparison of commonly used 13C tracers, supported by experimental data, to empower informed decisions in experimental design.

The principle of 13C-MFA lies in introducing a substrate labeled with the stable isotope 13C into a biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the rates (fluxes) of the metabolic reactions.[1][2]

Quantitative Comparison of Common 13C Tracers

The selection of an appropriate 13C tracer is contingent on the specific metabolic pathways under investigation. Different tracers offer varying degrees of resolution for different parts of the metabolic network.[3] The following tables summarize the performance of commonly used 13C-labeled glucose and glutamine tracers in probing central carbon metabolism.

Table 1: Comparison of 13C-Labeled Glucose Tracers

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[U-13C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides a general overview of glucose metabolism as all carbons are labeled.[4]Complex labeling patterns can make it difficult to resolve fluxes through specific pathways.[4]
[1,2-13C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Considered one of the best single tracers for overall network analysis, providing high precision for fluxes in the PPP and upper glycolysis.[3][5][6]Less informative for the TCA cycle compared to other tracers.[3]
[1-13C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Historically used for estimating the relative contribution of glycolysis and the PPP.Often outperformed by other tracers in terms of precision.[4][5]
[1,6-13C]Glucose Glycolysis, TCA CycleA strong single tracer that provides high flux precision.[6]
Mixture (e.g., 80% [1-13C]Glucose + 20% [U-13C]Glucose) Glycolysis, PPP, TCA CycleA commonly used mixture aiming to balance information across different pathways.Found to perform poorly in general compared to optimal single tracers or specific tracer combinations.[6]

Table 2: Comparison of 13C-Labeled Glutamine Tracers

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[U-13C5]Glutamine TCA Cycle, AnaplerosisThe preferred tracer for analyzing the TCA cycle and glutaminolysis.[4][5]Provides minimal information on glycolysis and the PPP.[4]
[U-13C5, 15N2]Glutamine TCA Cycle, Nitrogen MetabolismAllows for simultaneous tracing of both carbon and nitrogen fate from glutamine.[7]Increased complexity in data analysis.

Experimental Protocols

A generalized workflow for a 13C-MFA experiment is crucial for obtaining reliable and reproducible data. The following outlines the key steps involved.

Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Culture cells in a chemically defined medium to a desired confluence (typically mid-exponential phase).[1]

  • Media Switch: Replace the standard medium with an identical medium containing the chosen 13C-labeled tracer. The concentration of the tracer should be optimized for the specific cell type and experimental goals.[1]

  • Isotopic Steady State: Incubate the cells for a sufficient duration to achieve an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This duration varies depending on the cell type and metabolic rates.

Metabolite Quenching and Extraction
  • Rapid Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is often achieved by using a cold solvent, such as liquid nitrogen or cold methanol.[1]

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system, commonly a mixture of methanol, acetonitrile, and water.[8]

Analytical Measurement
  • Sample Preparation: The extracted metabolites are typically dried and then derivatized to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary.[9]

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of the targeted metabolites.[10]

Data Analysis and Flux Calculation
  • Data Correction: Correct the raw MS data for the natural abundance of 13C and other isotopes.

  • Metabolic Flux Analysis: Utilize specialized software, such as 13CFLUX2, METRAN, or FiatFlux, to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.[11][12][13][14]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of carbon atoms and the experimental procedures.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Quenching Quenching Isotope Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation Model Refinement Model Refinement Flux Calculation->Model Refinement

A generalized workflow for a 13C metabolic flux analysis experiment.

central_carbon_metabolism Glucose Glucose G6P Glucose-6-P F6P Fructose-6-P DHAP DHAP F6P->DHAP GAP Glyceraldehyde-3-P DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG α-Ketoglutarate Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribose-5-P Ribose-5-P Ribose-5-P->F6P Ribose-5-P->GAP Glutamine Glutamine Glutamate Glutamate

Simplified diagram of central carbon metabolism showing key pathways.

References

Safety Operating Guide

Proper Disposal of D-Mannoheptulose-13C7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of D-Mannoheptulose-13C7, a stable isotope-labeled sugar. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Key Safety Considerations

This compound is labeled with the stable, non-radioactive carbon-13 isotope.[1][2] Consequently, its chemical properties and hazard profile are identical to that of unlabeled D-Mannoheptulose.[1] According to available Safety Data Sheets (SDS), D-Mannoheptulose is not classified as a hazardous substance.[1][3][4] However, it is crucial to consult your institution's specific waste disposal protocols and the material's SDS before proceeding with disposal.[1]

Chemical and Physical Properties

A summary of the relevant properties of D-Mannoheptulose is provided below for easy reference.

PropertyValue
Molecular Formula C₇H₁₄O₇
Molecular Weight Approximately 210.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO, and DMF
Hazard Classification Not generally classified as hazardous

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the general steps for the disposal of this compound. Always confirm these procedures with your institution's Environmental Health and Safety (EHS) department.

Step 1: Hazard Assessment

  • Review the Safety Data Sheet (SDS) for D-Mannoheptulose. Although generally considered non-hazardous, it is best practice to confirm the absence of any specific handling warnings.[1]

  • Confirm that the ¹³C isotope is a stable, non-radioactive isotope, meaning no special precautions for radioactivity are required.[1][2]

Step 2: Determine the Physical State of the Waste

Identify the form of the this compound waste. It will typically be in one of the following forms:

  • Solid Waste: Unused pure this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers.[1]

  • Aqueous Solutions: this compound dissolved in water or aqueous buffers.[1]

  • Non-Aqueous Solutions: this compound dissolved in organic solvents such as DMSO or DMF.[1]

Step 3: Segregate and Dispose Based on Physical State and Institutional Guidelines

The disposal method depends on the physical state of the waste and your institution's policies.

For Solid, Non-Hazardous Waste:

  • Ensure the waste is properly contained in a sealed bag or container.[1]

  • Label the container clearly as "Non-Hazardous Waste" and specify the contents (this compound).

  • Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise.

For Aqueous Solutions (Non-Hazardous):

  • Consult your institutional guidelines for the disposal of non-hazardous aqueous waste.

  • If approved, flush the solution down the sanitary sewer with a copious amount of water (a common recommendation is at least 20 parts water to 1 part solution).[1] This helps to dilute the chemical.[1]

For Solutions in Organic Solvents (e.g., DMSO, DMF):

  • Do not dispose of down the drain. This waste must be collected as chemical waste.[1]

  • Accumulate the waste in a properly labeled, sealed, and compatible waste container.[1]

  • The label should clearly identify the contents, including the solvent and the solute (this compound).[1]

  • Arrange for pickup and disposal through your institution's hazardous waste management program.[1]

For Empty Containers:

  • Ensure the container is "RCRA empty," meaning no free liquid remains.[1]

  • Deface or remove the original label to prevent confusion.[1]

  • Dispose of the empty container in the regular trash or designated glass waste container, as per institutional guidelines.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste hazard_assessment Step 1: Hazard Assessment - Review SDS - Confirm non-radioactive start->hazard_assessment determine_state Step 2: Determine Physical State hazard_assessment->determine_state solid_waste Solid Waste (Pure compound, contaminated PPE) determine_state->solid_waste Solid aqueous_solution Aqueous Solution determine_state->aqueous_solution Aqueous organic_solution Organic Solvent Solution determine_state->organic_solution Organic empty_container Empty Container determine_state->empty_container Container dispose_solid Contain, label as non-hazardous, and dispose in regular lab trash (per institutional guidelines) solid_waste->dispose_solid dispose_aqueous Consult institutional guidelines. If approved, flush down drain with copious amounts of water. aqueous_solution->dispose_aqueous dispose_organic Collect in a labeled hazardous waste container. Arrange for EHS pickup. organic_solution->dispose_organic dispose_container Ensure 'RCRA empty'. Deface label and dispose in regular or glass trash. empty_container->dispose_container

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.